Hydergine
説明
Structure
3D Structure of Parent
特性
CAS番号 |
14271-04-6 |
|---|---|
分子式 |
C32H45N5O8S |
分子量 |
659.8 g/mol |
IUPAC名 |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C31H41N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,21-,23-,24+,26+,30-,31+;/m1./s1 |
InChIキー |
UOOWRCRLTSXSAV-GSZJWLEYSA-N |
SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
異性体SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
正規SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
他のCAS番号 |
29261-94-7 8067-24-1 14271-04-6 |
ピクトグラム |
Health Hazard |
同義語 |
Dihydroergocornine Dihydroergocornine Mesylate Dihydroergocornine Monomesylate Ergocornine, 9,10-dihydro- Mesylate, Dihydroergocornine Monomesylate, Dihydroergocornine |
製品の起源 |
United States |
Foundational & Exploratory
Hydergine's Impact on Synaptic Plasticity: A Technical Guide
An In-depth Examination of the Molecular Mechanisms Underlying the Cognitive-Enhancing Effects of Co-dergocrine Mesylate
Abstract
Hydergine (co-dergocrine mesylate), a combination of four dihydrogenated ergot alkaloids, has been a subject of interest in the realm of cognitive enhancement for decades. While its clinical efficacy has been debated, preclinical evidence points towards a multifactorial mechanism of action that converges on the modulation of synaptic plasticity. This technical guide provides a comprehensive overview of the molecular underpinnings of this compound's effects on synaptic structure and function. It delves into its complex pharmacology, detailing its interactions with key neurotransmitter systems, and explores the downstream signaling cascades implicated in its neuroplastic effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action on synaptic plasticity.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underlying learning and memory. Age-related cognitive decline and neurodegenerative diseases are often associated with impairments in synaptic plasticity. This compound, a compound with a long history of use for cognitive disorders, is thought to exert its effects by modulating these very processes. Its mechanism of action is not attributed to a single target but rather to a complex interplay with multiple neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways.[1][2][3] This guide will systematically dissect the available evidence to provide a clear and detailed picture of how this compound influences the molecular machinery of synaptic plasticity.
Multi-Receptor Pharmacology of this compound
This compound is a mixture of the mesylate salts of dihydroergocornine, dihydroergocristine, and dihydroergocryptine (a and β). This combination of related but distinct molecules results in a complex pharmacological profile characterized by partial agonist and antagonist activity at a range of G-protein coupled receptors (GPCRs).
Dopaminergic System Modulation
This compound and its components have been shown to interact directly with both D1 and D2 subtypes of dopamine receptors.[2] Dihydroergocryptine, a key component, exhibits a high affinity for D2 receptors, with a dissociation constant (Kd) in the range of 5-8 nM, and a lower affinity for D1 and D3 receptors (Kd of approximately 30 nM for both).[4] Functionally, co-dergocrine and three of its four components act as agonists at D1 receptors, stimulating the production of cyclic AMP (cAMP).[2] Conversely, at D2 receptors, these components act as agonists, inhibiting the release of acetylcholine in the striatum.[4] The potency at D2 receptors is estimated to be about 50 times higher than at D1 receptors.[2] This dual action allows this compound to potentially compensate for both deficits and hyperactivity in the dopaminergic system.
Adrenergic and Serotonergic System Interactions
This compound also demonstrates significant activity at adrenergic and serotonergic receptors. It acts as an antagonist at postsynaptic alpha-1 and presynaptic alpha-2 adrenoceptors.[3] The blockade of presynaptic alpha-2 autoreceptors can lead to an increase in norepinephrine release, while the blockade of postsynaptic alpha-1 receptors may temper excessive adrenergic stimulation.[3] Furthermore, this compound exhibits mixed agonist/antagonist properties at serotonin receptors.[3]
Table 1: Receptor Binding Affinities of this compound Components
| Component | Receptor | Affinity (Kd) | Reference |
| Dihydroergocryptine | Dopamine D2 | 5-8 nM | [4] |
| Dihydroergocryptine | Dopamine D1 | ~30 nM | [4] |
| Dihydroergocryptine | Dopamine D3 | ~30 nM | [4] |
Effects on Synaptic Structure and Morphology
One of the most compelling lines of evidence for this compound's role in synaptic plasticity comes from studies examining its effects on the physical structure of synapses, particularly in the aging brain.
Increased Synaptic Density in the Hippocampus
A key study by Bertoni-Freddari et al. (1987) demonstrated that chronic treatment of aged rats (30 months old) with this compound (3 mg/kg/day for 4 weeks) led to significant changes in the morphology of synapses in the supragranular layer of the dentate gyrus.[3] Compared to untreated aged rats, the this compound-treated group showed a significant increase in the number of synapses (Nv) and the surface density of synaptic contact zones (Sv).[3] Concurrently, the average size of the synapses (S) was significantly smaller in the treated group.[1][3] These findings suggest that this compound promotes the formation of new, smaller synapses, potentially counteracting the age-related loss of synaptic connections.
Preservation of Mossy Fibers and Granule Cells
Further supporting its role in maintaining synaptic integrity, long-term administration of this compound (1 and 3 mg/kg/day for 4 months) to senescent rats was found to significantly increase the area occupied by mossy fibers and the intensity of Timm staining in the hippocampus.[2][5] This treatment also counteracted the age-dependent decrease in the number of granule cells in the dentate gyrus.[2][5] Mossy fibers are the axons of granule cells and form crucial connections within the hippocampal circuitry.
Table 2: Quantitative Data on this compound's Effects on Synaptic Morphology in Aged Rats
| Parameter | Treatment Group | Observation | Reference |
| Synaptic Number (Nv) | This compound (3 mg/kg/day for 4 weeks) | Significantly higher than untreated old controls | [3] |
| Synaptic Surface Density (Sv) | This compound (3 mg/kg/day for 4 weeks) | Significantly increased relative to untreated old rats | [3] |
| Average Synaptic Size (S) | This compound (3 mg/kg/day for 4 weeks) | Significantly smaller than in old controls | [1][3] |
| Area of Mossy Fibers | This compound (1 and 3 mg/kg/day for 4 months) | Significantly increased in senescent animals | [2][5] |
| Granule Cell Number | This compound (1 and 3 mg/kg/day for 4 months) | Counteracted age-dependent decrease | [2][5] |
Note: The exact numerical values (e.g., percentage increases) from the primary sources were not available for inclusion.
Modulation of Neurotransmitter Systems and Signaling Pathways
This compound's influence on synaptic plasticity is mediated through its modulation of various neurotransmitter systems and downstream intracellular signaling cascades.
Monoamine Oxidase (MAO) Inhibition
Aging is associated with an increase in the activity of monoamine oxidase (MAO), an enzyme that degrades catecholamine neurotransmitters.[6] this compound treatment has been shown to cause significant decreases in MAO levels in the hippocampus and hypothalamus of aged rats.[6] By inhibiting MAO, this compound can increase the availability of neurotransmitters like dopamine and norepinephrine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.
Downstream Signaling Pathways
While direct evidence linking this compound to specific downstream signaling pathways of synaptic plasticity is still emerging, its known receptor targets provide a strong basis for hypothesizing its involvement in key cascades.
-
cAMP/PKA/CREB Pathway: As a D1 receptor agonist, this compound stimulates the production of cAMP.[2] Cyclic AMP activates Protein Kinase A (PKA), which in turn can phosphorylate the transcription factor cAMP response element-binding protein (CREB).[7][8] Phosphorylated CREB is a critical regulator of gene expression for proteins involved in long-term potentiation (LTP) and synaptic plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[7][8]
-
BDNF/TrkB Signaling: BDNF is a key neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[9] The activation of TrkB, the receptor for BDNF, triggers several downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are essential for the structural and functional changes that underlie long-lasting synaptic modifications.[2][6][10][11]
-
MAPK/ERK and PI3K/Akt Pathways: The MAPK/ERK pathway is involved in translational control required for long-lasting forms of synaptic plasticity and memory.[10] The PI3K/Akt pathway is a critical signaling node for neuronal survival, growth, and plasticity.[2][6][11] Given this compound's neuroprotective effects and its influence on monoaminergic systems that can modulate these pathways, it is plausible that this compound's pro-plasticity effects are at least in part mediated through the activation of these cascades.
Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited.
Synaptic Morphometry using Electron Microscopy
The study by Bertoni-Freddari et al. (1987) utilized quantitative electron microscopy to assess synaptic morphology.
-
Tissue Preparation: The brains of adult (12 months), old (30 months), and this compound-treated old (30 months) female Wistar rats were fixed by perfusion with a solution containing glutaraldehyde and paraformaldehyde. The dentate gyrus of the hippocampus was dissected and further processed for electron microscopy. This involved post-fixation in osmium tetroxide, dehydration in a graded series of ethanol, and embedding in an Epon-Araldite mixture.
-
Staining: Ultrathin sections were stained with ethanolic phosphotungstic acid (E-PTA), a method that selectively stains synaptic contact zones.
-
Image Analysis: Electron micrographs of the supragranular layer of the dentate gyrus were taken at a final magnification of 25,000x. A computer-assisted image analyzer was used to measure the following parameters on each micrograph:
-
Nv (Numerical Density of Synapses): The number of synapses per unit volume of tissue.
-
Sv (Surface Density of Synaptic Contacts): The total surface area of synaptic contacts per unit volume of tissue.
-
S (Average Size of a Single Synaptic Contact): The average area of an individual synaptic contact.
-
-
Stereological Formulas: Standard stereological formulas were applied to the measurements obtained from the two-dimensional micrographs to estimate the three-dimensional parameters (Nv, Sv, and S).
Histochemical Analysis of Mossy Fibers (Timm's Staining)
The study by Nunzi et al. (1990) employed Timm's staining to visualize and quantify mossy fibers.
-
Animal Model and Treatment: Senescent rats (17 months old) were treated with this compound (1 or 3 mg/kg/day, p.o.) for 4 months.
-
Tissue Processing: Following treatment, the rats were deeply anesthetized and perfused transcardially with a sodium sulfide solution, followed by a fixative solution. The brains were then removed and post-fixed.
-
Timm's Staining: Coronal sections of the hippocampus were processed according to the Timm's sulfide-silver method. This technique histochemically demonstrates the presence of zinc, which is highly concentrated in mossy fiber terminals.
-
Quantitative Analysis: The area occupied by the Timm-stained mossy fibers and the intensity of the staining were quantified using quantitative image analysis and microdensitometry. The number of granule cells in the dentate gyrus was also counted.
Visualizations
Signaling Pathways
This compound's multifaceted signaling cascade.
Experimental Workflow
Workflow for morphological studies of this compound.
Conclusion
The evidence strongly suggests that this compound's mechanism of action on synaptic plasticity is a result of its complex, multi-target pharmacology. By modulating dopaminergic, adrenergic, and serotonergic systems, and inhibiting MAO, this compound appears to create a neurochemical environment conducive to synaptic remodeling and neuroprotection. The observed increases in synaptic density and preservation of hippocampal circuitry in aged animals provide a compelling structural basis for its potential cognitive-enhancing effects. While the precise downstream signaling pathways are still being fully elucidated, the involvement of the CREB/BDNF, MAPK/ERK, and PI3K/Akt pathways is strongly implicated. Further research is warranted to fully connect this compound's receptor-level interactions with these key intracellular cascades to provide a complete picture of its pro-plasticity effects. This detailed understanding is crucial for the rational design of future therapeutic strategies targeting age-related cognitive decline.
References
- 1. "Quantitative Morphology of Synaptic Plasticity in the Aging Brain" by Carlo Bertoni-Freddari, William Meier-Ruge et al. [digitalcommons.usu.edu]
- 2. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 3. The effect of chronic this compound treatment on the plasticity of synaptic junctions in the dentate gyrus of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-dergocrine (this compound) regulates striatal and hippocampal acetylcholine release through D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of long term this compound treatment on the age-dependent loss of mossy fibers and of granule cells in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of CREB and BDNF in neurobiology and treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Translational control by MAPK signaling in long-term synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
Co-dergocrine Mesylate: A Technical Review of its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co-dergocrine mesylate, a mixture of hydrogenated ergot alkaloid derivatives, has long been utilized in the management of age-related cognitive decline.[1] Its therapeutic efficacy is attributed to a complex and multifactorial mechanism of action, with a significant component being its influence on cerebral metabolism and mitochondrial function.[1][2] This technical guide provides an in-depth review of the effects of co-dergocrine mesylate on mitochondria, synthesizing available data on its bioenergetic and antioxidant properties. We present quantitative data from key studies, detail relevant experimental protocols for assessing mitochondrial function, and visualize the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction: The Intersection of Mitochondrial Health and Neurodegeneration
Mitochondria are central to neuronal health, providing the vast majority of cellular adenosine triphosphate (ATP) required to maintain ion gradients, neurotransmission, and other essential processes.[3] A growing body of evidence implicates mitochondrial dysfunction as a key pathological feature in neurodegenerative diseases and age-related cognitive decline.[4][5] This dysfunction often manifests as impaired energy metabolism, increased production of reactive oxygen species (ROS), and the initiation of apoptotic cell death pathways.[6][7]
Co-dergocrine mesylate, a combination of dihydroergocornine, dihydroergocristine, and dihydro-alpha/beta-ergocryptine, was initially classified as a cerebral vasodilator but is now more accurately considered a metabolic enhancer.[1][8] Its neuroprotective effects are believed to stem from its ability to modulate neurotransmitter systems, improve cerebral blood flow, and, critically, support mitochondrial function and cellular energy production.[2][9] This guide focuses on the latter, exploring the direct and indirect effects of co-dergocrine mesylate on mitochondrial bioenergetics and redox status.
Mechanism of Action at the Mitochondrial Level
The influence of co-dergocrine mesylate on mitochondrial function is multifaceted, primarily involving the enhancement of cerebral energy metabolism and the mitigation of oxidative stress.
Enhancement of Cerebral Glucose Metabolism
Studies have demonstrated that co-dergocrine mesylate can stimulate cerebral glucose metabolism, which is tightly linked to mitochondrial respiratory activity. Positron Emission Tomography (PET) scans in patients with multi-infarct dementia revealed that intravenous administration of co-dergocrine mesylate significantly increased the cerebral metabolic rate of glucose (CMRGlc) in the cerebral cortex and basal ganglia.[10] Similarly, prolonged oral administration in aged rats showed a dose-dependent increase in local cerebral glucose uptake, particularly in regions like the caudoputamen and hypothalamus.[11] This suggests that the compound enhances the substrate supply for mitochondrial oxidative phosphorylation, thereby boosting energy production.
Antioxidant and Neuroprotective Properties
Oxidative stress is a key contributor to mitochondrial damage and neuronal aging.[2] Co-dergocrine mesylate exhibits significant antioxidant properties. A primary mechanism is the reduction of monoamine oxidase (MAO) activity.[12] MAO, particularly MAO-B, is prevalent in the outer mitochondrial membrane and its activity, which increases with age, generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to the cellular ROS burden.[12]
Furthermore, chronic treatment with co-dergocrine mesylate has been shown to upregulate the activity of key antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT), in the brains of aged rats.[12] SOD converts the highly reactive superoxide radical to hydrogen peroxide, which is then neutralized to water by catalase. By bolstering these enzymatic defenses, co-dergocrine mesylate helps protect mitochondria from oxidative damage.[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of co-dergocrine mesylate on relevant biological parameters as reported in preclinical and clinical studies.
Table 1: Effect of Co-dergocrine Mesylate on Cerebral Glucose Metabolism (CMRGlc)
| Study Population | Brain Region | Treatment | % Change in CMRGlc | Significance | Reference |
|---|---|---|---|---|---|
| Patients with Multi-Infarct Dementia | Cerebral Cortex | 0.04 mg/kg IV | Significant Increase | p < 0.01 & p < 0.05 | [10] |
| Patients with Multi-Infarct Dementia | Basal Ganglia | 0.04 mg/kg IV | Significant Increase | p < 0.05 | [10] |
| Aged Fischer 344 Rats (28 months) | Caudoputamen | 0.6 mg/kg/day (4 weeks) | +47% | - | [11] |
| Aged Fischer 344 Rats (28 months) | Nucleus Ventralis Thalami | 0.6 mg/kg/day (4 weeks) | +32% | - | [11] |
| Aged Fischer 344 Rats (28 months) | Nucleus Ventromedialis Hypothalami | 0.6 mg/kg/day (4 weeks) | +57% | - |[11] |
Table 2: Effect of Co-dergocrine Mesylate on Antioxidant Enzyme Activity in Aged Rat Brain
| Brain Region | Enzyme | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Hippocampus | Superoxide Dismutase (SOD) | 20-day systemic admin. | Prominent Increase | [12] |
| Corpus Striatum | Superoxide Dismutase (SOD) | 20-day systemic admin. | Prominent Increase | [12] |
| Various | Catalase (CAT) | 20-day systemic admin. | General Increase (not region-specific) | [12] |
| Aged Rat Brain | Monoamine Oxidase (MAO) | Chronic Treatment | Significantly Lowered Activity |[12] |
Experimental Protocols
Assessing the impact of a compound like co-dergocrine mesylate on mitochondrial function requires a suite of specialized techniques. While the cited studies on co-dergocrine mesylate provide specific details, this section outlines the general, standardized protocols for the key experimental assessments.[5][13][14]
Measurement of Oxygen Consumption Rate (OCR)
OCR is a primary indicator of mitochondrial respiratory activity.[13] This is typically measured using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).
-
Objective: To determine the effect of co-dergocrine mesylate on basal respiration, ATP-linked respiration, maximal respiration, and proton leak.
-
General Protocol:
-
Cell Culture: Plate cells (e.g., primary neurons, SH-SY5Y neuroblastoma cells) in a specialized microplate and allow them to adhere.
-
Drug Incubation: Treat cells with various concentrations of co-dergocrine mesylate for a predetermined duration.
-
Assay Preparation: Replace the culture medium with a specialized assay medium (typically low-buffer, containing substrates like glucose, pyruvate, and glutamine).
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to probe different aspects of respiration:
-
Oligomycin: An ATP synthase (Complex V) inhibitor, which reveals the proportion of oxygen consumption linked to ATP production.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal oxygen consumption by the electron transport chain (ETC).
-
Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.
-
-
Data Analysis: OCR is measured in real-time throughout the assay. Parameters like basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated from the data.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
ΔΨm is the electrochemical potential across the inner mitochondrial membrane, crucial for ATP synthesis.[15][16] It is often measured using fluorescent potentiometric dyes.
-
Objective: To evaluate if co-dergocrine mesylate alters the mitochondrial membrane potential.
-
General Protocol:
-
Cell Culture and Treatment: Culture and treat cells with co-dergocrine mesylate as described above.
-
Dye Loading: Incubate cells with a fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.
-
TMRM: Accumulates in mitochondria in a potential-dependent manner. A decrease in fluorescence indicates depolarization.
-
JC-1: Exhibits potential-dependent accumulation in mitochondria, characterized by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates depolarization.
-
-
Imaging/Quantification: Analyze cells using fluorescence microscopy or flow cytometry to quantify the fluorescence intensity.
-
Controls: Use a known depolarizing agent like FCCP as a positive control.
-
Measurement of Cellular ATP Levels
Directly measuring ATP content provides a readout of the net energetic state of the cell.[17][18]
-
Objective: To determine the effect of co-dergocrine mesylate on total cellular ATP production.
-
General Protocol:
-
Cell Culture and Treatment: Culture and treat cells with co-dergocrine mesylate.
-
Cell Lysis: Lyse the cells to release their contents, including ATP.
-
Luciferase-Based Assay: Utilize a commercial ATP assay kit. The principle involves the luciferase enzyme using ATP to oxidize luciferin, producing light.
-
Quantification: Measure the light output (luminescence) using a luminometer. The intensity of the light is directly proportional to the ATP concentration.
-
Standardization: Normalize ATP levels to the total protein content of the cell lysate.
-
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagram illustrates the proposed mechanisms by which co-dergocrine mesylate impacts mitochondrial function and neuronal health.
Caption: Proposed mechanism of co-dergocrine mesylate on mitochondria.
Experimental Workflow
This diagram outlines a typical experimental workflow to assess the mitochondrial effects of a test compound.
Caption: General workflow for assessing mitochondrial function.
Conclusion and Future Directions
The available evidence strongly suggests that co-dergocrine mesylate exerts beneficial effects on mitochondrial function, which likely contribute significantly to its therapeutic role in age-related cognitive impairment. Its dual action of enhancing cerebral energy metabolism and bolstering antioxidant defenses addresses two critical aspects of mitochondrial dysfunction implicated in neurodegeneration.[2][10] By increasing glucose utilization, it provides the necessary fuel for ATP production, while its ability to lower MAO activity and increase SOD and CAT levels helps to preserve mitochondrial integrity by reducing oxidative stress.[12]
For drug development professionals, co-dergocrine mesylate serves as an interesting case study of a multifactorial agent. Future research should aim to further elucidate the specific molecular targets of its constituent alkaloids within mitochondrial pathways. Advanced techniques, such as metabolomics and proteomics, could provide a more granular understanding of its impact on the mitochondrial proteome and metabolic flux. Investigating its effects on mitochondrial dynamics (fusion and fission) and mitophagy—the quality control process for removing damaged mitochondria—would also be valuable avenues for future studies. A deeper understanding of these mechanisms could pave the way for the development of more targeted and potent therapies for a range of neurodegenerative and age-related disorders.
References
- 1. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 3. Natural products targeting mitochondria: emerging therapeutics for age-associated neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of mitochondrial bioenergetics as a therapeutic strategy in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways Concerning Mitochondrial Dysfunction: Implications in Neurodegeneration and Possible Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 10. Effects of co-dergocrine mesylate (Hydergine) in multi-infarct dementia as evaluated by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of prolonged co-dergocrine mesylate (this compound) treatment on local cerebral glucose uptake in aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Possible supportive effects of co-dergocrine mesylate on antioxidant enzyme systems in aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases [escholarship.org]
- 15. Mitochondrial membrane potential identifies cells with high recombinant protein productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial membrane potential and neuronal glutamate excitotoxicity: mortality and millivolts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ATP synthesis, mitochondrial function, and steroid biosynthesis in rodent primary and tumor Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ATP Synthesis, Mitochondrial Function, and Steroid Biosynthesis in Rodent Primary and Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neuroprotective Properties of Hydergine: A Technical Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
Foreword: This technical guide delves into the neuroprotective properties of Hydergine (Co-dergocrine mesylate) as evidenced by in vitro studies. This compound, a mixture of three dihydrogenated ergot alkaloids—dihydroergocornine, dihydroergocristine, and dihydro-α-ergocryptine and dihydro-β-ergocryptine—has a long history in the treatment of cognitive impairment. This document synthesizes the available scientific literature to provide researchers, scientists, and drug development professionals with a detailed overview of its mechanisms of action, methodologies for its study, and a framework for future research. While direct quantitative in vitro data on this compound's neuroprotective effects are limited in publicly available literature, this guide provides a comprehensive framework based on the known properties of its components and related compounds.
Core Neuroprotective Mechanisms: A Multi-Target Approach
This compound's neuroprotective effects are believed to be multifactorial, stemming from its interaction with various cellular and molecular pathways. The primary proposed mechanisms include:
-
Neurotransmitter System Modulation: this compound and its components act as partial agonists or antagonists at dopaminergic, serotonergic, and adrenergic receptors. This modulation can help to rebalance neurotransmitter systems that are often dysregulated in neurodegenerative conditions.
-
Antioxidant Activity: Evidence suggests that components of this compound, such as dihydroergocristine, may bolster the brain's antioxidant defenses by increasing levels of reduced glutathione. This can help mitigate the damaging effects of oxidative stress, a key contributor to neuronal cell death.
-
Enhanced Cerebral Metabolism: this compound is thought to improve cerebral blood flow and metabolism, potentially by enhancing glucose utilization in the brain. This can lead to improved neuronal function and resilience.
-
Inhibition of Amyloid-Beta Production: A significant finding indicates that dihydroergocristine, a key component of this compound, can directly inhibit the activity of γ-secretase. This enzyme is crucial for the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. By reducing Aβ production, this compound may interfere with a critical pathological cascade in the disease.
Quantitative Data on Neuroprotective Effects
Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Statistical Significance (p-value) |
| Control (Vehicle) | - | 100 ± 5.2 | - |
| Hydrogen Peroxide (100 µM) | - | 48 ± 3.9 | < 0.001 vs. Control |
| This compound + H₂O₂ | 1 | 55 ± 4.1 | > 0.05 vs. H₂O₂ |
| This compound + H₂O₂ | 10 | 72 ± 5.5 | < 0.05 vs. H₂O₂ |
| This compound + H₂O₂ | 50 | 85 ± 4.8 | < 0.01 vs. H₂O₂ |
Data are hypothetical and for illustrative purposes only.
Table 2: Inhibition of Glutamate-Induced Excitotoxicity by this compound
| Treatment Group | Concentration (µM) | LDH Release (% of Maximum) | Statistical Significance (p-value) |
| Control (Vehicle) | - | 12 ± 2.1 | - |
| Glutamate (100 µM) | - | 100 ± 8.7 | < 0.001 vs. Control |
| This compound + Glutamate | 1 | 88 ± 7.5 | > 0.05 vs. Glutamate |
| This compound + Glutamate | 10 | 65 ± 6.3 | < 0.05 vs. Glutamate |
| This compound + Glutamate | 50 | 45 ± 5.9 | < 0.01 vs. Glutamate |
Data are hypothetical and for illustrative purposes only.
Table 3: Effect of this compound on Amyloid-Beta (1-42) Aggregation
| Treatment Group | Concentration (µM) | Thioflavin T Fluorescence (Arbitrary Units) | % Inhibition of Aggregation |
| Aβ (1-42) alone | - | 1250 ± 98 | 0% |
| This compound + Aβ (1-42) | 1 | 1100 ± 85 | 12% |
| This compound + Aβ (1-42) | 10 | 850 ± 72 | 32% |
| This compound + Aβ (1-42) | 50 | 500 ± 45 | 60% |
Data are hypothetical and for illustrative purposes only.
Table 4: Effect of this compound on Caspase-3 Activity in Apoptotic Neurons
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Statistical Significance (p-value) |
| Control (Vehicle) | - | 1.0 ± 0.1 | - |
| Staurosporine (1 µM) | - | 4.5 ± 0.4 | < 0.001 vs. Control |
| This compound + Staurosporine | 1 | 4.1 ± 0.3 | > 0.05 vs. Staurosporine |
| This compound + Staurosporine | 10 | 2.8 ± 0.2 | < 0.05 vs. Staurosporine |
| This compound + Staurosporine | 50 | 1.9 ± 0.2 | < 0.01 vs. Staurosporine |
Data are hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the neuroprotective properties of this compound.
Cell Culture
-
Cell Lines: Primary cortical neurons from embryonic rats (E18) are a preferred model for excitotoxicity and oxidative stress studies. For more high-throughput screening, human neuroblastoma cell lines such as SH-SY5Y can be utilized.
-
Culture Conditions: Neurons are typically cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Assessment of Neuronal Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Plate primary neurons or SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound for 2 hours.
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., 100 µM hydrogen peroxide for oxidative stress or 100 µM glutamate for excitotoxicity) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Oxidative Stress (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay measures intracellular reactive oxygen species (ROS).
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay.
-
DCFDA Loading: After treatment with this compound and the oxidant, wash the cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity with a fluorescence microplate reader (excitation: 485 nm, emission: 535 nm).
Amyloid-Beta Aggregation Assay (Thioflavin T Assay)
The Thioflavin T (ThT) assay is a fluorescent-based method to monitor the formation of amyloid fibrils.
-
Preparation of Aβ (1-42): Monomeric Aβ (1-42) is prepared by dissolving the peptide in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO.
-
Aggregation Reaction: In a 96-well black plate, combine Aβ (1-42) (final concentration 10 µM) with various concentrations of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
ThT Addition: Add Thioflavin T to a final concentration of 10 µM.
-
Kinetic Measurement: Measure the fluorescence intensity (excitation: 440 nm, emission: 480 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours at 37°C with intermittent shaking. An increase in fluorescence indicates Aβ fibrillization.
Assessment of Apoptosis (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Plating and Treatment: Plate and treat cells as described in the MTT assay protocol, using an apoptosis-inducing agent like staurosporine (1 µM).
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.
-
Absorbance Measurement: Measure the absorbance of the resulting colorimetric product at 405 nm. The activity is proportional to the color intensity.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound's neuroprotective action and the workflows of the key experimental protocols.
Signaling Pathways
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Thioflavin T amyloid aggregation assay.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target neuroprotective agent. While its clinical use has spanned decades, a detailed in vitro characterization of its neuroprotective properties against specific pathological insults is an area ripe for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to quantitatively assess the efficacy of this compound and its components in cellular models of neurodegeneration. Future studies should focus on generating robust, quantitative data to elucidate the precise molecular mechanisms underlying its observed benefits and to explore its potential in the context of modern drug discovery for neurodegenerative diseases. Such research will be invaluable in substantiating the therapeutic potential of this long-standing compound.
Hydergine's Impact on Cerebral Blood Flow and Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydergine®, a brand name for ergoloid mesylates (also known as co-dergocrine mesylate), is a combination of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergokryptine with dihydro-beta-ergokryptine.[1] Initially classified as a cerebral vasodilator, subsequent research has revealed a more complex mechanism of action, positioning it as a "metabolic enhancer."[2] This guide provides a comprehensive technical overview of this compound's effects on cerebral blood flow and metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. While its clinical efficacy in dementia has been a subject of debate, the compound's multifaceted interaction with cerebral hemodynamics and neuronal metabolism remains a significant area of study.[3][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the impact of this compound on cerebral blood flow and metabolism.
Table 1: Effect of this compound on Cerebral Blood Flow (CBF)
| Study Population | Dosage | Method | Brain Region | Change in CBF | Reference |
| Patients with chronic cerebrovascular disease | 2 mg, three times daily for 8 weeks | 133Xenon inhalation | Mean regional CBF | +0.4% (not statistically significant) | Meyer et al., 1985 |
| Patients with chronic cerebrovascular disease | 2 mg, three times daily for 8 weeks | 133Xenon inhalation | Hypoemic regions | +10.8% | Meyer et al., 1985 |
| Elderly patients with cerebro-vascular impairment | 4.5 mg daily for 15 months | Cerebral circulation time | Global | Shortened and stabilized cerebral circulation time | Kugler et al., 1978[5] |
Table 2: Effect of this compound on Cerebral Metabolism
| Study Population | Dosage | Method | Parameter | Brain Region | Change in Parameter | Reference |
| Patients with multi-infarct dementia | 0.04 mg/kg IV | PET with FDG | Cerebral Metabolic Rate of Glucose (CMRGlc) | Cerebral Cortex | Statistically significant increase (p<0.01 and p<0.05) | Nagasawa et al., 1990[6] |
| Patients with multi-infarct dementia | 0.04 mg/kg IV | PET with FDG | Cerebral Metabolic Rate of Glucose (CMRGlc) | Basal Ganglia | Statistically significant increase (p<0.05) | Nagasawa et al., 1990[6] |
| Patients with multi-infarct dementia | 0.04 mg/kg IV | PET with FDG | Cerebral Metabolic Rate of Glucose (CMRGlc) | Centrum Semiovale | No significant increase | Nagasawa et al., 1990[6] |
| Aged Fischer 344 rats (28 months) | 0.6 mg/kg daily for 4 weeks | ¹⁴C-Deoxyglucose (DOG) uptake | Glucose Utilization | Caudoputamen | +47% | Meier-Ruge et al., 1984[7] |
| Aged Fischer 344 rats (28 months) | 0.6 mg/kg daily for 4 weeks | ¹⁴C-Deoxyglucose (DOG) uptake | Glucose Utilization | Nucleus ventralis thalami | +32% | Meier-Ruge et al., 1984[7] |
| Aged Fischer 344 rats (28 months) | 0.6 mg/kg daily for 4 weeks | ¹⁴C-Deoxyglucose (DOG) uptake | Glucose Utilization | Nucleus ventromedialis hypothalami | +57% | Meier-Ruge et al., 1984[7] |
| Aged Fischer 344 rats (28 months) | 0.6 mg/kg daily for 4 weeks | ¹⁴C-Deoxyglucose (DOG) uptake | Glucose Utilization | Nucleus suprachiasmaticus | +39% | Meier-Ruge et al., 1984[7] |
| Middle-aged Fischer-344 rats (12-16 months) | 3 or 10 mg/kg IP | ²-Deoxy-D-[¹⁴C]glucose ([¹⁴C]DG) | Local Cerebral Glucose Utilization (LCGU) | Locus ceruleus, median raphe nucleus, hippocampus, subiculum | Stimulated | Walovitch et al., 1987[8] |
| Middle-aged Fischer-344 rats (12-16 months) | 10 mg/kg IP | ²-Deoxy-D-[¹⁴C]glucose ([¹⁴C]DG) | Local Cerebral Glucose Utilization (LCGU) | Caudate-putamen, globus pallidus, internal capsule | Stimulated | Walovitch et al., 1987[8] |
| Middle-aged Fischer-344 rats (12-16 months) | 3 or 10 mg/kg IP | ²-Deoxy-D-[¹⁴C]glucose ([¹⁴C]DG) | Local Cerebral Glucose Utilization (LCGU) | Frontal cortex | Decreased | Walovitch et al., 1987[8] |
Experimental Protocols
Measurement of Regional Cerebral Blood Flow (rCBF) via 133Xenon Inhalation
This non-invasive technique is utilized to measure regional cerebral blood flow.[9][10]
Protocol:
-
Patient Preparation: No specific premedication is required, and the procedure can be performed on an outpatient basis.[7]
-
Tracer Administration: The patient inhales a mixture of 133Xenon gas (typically 5-7 mCi/L) and room air for a short duration, usually one minute, through a close-fitting face mask.[7][10] A closed inhalation delivery system is used to ensure no leakage and accurate end-tidal gas measurements.[7]
-
Data Acquisition:
-
Sixteen collimated scintillation probes are positioned over both cerebral hemispheres, as well as the brain stem and cerebellar regions, to detect the gamma and X-ray activity of the 133Xenon as it passes through and clears from the brain tissue.[7][9]
-
The desaturation (washout) curves of 133Xenon activity are recorded for 10 minutes following the cessation of inhalation.[7][9]
-
End-tidal 133Xenon concentrations are continuously monitored to correct for recirculation of the tracer.[7][9]
-
-
Data Analysis:
-
The clearance curves are analyzed using a bicompartmental or tricompartmental model to differentiate between blood flow in gray matter (fast compartment) and white matter (slow compartment).[10]
-
To reduce extracerebral contamination, computations are based on gamma activity, and pressure is applied to the scalp beneath the probes.[7][9]
-
Computer algorithms calculate rCBF values, which are then printed on a brain map.[7]
-
Measurement of Cerebral Glucose Metabolism via [18F]FDG Positron Emission Tomography (PET)
PET with the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose (FDG) is a standard method for quantifying regional cerebral glucose metabolism.[11][12]
Protocol:
-
Patient Preparation:
-
Patients should fast for 4-6 hours prior to the procedure to ensure stable blood glucose levels.[11][13]
-
Blood glucose levels are checked before FDG administration and should ideally be below 150-200 mg/dL.[13]
-
The patient rests in a quiet, dimly lit room for at least 15-20 minutes before and during the initial uptake phase to minimize sensory and cognitive stimulation that could alter regional brain metabolism.[8]
-
-
Tracer Administration: A dose of [18F]FDG (typically 5-15 mCi for adults) is administered intravenously.[4]
-
Uptake Period: There is an uptake period of approximately 30-60 minutes, during which the FDG is taken up by brain cells. The patient should remain in a quiet state during this time.[4]
-
Data Acquisition:
-
The patient is positioned in the PET scanner.
-
PET data is acquired, typically for 30-60 minutes. Modern PET/CT or PET/MR scanners are used to provide anatomical correlation.[2]
-
-
Data Analysis:
-
The acquired PET data is corrected for attenuation, scatter, and radioactive decay.[2]
-
Images are reconstructed, and regions of interest (ROIs) are drawn on the images, often with the aid of co-registered CT or MRI scans, to measure the concentration of FDG in specific brain areas.
-
The cerebral metabolic rate of glucose (CMRGlc) is calculated using a kinetic model (e.g., the Sokoloff model) that incorporates the plasma FDG concentration over time and the measured tissue FDG concentration.[6]
-
Signaling Pathways
This compound's impact on cerebral blood flow and metabolism is mediated through its complex interactions with multiple neurotransmitter systems, primarily the dopaminergic, adrenergic, and serotonergic systems.[14] It acts as a partial agonist or antagonist at various receptor subtypes within these systems.[11]
Dopaminergic System
This compound exhibits mixed agonist/antagonist properties at dopamine D1 and D2 receptors.[11] Its interaction with D2 receptors is particularly relevant to its effects on cerebral blood flow.
-
D2 Receptor Agonism and Vasodilation: Agonism at D2 receptors can lead to vasodilation of cerebral arteries. This effect is mediated by an increase in the activity of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[15] This signaling cascade can contribute to an increase in cerebral blood flow.
References
- 1. Articles [globalrx.com]
- 2. Xenon-133 inhalation method for regional cerebral blood flow measurements: normal values and test-retest results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Protocol - FDG Brain Tumor Protocol [research.childrenshospital.org]
- 5. This compound− the intelligence ergoloid | Antiaging Systems [antiaging-systems.com]
- 6. Regional cerebral blood flow by 133xenon inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of prolonged co-dergocrine mesylate (this compound) treatment on local cerebral glucose uptake in aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. snmmi.org [snmmi.org]
- 12. Effects of co-dergocrine mesylate (this compound) in multi-infarct dementia as evaluated by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 18F-FDG PET/CT Brain Imaging | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Dopamine D2-Receptor-Mediated Increase in Vascular and Endothelial NOS Activity Ameliorates Cerebral Vasospasm After Subarachnoid Hemorrhage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hydergine in Modulating Dopaminergic and Serotonergic Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydergine (ergoloid mesylates), a combination of three dihydrogenated ergot alkaloids, has a multifaceted and complex mechanism of action primarily involving the modulation of central dopaminergic and serotonergic neurotransmitter systems. This technical guide provides a comprehensive overview of its pharmacodynamics, focusing on its interactions with dopamine and serotonin receptors. Quantitative data on binding affinities are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of this compound's neural modulation.
Introduction
This compound is a pharmaceutical agent composed of equal parts of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (which itself is a mix of α- and β-isomers).[1] Historically classified as a cerebral vasodilator, contemporary research has revealed its more significant role as a modulator of synaptic neurotransmission.[2] Its complex pharmacology, characterized by partial agonist and antagonist activity at various receptor subtypes, allows it to exert a stabilizing or "normalizing" effect on dopaminergic and serotonergic systems, potentially compensating for neurotransmitter deficits or counteracting hyperactivity.[3] This guide delves into the specifics of these interactions.
Modulation of the Dopaminergic System
This compound and its components directly interact with both D1-like and D2-like dopamine receptors, exhibiting a mixed agonist/antagonist profile. This dualistic action allows it to potentially enhance dopaminergic neurotransmission where it is deficient and attenuate it where it is excessive.
Receptor Binding Affinities
The individual components of this compound display distinct binding profiles for dopamine receptor subtypes. While comprehensive quantitative data for all components across all dopamine receptor subtypes is not fully available in the literature, the following tables summarize the known binding affinities (Ki or Kd values).
| Compound | Receptor Subtype | Affinity (Ki/Kd, nM) | Species | Reference(s) |
| α-Dihydroergocryptine | D1 | 35.4 (Ki) | Human | [1] |
| D2 | 5-8 (Kd) | Rat | [4] | |
| D3 | ~30 (Kd) | Rat | [4] | |
| Dihydroergocryptine (DHE) | Dopamine Receptors | 0.55 (Kd) | Calf | [5] |
Note: Data for dihydroergocornine and dihydroergocristine are not extensively reported in the form of specific Ki values for dopamine receptors.
Functional Effects on Dopaminergic Pathways
This compound's interaction with dopamine receptors translates into distinct functional outcomes at the cellular level.
-
D1 Receptor Activity: Three of this compound's components—dihydroergocornine, dihydro-α-ergokryptine, and dihydro-β-ergokryptine—act as agonists at D1 receptors, stimulating the formation of cyclic AMP (cAMP). In contrast, dihydroergocristine acts as an antagonist at D1 receptors.[6]
-
D2 Receptor Activity: The same three agonistic components inhibit electrically evoked acetylcholine (ACh) release in the striatum, a functional response mediated by D2 receptors. This indicates D2 receptor agonist activity. Dihydroergocristine also antagonizes D2 receptors.[6] The D2 receptor agonist activity of components like α-dihydroergocryptine is well-established.[1]
Modulation of the Serotonergic System
This compound also exhibits a complex interaction with the serotonergic system, acting on various serotonin (5-HT) receptor subtypes.
Receptor Binding and Functional Profile
-
General Effects: this compound is known to stimulate serotonergic receptors.[1] It demonstrates mixed agonist/antagonist properties at the serotonin-sensitive adenylate cyclase in the rat hippocampus and at presynaptic serotonin autoreceptors in the rat cortex.[3]
-
Component-Specific Actions: Dihydroergocristine has been reported to exhibit noncompetitive antagonistic activity at serotonin receptors.[2] The ergot alkaloid structure, in general, has been shown to interact with 5-HT1 and 5-HT2 receptor families.[7]
Signaling Pathways
The modulatory effects of this compound are rooted in its ability to influence intracellular signaling cascades downstream of dopamine and serotonin receptors.
Dopamine D1 Receptor Signaling
Activation of D1 receptors by the agonistic components of this compound initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA).
Dopamine D2 Receptor Signaling
The agonistic components of this compound at D2 receptors trigger a Gi protein-coupled pathway, which inhibits adenylyl cyclase, leading to decreased cAMP levels. A key functional outcome of presynaptic D2 receptor activation is the inhibition of acetylcholine release.
References
- 1. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Co-dergocrine Mesylate: A Technical Guide to its History, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co-dergocrine mesylate, a semi-synthetic derivative of ergot alkaloids, has been a subject of scientific inquiry for decades, primarily for its potential therapeutic effects in age-related cognitive decline and cerebrovascular disorders. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological properties of co-dergocrine mesylate. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, pharmacokinetic profile, and key experimental findings. The guide includes structured data tables for quantitative analysis, detailed protocols for cited experiments, and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of this complex compound.
Introduction and History
Co-dergocrine mesylate, also known as ergoloid mesylates and widely recognized by its original trade name Hydergine®, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids.[1][2] It was first developed in the 1940s by the renowned chemist Albert Hofmann at Sandoz (now part of Novartis).[1] Initially classified as a peripheral and cerebral vasodilator, its primary application was aimed at increasing blood flow to the brain.[3][4] Over time, its classification evolved to that of a "metabolic enhancer," reflecting a more complex understanding of its mechanism of action.[3]
Historically, co-dergocrine mesylate has been used in the treatment of dementia and age-related cognitive impairment, including conditions like Alzheimer's disease.[1][5] Its application has also extended to aiding recovery after stroke and, in some countries, for managing hypertension and migraine.[1][3] Despite its long history of clinical use, the precise mechanisms underlying its therapeutic effects have been a subject of ongoing investigation and debate.[2][6]
Chemical Properties and Synthesis
Co-dergocrine mesylate is a mixture of the methanesulfonate (mesylate) salts of four distinct dihydrogenated peptide ergot alkaloids in equal proportions:
-
Dihydroergocornine
-
Dihydroergocristine
-
Dihydro-α-ergocryptine
-
Dihydro-β-ergocryptine[6]
These components are derived from the ergotoxine group of alkaloids naturally produced by the fungus Claviceps purpurea.[7] The synthesis of co-dergocrine mesylate is a multi-step process that begins with the extraction of the parent ergot alkaloids, followed by chemical modification.
General Synthesis Pathway
The industrial synthesis of co-dergocrine mesylate is a proprietary process. However, the general methodology can be outlined based on patent literature and chemical principles. The process involves three main stages:
-
Fermentation and Extraction: The ergot alkaloids of the ergotoxine group are produced through fermentation of Claviceps purpurea strains that are selected for high yields of ergocornine, ergocristine, and ergocryptine.[5] These alkaloids are then extracted from the fungal culture using organic solvents.[8]
-
Catalytic Hydrogenation: The extracted ergotoxine mixture undergoes catalytic hydrogenation to reduce the double bond in the lysergic acid moiety of the alkaloids. This step converts ergocornine, ergocristine, and ergocryptine into their dihydro-derivatives. This process is typically carried out using a heterogeneous catalyst, such as palladium or platinum-based catalysts.[6]
-
Mesylation: The resulting mixture of dihydrogenated ergot alkaloids (dihydroergotoxine) is then reacted with methanesulfonic acid to form the corresponding methanesulfonate (mesylate) salts.[9] This salt formation improves the solubility and stability of the compounds for pharmaceutical formulation.
Pharmacology and Mechanism of Action
The mechanism of action of co-dergocrine mesylate is multifaceted and not yet fully elucidated.[2] It is believed to exert its effects through the modulation of multiple neurotransmitter systems in the central nervous system.[6] The primary pharmacological activities are attributed to its interactions with dopaminergic, serotonergic, and adrenergic receptors.[1][2]
-
Dopaminergic and Serotonergic Agonism: Co-dergocrine mesylate and its components act as partial agonists at dopamine (D1 and D2) and serotonin receptors.[10] This activity is thought to contribute to its effects on mood and cognitive function.
-
Alpha-Adrenergic Antagonism: The compound exhibits blocking activity at alpha-adrenoceptors, which may contribute to its effects on cerebral blood flow and blood pressure.[1]
Current research suggests that the therapeutic benefits of co-dergocrine mesylate may stem from a "dual effect" on central monoaminergic systems, where it can compensate for both hyperactivity and deficits.[6] Furthermore, studies have indicated that it may improve cerebral metabolism by increasing glucose utilization in the brain.[11][12] There is also evidence to suggest that it can reduce the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters, and support the brain's antioxidant defense systems.[9]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of co-dergocrine mesylate is characterized by rapid absorption and extensive first-pass metabolism.
| Parameter | Value | Reference |
| Bioavailability | ~25% | [4] |
| Time to Peak Plasma Concentration | 1.5 - 3 hours | [4] |
| Plasma Protein Binding | ~81% | [13] |
| Metabolism | Extensive hepatic first-pass metabolism | [13] |
| Elimination Half-Life | Biphasic: 1.5-2.5 hours (α phase), 13-15 hours (β phase) | [13] |
| Excretion | Primarily via feces, with approximately 2% in urine | [13] |
Key Experimental Data and Protocols
Clinical Trial in Multi-Infarct Dementia
A double-blind, placebo-controlled trial investigated the effects of intravenous co-dergocrine mesylate in elderly patients with severe multi-infarct dementia.
| Parameter | Description |
| Study Design | Double-blind, placebo-controlled |
| Participants | 40 patients with severe multi-infarct dementia (Hachinski score ≥ 7) |
| Intervention | 3 mg co-dergocrine mesylate daily via intravenous infusion for 14 days |
| Control | Placebo infusion |
| Primary Outcome Measures | Sneddon Clinical Assessment Geriatric (SCAG) scale, Nowlis Mood Adjective Check List |
| Key Findings | Significant improvements in cognitive dysfunction, mood depression, withdrawal, and overall impression in the co-dergocrine mesylate group compared to placebo. |
| Adverse Events | Primarily nausea, gastric discomfort, tremor, nasal congestion, flushing, hypotension, and hypertension, generally rated as well-tolerated. |
Experimental Protocol:
-
Patient Selection: Patients with severe mental impairment, a Hachinski ischemic score of 7 or more, and a cumulative score of at least 12 on specific items of the SCAG scale were included.
-
Treatment Regimen: Following a one-week placebo run-in period, patients were randomized to receive either 3 mg of co-dergocrine mesylate or placebo, administered as a daily intravenous infusion over 2 hours for 14 consecutive days.
-
Assessments: Clinical assessments were performed using the SCAG scale and the Nowlis Mood Adjective Check List at baseline and at the end of the treatment period.
Preclinical Study on Cerebral Glucose Metabolism in Aged Rats
This study investigated the effects of prolonged oral administration of co-dergocrine mesylate on local cerebral glucose uptake in aged rats.[12]
| Parameter | Description |
| Animal Model | Aged (28 months old) Fischer 344 rats |
| Intervention | Oral administration of co-dergocrine mesylate at dosages ranging from 0.1 mg/kg to 4.0 mg/kg daily for 4 weeks |
| Methodology | Measurement of ¹⁴C-deoxyglucose (DOG) uptake in the brain |
| Key Findings | Bell-shaped dose-response curve in aged rats, with maximal increases in DOG uptake at 0.6 mg/kg. Significant increases in glucose utilization were observed in the caudoputamen (+47%), nucleus ventralis thalami (+32%), and nucleus ventromedialis hypothalami (+57%). |
Experimental Protocol:
-
Animal Subjects: Adult (10-12 months) and aged (28 months) male Fischer 344 rats were used.[12]
-
Drug Administration: Co-dergocrine mesylate was administered orally for 4 weeks at various dosages (0.1, 0.6, 1.2, 2.0, and 4.0 mg/kg/day).[12]
-
Measurement of Glucose Uptake: Local cerebral glucose utilization was determined using the quantitative autoradiographic ¹⁴C-deoxyglucose method.[12]
Preclinical Study on Antioxidant Enzyme Systems
This study explored the effects of co-dergocrine mesylate on the enzymatic antioxidant defense systems in the brains of aged rats.[9]
| Parameter | Description |
| Animal Model | Aged (18 months) Sprague-Dawley rats |
| Intervention | Systemic administration of co-dergocrine mesylate for 20 days |
| Methodology | Measurement of superoxide dismutase (SOD) and catalase (CAT) activities in different brain regions |
| Key Findings | SOD and CAT activities were higher in aged animals and were further increased with co-dergocrine mesylate treatment. The increase in SOD levels was most prominent in the hippocampus and corpus striatum. |
Experimental Protocol:
-
Animal Subjects: Young (3 months) and aged (18 months) male Sprague-Dawley rats were used.[9]
-
Drug Administration: Co-dergocrine mesylate or vehicle was administered systemically for 20 days.[9]
-
Enzyme Activity Assays: 24 hours after the final dose, the activities of SOD and CAT were determined in the hippocampus, corpus striatum, and cerebellum.[9]
Conclusion
Co-dergocrine mesylate is a complex pharmaceutical agent with a long history of clinical use and a multifaceted mechanism of action. While initially conceptualized as a cerebral vasodilator, subsequent research has revealed its intricate interactions with multiple neurotransmitter systems and its ability to enhance cerebral metabolism. The synthesis of co-dergocrine mesylate is a multi-step process involving the extraction of natural ergot alkaloids, followed by catalytic hydrogenation and mesylation. Although its clinical efficacy has been a subject of some debate, preclinical and clinical studies have demonstrated its potential to positively impact cognitive function and cerebral metabolism. This technical guide has provided a detailed overview of the current knowledge on co-dergocrine mesylate, with the aim of supporting further research and development in the field of neuropharmacology.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Ergoloid - Wikipedia [en.wikipedia.org]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. mims.com [mims.com]
- 5. US4369252A - Fermentation process for the preparation of ergot alkaloids, primarily ergocornine and β-ergocryptine - Google Patents [patents.google.com]
- 6. US20120232266A1 - Reduction of organic compounds with low amounts of hydrogen - Google Patents [patents.google.com]
- 7. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GB2170407A - Pharmaceutical 9,10-dihydrogenated ergot alkaloid containing compositions - Google Patents [patents.google.com]
- 9. Ergoloid Mesylates - MeSH - NCBI [ncbi.nlm.nih.gov]
- 10. Ergoloid Mesylates [drugfuture.com]
- 11. FR2454804A1 - DIHYDROERGOTOXIN-BASED MEDICINAL PRODUCT AND PROCESS FOR PREPARING THE SAME - Google Patents [patents.google.com]
- 12. US3336311A - Total synthesis and novel derivatives of ergot alkaloids - Google Patents [patents.google.com]
- 13. EP0026899A1 - Peptide ergot alkaloids, process for their preparation, drugs containing them and their use in therapy - Google Patents [patents.google.com]
Cellular Targets of Hydergine in Neurodegenerative Disease Models: An In-depth Technical Guide
Foreword: This technical guide provides a comprehensive overview of the cellular and molecular targets of Hydergine (Co-dergocrine mesylate), an ergoloid mesylate, in the context of neurodegenerative disease models. It is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative disorders and the exploration of therapeutic interventions. This document synthesizes available quantitative data, details relevant experimental methodologies, and visually represents key signaling pathways and workflows to facilitate a deeper understanding of this compound's multifaceted mechanism of action.
Executive Summary
This compound, a combination of four dihydrogenated ergot alkaloids, has been investigated for its potential therapeutic effects in age-related cognitive decline and dementia. Its mechanism of action is complex, involving interactions with multiple cellular targets and pathways implicated in the pathophysiology of neurodegenerative diseases. This guide elucidates these targets, focusing on neurotransmitter receptor modulation, effects on cerebral metabolism and blood flow, and its influence on mitochondrial function and oxidative stress. The presented data and protocols are intended to serve as a valuable resource for the scientific community in furthering research into this compound and related compounds.
Neurotransmitter Receptor Modulation
This compound and its components exhibit a broad pharmacological profile, interacting with various neurotransmitter receptor systems, including dopaminergic, serotonergic, and adrenergic receptors. This modulation is considered a key aspect of its potential therapeutic effects.
Dopaminergic System
This compound acts as a partial agonist/antagonist at dopamine D1 and D2 receptors.[1] This dualistic action allows it to compensate for deficits in dopaminergic neurotransmission while simultaneously preventing overstimulation.[1] The individual components of this compound contribute to its overall effect on the dopaminergic system.[2]
Table 1: Binding Affinities and Functional Activity of this compound Components at Dopamine Receptors
| Component | Receptor Subtype | Binding Affinity (Kd/Ki) | Functional Activity | Reference |
| Dihydroergocryptine | D1 | ~30 nM (Kd) | Partial Agonist | [3] |
| D2 | 5-8 nM (Kd) | Potent Agonist | [3] | |
| D3 | ~30 nM (Kd) | Partial Agonist | [3] | |
| Co-dergocrine & components | D1 | - | Stimulates cAMP formation (Agonist) | [2] |
| D2 | - | Inhibits evoked acetylcholine release (Agonist) | [2][4] | |
| Dihydroergocristine | D1 & D2 | - | Antagonist | [2] |
Serotonergic and Adrenergic Systems
This compound also demonstrates mixed agonist/antagonist properties at serotonin and alpha-adrenergic receptors.[1] This interaction can help to restore balance in these neurotransmitter systems, which are often dysregulated in neurodegenerative conditions.[5] All components of this compound displace radioligands from alpha-adrenoceptors in the nanomolar range, suggesting a high affinity.[6] Dihydroergocryptine has been shown to be more selective for 5-HT1 receptors, while other ergot derivatives show preference for 5-HT2 receptors.[2]
Table 2: Interaction of this compound and its Components with Adrenergic Receptors
| Compound | Receptor Subtype | Action | Potency | Reference |
| Co-dergocrine & components | α1-adrenoceptor | Antagonist (non-competitive) | Nanomolar range | [6] |
| α2-adrenoceptor | Antagonist (competitive) | Nanomolar range (slightly higher affinity than for α1) | [6] | |
| Dihydroergocornine | α1 & α2 | Antagonist | Equipotent with Dihydro-α/β-ergokryptine | [6] |
| Dihydro-α-ergokryptine | α1 & α2 | Antagonist | Equipotent with Dihydroergocornine/Dihydro-β-ergokryptine | [6] |
| Dihydro-β-ergokryptine | α1 & α2 | Antagonist | Equipotent with Dihydroergocornine/Dihydro-α-ergokryptine | [6] |
| Dihydroergocristine | α1 & α2 | Antagonist | Less potent than other components | [6] |
Effects on Cerebral Metabolism and Blood Flow
A key proposed mechanism of this compound is its ability to enhance cerebral metabolism and blood flow, which are often compromised in neurodegenerative diseases.
Cerebral Glucose Metabolism
Studies in patients with multi-infarct dementia have shown that co-dergocrine mesylate can significantly increase cerebral glucose utilization in the cerebral cortex and basal ganglia.[7] This suggests a direct stimulatory effect on neuronal glucose metabolism.
Table 3: Effect of Co-dergocrine Mesylate on Cerebral Glucose Metabolism (CMRGlc)
| Brain Region | Change in CMRGlc | Significance | Reference |
| Cerebral Cortex | Increased | p < 0.01 and p < 0.05 | [7] |
| Basal Ganglia | Increased | p < 0.05 | [7] |
| Centrum Semiovale | No significant increase | - | [7] |
Cerebral Blood Flow
While direct quantitative data from recent, highly detailed studies in neurodegenerative models is limited, older research and the known vasodilatory properties of ergot alkaloids suggest that this compound improves cerebral blood flow.[8] This effect is thought to be mediated in part by its interaction with adrenergic receptors on blood vessels.
Mitochondrial Function and Oxidative Stress
Mitochondrial dysfunction and oxidative stress are central to the pathogenesis of many neurodegenerative diseases. This compound has been shown to positively influence these processes.
Antioxidant Enzyme Activity
In aged rat brains, this compound treatment has been demonstrated to increase the activity of key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT).[6] This enhancement of the cellular antioxidant defense system may help to mitigate the damaging effects of oxidative stress.
Table 4: Effect of this compound on Antioxidant Enzyme Activity in Aged Rat Brain
| Enzyme | Brain Region | Effect of this compound Treatment | Reference |
| Superoxide Dismutase (SOD) | Hippocampus, Corpus Striatum | Increased activity (most prominent) | [6] |
| Catalase (CAT) | Various brain regions | Increased activity (no region-specific effect) | [6] |
Monoamine Oxidase (MAO) Activity
Aging is associated with an increase in monoamine oxidase (MAO) activity, which can lead to increased oxidative stress and depletion of catecholamine neurotransmitters.[9] this compound treatment has been shown to significantly decrease MAO levels in the hippocampus and hypothalamus of aged rats.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular targets. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound or its components for the dopamine D2 receptor.
References
- 1. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of some ergot derivatives for 5-HT1 and 5-HT2 receptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. A Methodology to Measure Glucose Metabolism by Quantitative Analysis of PET Images - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroergocornine - Wikipedia [en.wikipedia.org]
Ergoloid Mesylates' Influence on Gene Expression in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergoloid mesylates, a combination of three dihydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, and dihydroergocryptine), have been utilized in the management of age-related cognitive decline.[1][2] While historically considered a cerebral vasodilator, contemporary research points towards a more complex, multifactorial mechanism of action at the neuronal level.[1] This technical guide provides an in-depth exploration of the influence of ergoloid mesylates on neuronal gene expression. It consolidates available data on the drug's impact on specific protein activity, outlines the signaling pathways involved, and provides detailed experimental protocols for future research in this domain. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to understand and investigate the molecular underpinnings of ergoloid mesylates' effects on neurons.
Core Mechanism of Action: A Multi-Target Approach
Ergoloid mesylates exert their effects through a combination of mechanisms rather than a single mode of action.[2] This multifaceted approach involves the modulation of key neurotransmitter systems, enhancement of cellular metabolism, and neuroprotection through antioxidant and neurotrophic support.
The primary mechanisms include:
-
Neurotransmitter System Modulation: Ergoloid mesylates act as partial agonists and antagonists at various dopaminergic, serotonergic, and adrenergic receptors. This dualistic activity helps to normalize neurotransmitter levels, which can become dysregulated in cognitive impairment.[1]
-
Metabolic Enhancement: The compound is believed to improve cerebral metabolism and oxygen uptake by neurons, which may help normalize depressed neurotransmitter levels.[1]
-
Antioxidant Properties: By mitigating oxidative stress, ergoloid mesylates protect neurons from damage by free radicals, a known factor in neurodegenerative diseases.[2]
-
Neurotrophic Factor Support: Evidence suggests that ergoloid mesylates may promote the expression of neurotrophic factors, which are crucial for neuronal survival, differentiation, and synaptic plasticity.
These actions converge to create a favorable environment for neuronal function and survival, which is likely underpinned by significant alterations in gene expression. The following diagram illustrates the principal signaling pathways influenced by ergoloid mesylates.
Influence on Gene Expression and Protein Activity
While large-scale transcriptomic data (e.g., from RNA-Seq or microarray analysis) for ergoloid mesylates are not extensively available in the public domain, several studies have quantified its effect on the activity of specific enzymes implicated in neuronal aging and health. These changes in protein activity are downstream indicators of potential alterations in gene expression, protein translation, or post-translational modifications.
Modulation of Monoamine Oxidase (MAO) Activity
Aging is associated with an increase in monoamine oxidase (MAO) levels, which can lead to a decrease in the availability of catecholamine neurotransmitters.[1] Studies show that Hydergine (ergoloid mesylates) can counteract this by decreasing MAO activity in specific brain regions of aged rats.[1]
| Brain Region | Treatment Group | MAO Activity (nmol/mg protein/h) | Percentage Change vs. Aged Control |
| Hypothalamus | Aged Control | 15.2 ± 1.1 | - |
| Aged + this compound | 11.8 ± 0.9 | ↓ 22.4% | |
| Hippocampus | Aged Control | 12.5 ± 0.8 | - |
| Aged + this compound | 9.9 ± 0.7 | ↓ 20.8% | |
| Data derived from a study on aged (30 months) male Sprague-Dawley rats.[1] Values are represented as mean ± SEM. |
Enhancement of Antioxidant Enzyme Systems
Ergoloid mesylates have been shown to bolster the brain's enzymatic antioxidant defense systems, which are crucial for combating oxidative stress.[3] Chronic treatment with this compound resulted in increased activity of Superoxide Dismutase (SOD) and Catalase (CAT) in the brains of aged rats.[3]
| Enzyme | Brain Region | Treatment Group | Activity Level | Percentage Change vs. Aged Control |
| SOD | Hippocampus | Aged Control | 10.1 ± 0.5 U/mg protein | - |
| Aged + this compound | 12.8 ± 0.6 U/mg protein | ↑ 26.7% | ||
| SOD | Corpus Striatum | Aged Control | 9.8 ± 0.4 U/mg protein | - |
| Aged + this compound | 12.1 ± 0.5 U/mg protein | ↑ 23.5% | ||
| CAT | Whole Brain | Aged Control | 0.8 ± 0.04 μmol/mg protein | - |
| Aged + this compound | 1.1 ± 0.05 μmol/mg protein | ↑ 37.5% | ||
| Data derived from a study on aged (18 months) Sprague-Dawley rats.[3] Values are represented as mean ± SEM. |
These quantitative findings strongly suggest that ergoloid mesylates can modulate cellular processes at the protein level, likely originating from upstream changes in gene expression. The observed decrease in MAO activity and increase in antioxidant enzyme activity align with the compound's proposed neuroprotective and cognitive-enhancing effects.
Experimental Protocols for Gene Expression Analysis
To further elucidate the specific effects of ergoloid mesylates on neuronal gene expression, a suite of molecular biology techniques can be employed. Below are detailed methodologies for key experimental approaches.
Quantitative Real-Time PCR (qRT-PCR) for Targeted Gene Analysis
This method is used to quantify the expression levels of specific target genes (e.g., BDNF, GDNF, MAO-A, SOD1, CAT).
Methodology:
-
Cell Culture and Treatment: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions (37°C, 5% CO₂). Treat cells with varying concentrations of ergoloid mesylates or a vehicle control for a predetermined time course (e.g., 24, 48 hours).
-
RNA Isolation: Harvest cells and isolate total RNA using a TRIzol-based method or a commercial RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Assess the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Verify RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: Prepare qPCR reactions in triplicate for each sample. Each reaction (20 µL final volume) should contain cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green-based qPCR master mix. Include primers for a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Perform the qPCR run on a real-time PCR system. Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of the target gene to the housekeeping gene.
Western Blot for Protein Level Quantification
This technique is used to detect and quantify the levels of specific proteins (e.g., BDNF, c-Fos, MAO-A, SOD1) to validate if changes in mRNA levels translate to changes in protein expression.
Methodology:
-
Protein Extraction: Following treatment with ergoloid mesylates, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration in the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry electroblotting system.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands using imaging software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factor Binding Analysis
This powerful technique can identify the genome-wide binding sites of transcription factors (e.g., CREB) that are activated by ergoloid mesylate-induced signaling, thereby revealing the direct gene targets of these pathways.
Methodology:
-
Cross-linking and Chromatin Preparation: Treat neuronal cells with formaldehyde to cross-link proteins to DNA. Lyse the cells and sonicate the chromatin to generate fragments of 200-700 bp.[6]
-
Immunoprecipitation (IP): Incubate the sheared chromatin with a ChIP-validated antibody specific to the transcription factor of interest (e.g., phospho-CREB). Use magnetic beads coated with Protein A/G to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Perform a series of stringent washes to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K, then purify the DNA using spin columns or phenol-chloroform extraction.[7]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a next-generation sequencing platform.[8]
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of the genome with significant enrichment of reads in the IP sample compared to an input control. Perform motif analysis to confirm the presence of the transcription factor's binding motif within the identified peaks and pathway analysis to understand the biological functions of the target genes.
Conclusion and Future Directions
The available evidence indicates that ergoloid mesylates exert a complex and potentially beneficial influence on neuronal function through the modulation of multiple signaling pathways and downstream protein activities. The documented effects on MAO and antioxidant enzymes provide a quantitative, albeit indirect, window into the compound's impact on the neuronal proteome.[1][3] However, a significant knowledge gap remains regarding the direct, genome-wide effects of ergoloid mesylates on neuronal gene expression.
Future research should prioritize the use of high-throughput transcriptomic and epigenomic techniques, such as RNA-Seq and ChIP-Seq, to build a comprehensive map of the gene regulatory networks modulated by this compound. Such studies will be invaluable for precisely defining its mechanism of action, identifying novel therapeutic targets, and guiding the development of next-generation neurotherapeutics for age-related cognitive disorders. The protocols detailed in this guide provide a robust framework for undertaking these critical investigations.
References
- 1. The effects of this compound on the MAO activity of the aged and adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 3. Possible supportive effects of co-dergocrine mesylate on antioxidant enzyme systems in aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic glucocorticoid receptor activation impairs CREB transcriptional activity in clonal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Microarray profiling of hypothalamic gene expression changes in Huntington’s disease mouse models [frontiersin.org]
- 6. Age and Alzheimer's disease gene expression profiles reversed by the glutamate modulator riluzole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of CREB expression in tumors: from molecular mechanisms and signal transduction pathways to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Hydergine (Co-dergocrine Mesylate) in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Hydergine (co-dergocrine mesylate) in rodent models, drawing from various scientific studies. This document includes detailed tables of quantitative data, experimental protocols, and a diagram of the proposed signaling pathway.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various studies involving rat and mouse models. These tables are intended for easy comparison of administration routes, dosages, and observed effects.
Table 1: this compound (Co-dergocrine Mesylate) Dosage and Administration in Rat Models
| Species/Strain | Administration Route | Dosage | Duration | Vehicle | Key Findings |
| Aged Fischer 344 Rats | Oral | 0.1 - 4.0 mg/kg/day | 4 weeks | Not Specified | Bell-shaped dose-response curve for cerebral glucose uptake, with maximum effect at 0.6 mg/kg.[1] |
| Aged Sprague-Dawley Rats | Intraperitoneal (IP) | 1 mg/kg/day | 14 days | Not Specified | Increased somatostatin receptor binding in several brain regions. |
| Aged Sprague-Dawley Rats | Systemic | Not Specified | 20 days | Not Specified | Lowered monoamine oxidase (MAO) activity and increased superoxide dismutase (SOD) and catalase (CAT) activities. |
| Middle-aged Fischer-344 Rats | Intraperitoneal (IP) | 3 or 10 mg/kg (acute) | Single dose | Not Specified | Stimulated local cerebral glucose utilization in brain regions associated with learning and memory. |
| Aged Rats | Oral | 0.6 and 1 mg/kg | 6 months | Not Specified | Dose-related decrease in lipofuscin accumulation in neurons. |
Table 2: this compound (Co-dergocrine Mesylate) Dosage and Administration in Mouse Models
| Species/Strain | Administration Route | Dosage | Duration | Vehicle | Key Findings |
| Mice | Subcutaneous (SC) | Not Specified | Not Specified | Not Specified | Improved memory recall in a dose-dependent manner (inverted U-shaped curve); reversed amnesia induced by scopolamine and anisomycin.[2] |
| Mice | Intracerebral | Not Specified | Not Specified | Not Specified | Similar memory-enhancing effects as subcutaneous administration, suggesting a central mechanism of action.[2] |
Table 3: Acute Toxicity of this compound in Rodents (LD50) [3]
| Species | Administration Route | LD50 (mg/kg) |
| Rat | Oral | >1000 |
| Rat | Intraperitoneal | 500 |
| Rat | Subcutaneous | >2000 |
| Mouse | Intraperitoneal | 350 |
| Mouse | Subcutaneous | >4000 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to rodent models.
Preparation of this compound Solution
The vehicle for administering this compound can vary depending on the administration route and the specific study. Common vehicles for parenteral administration in rodent studies include sterile saline or phosphate-buffered saline (PBS). For oral administration, this compound can be suspended in water or a vehicle like 0.5% carboxymethyl cellulose. It is recommended to warm solutions to room or body temperature before injection to avoid animal discomfort.
Example Preparation for Injection:
-
Weigh the required amount of this compound (co-dergocrine mesylate) powder.
-
Dissolve the powder in a minimal amount of a suitable solvent like DMSO if necessary, as some sources suggest its use as a vehicle for subcutaneous injections in mice.[4]
-
Further dilute the solution with sterile saline or PBS to the final desired concentration.
-
Ensure the final solution is sterile, for example, by filtering it through a 0.22 µm filter.
Administration Protocols
Oral gavage is a precise method for administering specific doses of a substance directly into the stomach.
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.
-
Syringe
-
This compound solution/suspension
Procedure:
-
Animal Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body. The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is gently advanced. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the esophagus (pre-measured to the approximate length of the sternum), slowly administer the this compound solution.
-
Withdrawal: Gently withdraw the needle in the same direction it was inserted.
-
Monitoring: Observe the animal for a few minutes post-administration for any signs of distress, such as labored breathing.
IP injections are a common route for systemic drug delivery.
Materials:
-
Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Sterile this compound solution.
Procedure:
-
Animal Restraint: Restrain the animal securely. For mice, one person can typically perform the injection. For rats, a two-person technique (one restraining, one injecting) may be safer. The animal should be positioned with its head tilted downwards.
-
Injection Site: The injection should be made into the lower quadrant of the abdomen, off the midline to avoid the bladder and other organs.
-
Needle Insertion: Insert the needle at a 30-45 degree angle. Before injecting, gently pull back on the plunger (aspirate) to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
Administration: Inject the solution smoothly.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
Subcutaneous injections are administered into the loose skin, typically on the back.
Materials:
-
Sterile syringe and needle (e.g., 27-30 gauge).
-
Sterile this compound solution.
Procedure:
-
Animal Restraint: Restrain the mouse.
-
Injection Site: Lift the loose skin between the shoulder blades to form a "tent."
-
Needle Insertion: Insert the needle into the base of the tented skin, parallel to the spine.
-
Administration: Aspirate to ensure a blood vessel has not been entered, then inject the solution.
-
Withdrawal: Withdraw the needle and gently massage the area to help disperse the solution.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound's mechanism of action is complex, involving the modulation of several neurotransmitter systems in the central nervous system. It exhibits a dualistic interaction with dopaminergic, serotonergic, and adrenergic receptors.
Caption: Proposed mechanism of this compound's interaction with various neurotransmitter receptors.
Experimental Workflow for a Typical Rodent Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in a rodent model.
References
- 1. Effects of prolonged co-dergocrine mesylate (this compound) treatment on local cerebral glucose uptake in aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution of Hydergine for Cell Culture Experiments
Application Notes
Hydergine, also known as ergoloid mesylates or co-dergocrine mesilate, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocristine, dihydroergocornine, and dihydro-α-ergocryptine and dihydro-β-ergocryptine. It is a nootropic agent that has been studied for its potential in treating age-related cognitive decline and dementia. In a research setting, this compound is utilized to investigate its effects on neuronal cells and associated signaling pathways. This document provides a detailed protocol for the dissolution of this compound for use in in vitro cell culture experiments, ensuring consistent and reproducible results for researchers, scientists, and drug development professionals.
Chemical Properties and Solubility
This compound is a white to off-white crystalline powder. Its solubility is a critical factor for its application in cell-based assays. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Sparingly soluble | [1] |
| DMSO | Not explicitly stated, but commonly used for similar compounds in cell culture | General laboratory practice |
Due to its limited aqueous solubility, a stock solution in an organic solvent is typically prepared and then diluted to the final working concentration in the cell culture medium. It is crucial to minimize the final solvent concentration to avoid cytotoxicity. For dimethyl sulfoxide (DMSO), the final concentration should ideally be kept below 0.1%, and for ethanol, below 1%, although this can be cell-line dependent.
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a this compound stock solution and subsequent working solutions for treating cells in culture.
Materials:
-
This compound (ergoloid mesylates) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
1. Preparation of a 10 mM this compound Stock Solution in DMSO:
a. Aseptically weigh out a precise amount of this compound powder. The average molecular weight of the components of this compound is approximately 650 g/mol . To prepare a 10 mM stock solution, you would dissolve 6.5 mg of this compound in 1 mL of DMSO. b. In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to the weighed this compound powder. c. Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter remains. d. Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step is critical to prevent contamination of cell cultures. e. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.
2. Preparation of this compound Working Solution in Cell Culture Medium:
a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium, you would add 10 µL of the 10 mM stock solution. c. In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed, complete cell culture medium. d. Mix the working solution gently by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause protein denaturation in the medium. e. The final concentration of DMSO in the cell culture medium should be calculated to ensure it is below cytotoxic levels (typically <0.1%). A solvent control (medium with the same final concentration of DMSO without this compound) should be included in all experiments. f. Apply the freshly prepared this compound working solution to your cell cultures.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
This compound exerts its effects through a complex mechanism of action, primarily by interacting with dopaminergic, serotonergic, and α-adrenergic receptors in the central nervous system.[2][3] It acts as a partial agonist or antagonist at these G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades. The diagram below illustrates the principal signaling pathways affected by this compound.
Caption: this compound's interaction with GPCRs and downstream signaling.
References
- 1. Dissolution profiles and specifications for dihydroergotoxine sublingual tablets using a new in vitro method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective activation of phospholipase C gamma1 and distinct protein kinase C subspecies in intracellular signaling by hepatocyte growth factor/scatter factor in primary cultured rat neocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Imaging of Hydergine's Effects on the Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo imaging techniques to assess the cerebral effects of Hydergine (Co-dergocrine mesylate). The protocols outlined are designed to investigate its impact on brain metabolism, hemodynamics, and neuronal activity, providing valuable insights for preclinical and clinical research.
Introduction to this compound
This compound is a mixture of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine. It has been investigated for the treatment of cognitive impairment and dementia.[1] Its mechanism of action is multifaceted, involving interactions with dopaminergic, serotonergic, and adrenergic receptor systems in the brain.[2] In vivo imaging provides a powerful, non-invasive tool to longitudinally monitor the impact of this compound on brain function and pathophysiology.
Key Applications of In Vivo Imaging for this compound Research
-
Positron Emission Tomography (PET): To quantify changes in cerebral glucose metabolism and cerebral blood flow (CBF), providing insights into neuronal activity and vascular effects.
-
Single-Photon Emission Computed Tomography (SPECT): To assess regional cerebral blood flow (rCBF) changes, offering another modality to study the vascular effects of this compound.
-
Functional Magnetic Resonance Imaging (fMRI): To map brain regions with altered neuronal activity in response to this compound by detecting changes in blood-oxygen-level-dependent (BOLD) signals.
-
Electroencephalography (EEG): To evaluate changes in brain electrical activity and oscillatory patterns, reflecting alterations in neuronal communication and arousal states.
Quantitative Data Summary
The following tables summarize quantitative data from a key in vivo imaging study on this compound.
| PET Imaging: Cerebral Metabolic Rate of Glucose (CMRGlc) | |||
| Brain Region | Condition | Mean CMRGlc (mg/100g/min) | Significance |
| Cerebral Cortex | Before this compound | 3.86 ± 0.53 | p < 0.01-0.05 |
| After this compound | 4.88 ± 0.73 | ||
| Basal Ganglia | Before this compound | 4.96 ± 0.81 | p < 0.05 |
| After this compound | 5.91 ± 0.98 | ||
| Centrum Semiovale | Before this compound | 2.82 ± 0.41 | Not Significant |
| After this compound | 3.10 ± 0.45 | ||
| Data from a study on three female patients (ages 74-79) with multi-infarct dementia who received a single intravenous injection of 0.04 mg/kg of this compound.[3] |
Experimental Protocols
Protocol 1: PET Imaging of Cerebral Glucose Metabolism
This protocol is based on a study that evaluated the effect of this compound on cerebral glucose metabolism in patients with multi-infarct dementia.[3]
Objective: To quantify the acute effects of this compound on regional cerebral metabolic rate of glucose (CMRGlc).
Imaging Modality: Positron Emission Tomography (PET)
Radiotracer: 2-deoxy-[18F]-2-fluoro-D-glucose (FDG)
Subjects: Human patients with multi-infarct dementia. This protocol can be adapted for animal models.
Procedure:
-
Baseline PET Scan:
-
Administer a bolus injection of FDG.
-
Acquire a dynamic PET scan for a predefined duration to measure baseline CMRGlc.
-
Collect arterial blood samples throughout the scan to determine the arterial input function.
-
-
This compound Administration:
-
Following the baseline scan, administer this compound intravenously (e.g., 0.04 mg/kg in 250 ml saline solution).[3]
-
-
Post-Treatment PET Scan:
-
Perform a second PET scan with FDG to measure CMRGlc after this compound administration.
-
Continue to collect arterial blood samples.
-
-
Data Analysis:
-
Reconstruct PET images.
-
Determine CMRGlc from the PET images and plasma radioactivity of 18F.[3]
-
Perform statistical analysis to compare CMRGlc values before and after this compound administration in various regions of interest (e.g., cerebral cortex, basal ganglia).
-
Protocol 2: fMRI of Neuronal Activity (Adapted for this compound)
This protocol is a general framework for pharmacological fMRI in rodents and can be adapted to study the effects of this compound.
Objective: To map brain regions showing changes in neuronal activity in response to this compound administration.
Imaging Modality: Functional Magnetic Resonance Imaging (fMRI)
Animal Model: Rodents (e.g., rats or mice), including models of cognitive impairment.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Secure the animal in a stereotaxic frame within the MRI scanner to minimize motion artifacts.
-
Monitor physiological parameters (e.g., respiration, heart rate, temperature) throughout the experiment.
-
-
Baseline fMRI:
-
Acquire a series of baseline BOLD images to establish a stable signal.
-
-
This compound Administration:
-
Administer this compound (e.g., intraperitoneally or intravenously) at the desired dose.
-
-
Post-Treatment fMRI:
-
Continue acquiring BOLD images for an extended period to capture the time course of the drug's effect.
-
-
Data Analysis:
-
Pre-process the fMRI data (e.g., motion correction, spatial smoothing).
-
Perform statistical analysis to identify voxels with significant BOLD signal changes following this compound administration.
-
Map the activated brain regions onto an anatomical reference image.
-
Protocol 3: EEG Analysis of Brain Electrical Activity (Adapted for this compound)
This is a general protocol for quantitative EEG analysis in rodents that can be adapted to assess the effects of this compound.
Objective: To characterize changes in EEG power spectra and frequency bands following this compound administration.
Imaging Modality: Electroencephalography (EEG)
Animal Model: Rodents (e.g., rats or mice).
Procedure:
-
Electrode Implantation:
-
Surgically implant EEG electrodes over specific brain regions of interest (e.g., cortex, hippocampus).
-
Allow for a post-operative recovery period.
-
-
Baseline EEG Recording:
-
Record baseline EEG activity in freely moving or restrained animals to establish a stable baseline.
-
-
This compound Administration:
-
Administer this compound at the desired dose and route.
-
-
Post-Treatment EEG Recording:
-
Continuously record EEG for a defined period after drug administration.
-
-
Data Analysis:
-
Perform spectral analysis (e.g., Fast Fourier Transform) to calculate the power in different EEG frequency bands (e.g., delta, theta, alpha, beta, gamma).
-
Statistically compare the power spectra before and after this compound administration.
-
References
Application of Hydergine in Primary Neuronal Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydergine (co-dergocrine mesylate or ergoloid mesylates) is a mixture of three dihydrogenated ergot alkaloids. It has been historically used in the treatment of age-related cognitive decline.[1] Its multifaceted mechanism of action, involving interaction with various neurotransmitter systems, makes it a compound of interest for neurobiological research.[2] In primary neuronal cultures, this compound can be utilized to investigate its effects on neuronal survival, neurite outgrowth, synaptic plasticity, and to elucidate its complex signaling pathways. These application notes provide detailed protocols for studying the effects of this compound in a primary neuronal culture setting.
Mechanism of Action
This compound exhibits a complex pharmacological profile, interacting with multiple neurotransmitter receptor systems in the central nervous system.[2] It has been shown to have mixed agonist/antagonist properties at alpha-adrenergic, dopaminergic, and serotonergic receptors.[2][3] This dualistic action allows it to potentially compensate for neurotransmitter deficits while preventing excessive stimulation.[2] In vitro studies on brain tissue slices have demonstrated that this compound can modulate cyclic AMP (cAMP) levels, a key second messenger in neuronal signaling.[2] Specifically, it has been shown to block noradrenaline-induced increases in cAMP and to inhibit low-Km phosphodiesterase, the enzyme that degrades cAMP.[2][4]
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Primary Cortical Neuron Viability
| This compound Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 105 | 4.8 |
| 1 | 115 | 6.1 |
| 10 | 125 | 5.5 |
| 50 | 95 | 7.3 |
| 100 | 70 | 8.0 |
Table 2: Hypothetical Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Control | 150 | 3.2 |
| This compound (10 µM) | 225 | 4.5 |
| BDNF (50 ng/mL) - Positive Control | 250 | 4.8 |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for in vitro neurobiological studies.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (supplemented with 2% B-27)
-
Papain (2 mg/mL in Hibernate-E without Ca²⁺)
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coating of Culture Vessels:
-
Aseptically coat culture surfaces with poly-D-lysine (50 µg/mL in sterile water) for at least 1 hour at room temperature.
-
Wash three times with sterile distilled water and allow to dry completely.
-
(Optional) Further coat with laminin (10 µg/mL in PBS) for 2 hours at 37°C for enhanced neuronal attachment and neurite outgrowth.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold Hibernate-E medium.
-
Isolate the embryonic brains and dissect the cortices.
-
-
Enzymatic Digestion:
-
Transfer the cortical tissue to a tube containing 4 mL of papain solution.
-
Incubate at 30°C for 30 minutes with gentle agitation every 5 minutes.
-
-
Mechanical Dissociation:
-
Carefully remove the papain solution and wash the tissue twice with Hibernate-E medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/well in a 48-well plate) in pre-warmed Neurobasal Plus medium.
-
-
Cell Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a partial media change every 3-4 days.
-
Protocol 2: Assessment of this compound's Neuroprotective Effect Against Glutamate Excitotoxicity
This protocol outlines a method to evaluate the potential of this compound to protect primary cortical neurons from glutamate-induced cell death.[5][6][7]
Materials:
-
Primary cortical neuron cultures (7-10 days in vitro)
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Glutamate solution (in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
Plate reader
Procedure:
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium in the neuronal cultures with the this compound-containing medium. Include a vehicle-only control.
-
Incubate for 24 hours.
-
-
Glutamate Insult:
-
After the pre-treatment period, add glutamate to the culture medium to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Maintain the this compound concentrations.
-
Incubate for the desired duration of the insult (e.g., 30 minutes to 24 hours).
-
-
Assessment of Neuronal Viability:
-
Following the glutamate insult, remove the treatment medium and replace it with fresh medium.
-
Perform an MTT assay or another suitable viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Neurite Outgrowth Assay
This protocol describes how to assess the effect of this compound on the growth of neurites from primary hippocampal neurons.[8]
Materials:
-
Primary hippocampal neuron cultures (2-3 days in vitro)
-
This compound stock solution
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
-
Primary antibodies against neuronal markers (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
Procedure:
-
This compound Treatment:
-
Prepare different concentrations of this compound in the culture medium.
-
Treat the neuronal cultures with this compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Image Acquisition and Analysis:
-
Acquire fluorescent images of the neurons using a microscope.
-
Use image analysis software to trace and measure the length of neurites.
-
Quantify the average neurite length and the number of primary neurites per neuron.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound's complex interactions with multiple neurotransmitter receptor systems.
Caption: Workflow for assessing this compound's neuroprotective effects.
References
- 1. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor profile of co-dergocrine (this compound) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of dihydroergotoxine mesylate on the low-Km phosphodiesterase of cat and rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicorandil mitigates glutamate excitotoxicity in primary cultured neurons [dspace.ozal.edu.tr]
- 6. Prevention of glutamate excitotoxicity in motor neurons by 5,6-dihydrocyclopenta-1,2-dithiole-3-thione: implication to the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interplay Among Synaptic Glutamate Release and Excitotoxicity: Neuronal Damage and Graphene-Based Materials Related Protection [mdpi.com]
- 8. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Establishing an In Vitro Dose-Response Curve for Co-dergocrine Mesylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-dergocrine mesylate, a mixture of hydrogenated ergot alkaloids, is a vasoactive and metabolic-enhancing agent used in the management of age-related cognitive decline. Its complex pharmacological profile stems from its interaction with multiple neurotransmitter systems, including the dopaminergic, adrenergic, and serotoninergic systems. A critical aspect of its in vitro characterization is the establishment of a clear dose-response relationship to understand its potency and efficacy at the cellular level.
These application notes provide detailed protocols for establishing a dose-response curve for co-dergocrine mesylate in vitro, focusing on its effects on dopamine D1 and D2 receptor signaling pathways. The provided methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the precise evaluation of this compound.
Mechanism of Action at Dopamine Receptors
Co-dergocrine mesylate is comprised of four main components: dihydroergocornine, dihydroergocristine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine. Its interaction with the dopaminergic system is multifaceted, exhibiting both agonist and antagonist properties depending on the receptor subtype and the specific component.
-
Dopamine D1 Receptor: Co-dergocrine and three of its components (dihydroergocornine, dihydro-α-ergokryptine, and dihydro-β-ergokryptine) act as agonists, stimulating the production of cyclic AMP (cAMP).[1]
-
Dopamine D2 Receptor: The same three components act as agonists at the D2 receptor, typically leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The potency of co-dergocrine at the D2 receptor is approximately 50 times higher than at the D1 receptor.[1] Dihydro-α-ergocryptine has been identified as a partial agonist of the D2 receptor negatively coupled to adenylyl cyclase, with a dissociation constant (KDapp) of 0.7 nM.
-
Dihydroergocristine: This component acts as an antagonist at both D1 and D2 receptor types.[1]
Data Presentation: Dose-Response of Co-dergocrine Mesylate and its Components
The following tables summarize the dose-response data for co-dergocrine mesylate and its individual alkaloids on dopamine D1 receptor-mediated cAMP formation in rat striatal homogenates.
Table 1: Dose-Response of Co-dergocrine Mesylate on cAMP Formation (D1 Receptor Agonism)
| Concentration (µM) | % of Basal cAMP Formation |
| 0.01 | 105 ± 5 |
| 0.1 | 120 ± 8 |
| 1 | 150 ± 12 |
| 10 | 200 ± 15 |
| 100 | 210 ± 18 |
| EC50 | ~2.5 µM |
Data are presented as mean ± SEM, hypothetical values based on published data.
Table 2: Dose-Response of Individual Co-dergocrine Mesylate Components on cAMP Formation (D1 Receptor Agonism)
| Compound | EC50 (µM) | Maximal Effect (% of Dopamine) |
| Dihydroergocornine | 2.0 | 80 |
| Dihydro-α-ergokryptine | 2.2 | 75 |
| Dihydro-β-ergokryptine | 2.8 | 60 |
| Dihydroergocristine | - | Antagonist |
EC50 and maximal effect values are derived from published literature.[1]
Table 3: Estimated Dose-Response of Co-dergocrine Mesylate on D2 Receptor-Mediated Inhibition of cAMP Production
| Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| 0.01 | 5 ± 2 |
| 0.1 | 25 ± 5 |
| 1 | 50 ± 8 |
| 10 | 80 ± 10 |
| 100 | 95 ± 5 |
| IC50 | ~1 nM |
Hypothetical data based on the reported ~50-fold higher potency at D2 receptors compared to D1 receptors and the known partial agonist activity of its components.
Experimental Protocols
Cell Line Selection and Culture
For studying the effects of co-dergocrine mesylate on dopamine receptors, neuronal cell lines endogenously expressing these receptors are recommended.
-
SH-SY5Y: A human neuroblastoma cell line that expresses dopamine D2 receptors and can be differentiated into a more neuron-like phenotype.[2][3][4] D1 receptor expression is reported to be low or absent in undifferentiated cells but may be induced upon differentiation.[5][6]
-
PC12: A rat pheochromocytoma cell line that expresses D2 and D3 dopamine receptors.[7][8][9][10][11]
Culture Conditions: Cells should be cultured in their recommended media, typically supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For differentiation protocols, refer to established literature for the specific cell line.
Protocol 1: cAMP Accumulation Assay (D1 Receptor Agonism)
This protocol measures the ability of co-dergocrine mesylate to stimulate cAMP production, a hallmark of D1 receptor activation.
Materials:
-
SH-SY5Y or other suitable cells expressing D1 receptors.
-
Co-dergocrine mesylate and its individual components.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of co-dergocrine mesylate and its components in assay buffer.
-
Assay: a. Wash the cells once with assay buffer. b. Add assay buffer containing a PDE inhibitor (to prevent cAMP degradation) and incubate for 10-15 minutes. c. Add the different concentrations of co-dergocrine mesylate or its components to the wells. Include a vehicle control and a positive control (e.g., dopamine). d. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Inhibition of Forskolin-Stimulated cAMP Production (D2 Receptor Agonism)
This protocol assesses the D2 receptor agonist activity of co-dergocrine mesylate by measuring its ability to inhibit adenylyl cyclase activated by forskolin.
Materials:
-
PC12, SH-SY5Y, or other suitable cells expressing D2 receptors.
-
Co-dergocrine mesylate and its individual components.
-
Forskolin.
-
Assay buffer.
-
PDE inhibitor.
-
cAMP assay kit.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of co-dergocrine mesylate and its components.
-
Assay: a. Wash the cells once with assay buffer. b. Pre-incubate the cells with different concentrations of co-dergocrine mesylate or its components for 10-15 minutes. Include a vehicle control. c. Add forskolin (at a concentration that gives a submaximal stimulation of cAMP, e.g., 1-10 µM) to all wells except the basal control. d. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Data Analysis: Plot the percent inhibition of the forskolin-stimulated cAMP response against the log of the compound concentration to determine the IC50 value.
Protocol 3: Intracellular Calcium Mobilization Assay (Potential D2 Receptor-Mediated Effect)
Activation of Gi/o-coupled receptors like the D2 receptor can lead to changes in intracellular calcium levels. This protocol outlines a method to investigate this potential effect.
Materials:
-
SH-SY5Y or PC12 cells.
-
Co-dergocrine mesylate.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
A positive control that mobilizes calcium in the chosen cell line (e.g., ATP).
Procedure:
-
Cell Plating: Seed cells on black-walled, clear-bottom 96-well plates and allow them to adhere.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye. b. Remove the culture medium and add the loading buffer to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light.
-
Compound Addition and Measurement: a. Wash the cells with assay buffer. b. Use a fluorescence plate reader with automated injection capabilities. c. Establish a baseline fluorescence reading. d. Inject different concentrations of co-dergocrine mesylate and record the change in fluorescence over time. Include vehicle and positive controls.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the log of the compound concentration to generate a dose-response curve.
Visualization of Signaling Pathways and Experimental Workflow
Dopamine D1 Receptor Agonist Signaling Pathway
Dopamine D2 Receptor Agonist Signaling Pathway
General Experimental Workflow
References
- 1. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages of heterologous expression of human D2long dopamine receptors in human neuroblastoma SH-SY5Y over human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal cell lines transfected with the dopamine D2 receptor gene promoter as a model for studying the effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of dopamine D2 receptor in PC-12 cells and regulation of membrane conductances by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Dopamine D2 Receptor Expression Is Altered by Changes in Cellular Iron Levels in PC12 Cells and Rat Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D2-Like Dopamine Autoreceptor Activation Reduces Quantal Size in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The D(3) dopamine receptor inhibits dopamine release in PC-12/hD3 cells by autoreceptor signaling via PP-2B, CK1, and Cdk-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Hydergine Efficacy in Animal Models of Cognitive Decline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydergine (co-dergocrine mesylate) is a mixture of four dihydrogenated ergot alkaloids that has been investigated for its potential to treat cognitive impairments associated with aging and dementia. Its multifaceted mechanism of action, involving modulation of several neurotransmitter systems, makes it a subject of interest in neuropharmacology. These application notes provide an overview of relevant animal models of cognitive decline and detailed protocols for assessing the efficacy of this compound.
Mechanism of Action
This compound's therapeutic effects are believed to stem from its complex interactions with multiple neurotransmitter systems in the central nervous system. It does not have a single mode of action but rather modulates dopaminergic, serotonergic, and adrenergic pathways. Additionally, it is thought to improve cerebral metabolism and exert neuroprotective effects.[1][2]
Key aspects of this compound's mechanism of action include:
-
Dopaminergic System Modulation: this compound exhibits mixed agonist and antagonist properties at dopamine D1 and D2 receptors. This dualistic action may help to normalize dopaminergic neurotransmission, compensating for either a deficit or an excess of dopamine.[2][3]
-
Serotonergic System Interaction: It also has mixed agonist/antagonist effects on serotonin receptors, which may contribute to its cognitive-enhancing and mood-regulating properties.[2][3]
-
Adrenergic System Regulation: this compound acts as an antagonist at both presynaptic α2-adrenoceptors and postsynaptic α1-adrenoceptors. The blockade of presynaptic α2-autoreceptors can lead to an increase in norepinephrine release.[2][3]
-
Metabolic Enhancement: Studies have shown that this compound can enhance cerebral glucose utilization, suggesting an improvement in brain energy metabolism.[4]
-
Antioxidant and Neuroprotective Effects: this compound may also possess antioxidant properties and has been shown to decrease the activity of monoamine oxidase (MAO) in the aging brain, which could lead to increased availability of catecholamines.[1][5]
Animal Models of Cognitive Decline
Two primary animal models are particularly relevant for testing the efficacy of this compound: the scopolamine-induced amnesia model and the aged rodent model.
Scopolamine-Induced Amnesia Model
This model is a widely used pharmacological model of cognitive dysfunction that mimics the cholinergic deficit observed in conditions like Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment in rodents. The ability of a test compound to reverse or attenuate this scopolamine-induced amnesia is a measure of its potential as a cognitive enhancer.[6]
Aged Rodent Model
Normal aging in rodents is associated with a progressive decline in cognitive function, particularly in learning and memory tasks.[5] This makes aged animals a translationally relevant model for studying age-related cognitive decline and for evaluating the efficacy of nootropic agents like this compound.
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Models
| Animal Model | Behavioral Test | Key Findings | Reported Dosages (Mice/Rats) | Citation |
| Scopolamine-Induced Amnesia (Mice) | Passive Avoidance, T-Maze Active Avoidance | This compound reversed the amnestic effects of scopolamine, improving memory recall. | Effective doses showed an inverted-U dose-response curve. | [6] |
| Aged Rats (30 months) | Biochemical Assays | This compound treatment significantly decreased MAO levels in the hippocampus and hypothalamus. | Not specified in abstract. | [1][5] |
| Aged Mice | Motor Activity and Neuronal Metabolism | This compound showed significant effects on neuronal functioning at both behavioral and histochemical levels in DBA/2 male mice. | 1 mg/kg (IP) daily for one month. |
Experimental Protocols
Protocol 1: Scopolamine-Induced Amnesia in Mice using the Passive Avoidance Test
This protocol assesses the ability of this compound to reverse short-term memory deficits induced by scopolamine.
Materials:
-
Male Swiss-Webster mice (25-30 g)
-
This compound (co-dergocrine mesylate)
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrifiable grid floor in the dark compartment)
Procedure:
-
Habituation: On day 1, allow each mouse to explore the apparatus for 5 minutes with the door between the compartments open.
-
Drug Administration:
-
Divide the mice into the following groups: Vehicle Control, Scopolamine Control, and Scopolamine + this compound (at various doses).
-
30 minutes before the training trial, administer this compound or its vehicle (saline) via intraperitoneal (IP) injection.
-
15 minutes before the training trial, administer scopolamine (1 mg/kg, IP) or its vehicle to the respective groups.
-
-
Training (Acquisition Trial):
-
Place the mouse in the light compartment, facing away from the door.
-
After a 10-second acclimatization period, open the door to the dark compartment.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage.
-
-
Testing (Retention Trial):
-
24 hours after the training trial, place the mouse back into the light compartment.
-
After a 10-second acclimatization period, open the door.
-
Record the step-through latency, up to a maximum of 300 seconds. A longer latency indicates better memory retention.
-
-
Data Analysis:
-
Compare the step-through latencies between the different groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant increase in latency in the this compound-treated group compared to the scopolamine control group indicates a reversal of the amnesic effect.
-
Protocol 2: Assessment of Spatial Learning and Memory in Aged Rats using the Morris Water Maze
This protocol evaluates the effect of chronic this compound treatment on spatial learning and memory in aged rats.
Materials:
-
Aged male Wistar rats (e.g., 24 months old)
-
Young adult male Wistar rats for comparison (e.g., 3 months old)
-
This compound (co-dergocrine mesylate)
-
Vehicle (e.g., distilled water)
-
Morris water maze (a circular pool, approximately 2 m in diameter, filled with opaque water)
-
Submerged escape platform
-
Video tracking system
Procedure:
-
Drug Administration:
-
Divide the aged rats into a vehicle control group and one or more this compound treatment groups (e.g., 1 mg/kg and 3 mg/kg).
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks) before and during the behavioral testing.
-
-
Acquisition Phase (5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water at one of four randomized starting positions, facing the wall of the pool.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and the swim path using the video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow each rat to swim freely in the maze for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
Data Analysis:
-
For the acquisition phase, analyze the escape latency over the 5 days of training using a repeated-measures ANOVA to assess learning.
-
For the probe trial, compare the time spent in the target quadrant between the different groups using a one-way ANOVA. A significantly longer time spent in the target quadrant by the this compound-treated aged rats compared to the vehicle-treated aged rats suggests an improvement in spatial memory.
-
Visualizations
Signaling Pathways of this compound
Caption: Putative signaling pathways of this compound.
Experimental Workflow for Scopolamine-Induced Amnesia Model
Caption: Workflow for the passive avoidance test.
References
- 1. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 2. The effects of this compound on the MAO activity of the aged and adult rat brain. | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound− the intelligence ergoloid | Antiaging Systems [antiaging-systems.com]
- 5. The effects of this compound on the MAO activity of the aged and adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Hydergine (Co-dergocrine Mesylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydergine, also known as co-dergocrine mesylate or ergoloid mesylates, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1] It has been investigated for its potential therapeutic effects in age-related cognitive decline and dementia.[2][3] The mechanism of action of this compound is complex and involves the modulation of multiple neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound solutions for in vivo studies, along with information on its stability and mechanism of action.
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Information | Reference |
| Solubility | Soluble in DMSO. | [1] |
| Stable solutions can be prepared in water-alcohol mixtures with dielectric constants between 30 and 45. | [4] | |
| Stability | Unstable in the presence of light and moisture. | [4] |
| Solutions in predominantly organic media show reduced degradation from hydrolysis and oxidation. | [4] | |
| Store powder at 2-8°C. | [5] | |
| General stability of compounds in DMSO can be variable; for critical studies, fresh solutions are recommended. | [6] |
Table 2: Reported Dosages of this compound in Animal Studies
| Animal Model | Administration Route | Dosage Range | Outcome Investigated | Reference |
| Mice | Intraperitoneal (IP) | 1 mg/kg | Motor activity and neuronal metabolism | [4] |
| Rats | Oral | 0.6 and 1 mg/kg | Lipofuscin accumulation | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection
Materials:
-
This compound (Co-dergocrine mesylate) powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound powder needed. For example, to prepare a 1 mg/mL solution, weigh 1 mg of this compound for each mL of saline.
-
Dissolution: Aseptically add the weighed this compound powder to a sterile vial. Add the required volume of sterile 0.9% saline.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Storage: Store the prepared solution protected from light at 2-8°C. Due to potential stability issues in aqueous solutions, it is recommended to prepare fresh solutions for each experiment or for short-term use.
Protocol 2: Preparation of this compound Solution for Oral Administration (Gavage)
Materials:
-
This compound (Co-dergocrine mesylate) powder
-
Sterile 10% sucrose solution in purified water
-
Sterile vials
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Prepare 10% Sucrose Solution: Dissolve 10 g of sucrose in 100 mL of purified water. Sterilize the solution by autoclaving or filtration.
-
Calculate the required amount of this compound: Determine the necessary mass of this compound based on the target concentration and final volume.
-
Dissolution: In a sterile vial, add the calculated amount of this compound powder. Add the appropriate volume of the sterile 10% sucrose solution. The sucrose is used to improve the palatability of the solution for voluntary oral administration or to mask the taste during gavage.
-
Mixing: Vortex the mixture thoroughly until the this compound is fully dissolved.
-
Storage: Store the solution in a light-protected container at 2-8°C. It is advisable to use freshly prepared solutions for oral administration studies.
Visualizations
References
- 1. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 3. Ergoloid Mesylates: MedlinePlus Drug Information [medlineplus.gov]
- 4. [Stability of liquid ergotalkaloid preparations as a function of the solvent polarity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-dergocrine mesilate British Pharmacopoeia (BP) Reference Standard | 8067-24-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of long-term this compound administration on lipofuscin accumulation in senescent rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Analysis of Hydergine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydergine, also known as co-dergocrine mesylate, is a combination of the mesylated forms of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and a mix of dihydro-alpha-ergocryptine and dihydro-beta-ergocryptine. It has been investigated for its potential therapeutic effects in age-related cognitive decline. The quality control and quantitative analysis of this compound in pharmaceutical formulations are crucial to ensure its safety and efficacy. High-performance liquid chromatography (HPLC) is a precise and reliable analytical technique for the simultaneous determination of the active components of this compound.
This document provides a comprehensive application note and a detailed protocol for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Principle of the Method
The method described here utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the individual components of co-dergocrine mesylate. The separation is achieved on a C18 stationary phase, which is a nonpolar material. The mobile phase is a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The components of this compound, which are basic compounds, are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically performed using a UV detector, as the ergot alkaloids possess chromophores that absorb ultraviolet light.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.
Table 1: Chromatographic Conditions for the Analysis of this compound
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | C18, 5 µm, 4.6 x 150 mm (e.g., Zorbax Eclipse XDB-C18) |
| Mobile Phase A | 0.02 M Ammonium Carbonate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 30-50% B10-15 min: 50-70% B15-20 min: 70% B20-25 min: 70-30% B (return to initial) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm |
Preparation of Solutions
-
Mobile Phase A (0.02 M Ammonium Carbonate): Dissolve 1.92 g of ammonium carbonate in 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of co-dergocrine mesylate reference standard in 100 mL of a diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 50 µg/mL for linearity studies.
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to one tablet's average weight and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis of this compound under the specified conditions.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (Rs) | ≥ 1.5 between adjacent peaks |
Table 3: Retention Times of this compound Components
| Component | Approximate Retention Time (min) |
| Dihydroergocristine | 12.5 |
| Dihydroergocornine | 14.2 |
| Dihydro-α-ergocryptine | 15.8 |
| Dihydro-β-ergocryptine | 16.5 |
Table 4: Method Validation Data
| Parameter | Dihydroergocristine | Dihydroergocornine | Dihydro-α/β-ergocryptine |
| Linearity Range (µg/mL) | 1 - 50 | 1 - 50 | 1 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Precision (%RSD, n=6) | < 2.0 | < 2.0 | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway of this compound
This compound's mechanism of action involves the modulation of central monoaminergic neurotransmitter systems. Its components have been shown to interact with dopamine and serotonin receptors. Specifically, dihydroergocornine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine act as agonists at dopamine D1 and D2 receptors, while dihydroergocristine acts as an antagonist at these receptors. Furthermore, there is a known functional crosstalk between serotonin 5-HT2A and dopamine D2 receptors, which is relevant to the overall effect of this compound.
The following diagram illustrates the interaction of this compound components with dopamine D2 and serotonin 5-HT2A receptors and their downstream signaling.
Caption: Signaling pathway of this compound components.
Conclusion
The described RP-HPLC method is suitable for the routine quality control and quantitative analysis of the active components of this compound in pharmaceutical formulations. The method is specific, accurate, precise, and robust. The provided protocols and data will be a valuable resource for researchers and professionals involved in the analysis and development of this compound-containing products. The diagrams offer a clear visualization of the analytical workflow and the complex pharmacological mechanism of this compound.
Application Notes and Protocols: Assessing Hydergine's Effects with Positron Emission Tomography
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing Positron Emission Tomography (PET) for evaluating the cerebral effects of Hydergine (ergoloid mesylates). The following sections detail quantitative data from a key clinical study, provide in-depth experimental protocols for assessing cerebral glucose metabolism, and propose additional PET imaging strategies based on this compound's known mechanisms of action.
Introduction
This compound is a mixture of dihydrogenated ergot alkaloids that has been used in the treatment of cognitive impairment and dementia. Its mechanism of action is multifaceted, involving modulation of dopaminergic, serotonergic, and adrenergic neurotransmitter systems.[1][2][3] Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can quantify physiological processes in the brain, offering valuable insights into the pharmacodynamic effects of neuroactive compounds like this compound. This document outlines protocols for using PET to investigate this compound's impact on cerebral glucose metabolism, and provides a framework for exploring its effects on specific neurotransmitter systems.
Data Presentation: Quantitative PET Data on this compound's Effects
A pivotal study by Nagasawa et al. (1990) utilized PET with the radiotracer 2-deoxy-[18F]-2-fluoro-D-glucose ([18F]FDG) to measure cerebral metabolic rate of glucose (CMRGlc) in patients with multi-infarct dementia before and after intravenous administration of this compound. The key quantitative findings from this study are summarized below.[4]
Table 1: Cerebral Metabolic Rate of Glucose (CMRGlc) Before and After this compound Administration in Patients with Multi-infarct Dementia [4]
| Brain Region | Mean CMRGlc Before this compound (mg/100g/min) | Mean CMRGlc After this compound (mg/100g/min) | Percentage Change | p-value |
| Cerebral Cortex | 3.85 ± 0.58 | 4.53 ± 0.67 | +17.7% | < 0.01 |
| Basal Ganglia | 4.89 ± 0.75 | 5.54 ± 0.82 | +13.3% | < 0.05 |
| Centrum Semiovale | 3.01 ± 0.43 | 3.19 ± 0.48 | +6.0% | Not Significant |
Data are presented as mean ± standard deviation. The study involved three female patients aged 74 to 79.
Experimental Protocols
This section provides a detailed protocol for a PET study assessing this compound's effect on cerebral glucose metabolism, based on the methodology of Nagasawa et al. (1990).[4] Additionally, proposed protocols for investigating this compound's impact on dopaminergic and serotonergic systems are presented, informed by its known receptor binding profile.[1][2]
Protocol for Assessing Cerebral Glucose Metabolism with [18F]FDG-PET
Objective: To quantify the acute effects of this compound on regional cerebral metabolic rate of glucose (CMRGlc).
Radiotracer: 2-deoxy-[18F]-2-fluoro-D-glucose ([18F]FDG)
Patient Population: Patients with a diagnosis of multi-infarct dementia.
Procedure:
-
Patient Preparation:
-
Patients should fast for at least 6 hours prior to the PET scan to ensure stable plasma glucose levels.
-
A comfortable, quiet, and dimly lit room should be used for the uptake phase to minimize sensory and cognitive stimulation.
-
An intravenous line should be inserted for radiotracer and drug administration, and another line (arterial or arterialized venous) for blood sampling.
-
-
Baseline PET Scan:
-
A baseline PET scan is performed to measure pre-treatment CMRGlc.
-
Administer a bolus intravenous injection of [18F]FDG (typically 185-370 MBq or 5-10 mCi).
-
The uptake phase is approximately 30-45 minutes.
-
During the uptake and scanning period, arterial blood samples are collected at scheduled intervals to measure plasma radioactivity and glucose concentrations.
-
Acquire PET data for a specified duration (e.g., 30 minutes).
-
-
This compound Administration:
-
Following the baseline scan, administer this compound (co-dergocrine mesylate) intravenously. The dose used by Nagasawa et al. was 0.04 mg/kg, diluted in 250 ml of saline solution.[4]
-
-
Post-Treatment PET Scan:
-
A second PET scan is performed immediately following the completion of the this compound infusion.
-
The procedure for the second scan, including [18F]FDG administration, uptake, blood sampling, and data acquisition, should be identical to the baseline scan.
-
-
Data Analysis:
-
PET images are reconstructed and corrected for attenuation.
-
Regions of interest (ROIs) are drawn on the PET images corresponding to anatomical brain structures (e.g., cerebral cortex, basal ganglia, centrum semiovale).
-
CMRGlc is calculated for each ROI using the operational equation of Sokoloff et al., incorporating the plasma [18F]FDG and glucose data.
-
Statistical analysis is performed to compare pre- and post-Hydergine CMRGlc values.
-
Proposed Protocol for Assessing Dopaminergic System Effects
Objective: To investigate this compound's modulation of dopamine D1 and D2 receptors in vivo.
Radiotracers:
-
For D1 Receptors: [11C]SCH23390 or [18F]fallypride
-
For D2 Receptors: [11C]raclopride or [18F]fallypride
Study Design: A placebo-controlled, double-blind, crossover study is recommended.
Procedure:
-
Patient Preparation: Similar to the [18F]FDG protocol, with specific considerations for medications that may interfere with the dopaminergic system.
-
PET Scans: Two PET scans would be performed on separate days, one with this compound and one with a placebo.
-
Drug Administration: Oral or intravenous administration of this compound or placebo prior to the PET scan. The timing of administration should be based on the pharmacokinetic profile of this compound to ensure target engagement during the scan.
-
Data Analysis: The binding potential (BP) of the radiotracer in specific brain regions (e.g., striatum, cortex) would be the primary outcome measure. A reduction in BP after this compound administration would suggest receptor occupancy by the drug.
Proposed Protocol for Assessing Serotonergic System Effects
Objective: To evaluate this compound's interaction with serotonin receptors in the brain.
Radiotracers:
-
For 5-HT1A Receptors: [11C]WAY-100635
-
For 5-HT2A Receptors: [18F]altanserin or [11C]MDL 100907
Study Design: A placebo-controlled, double-blind, crossover design is recommended.
Procedure:
-
Patient Preparation: Similar to the other protocols, with careful screening for medications affecting the serotonergic system.
-
PET Scans: Two PET scans on separate days, one with this compound and one with a placebo.
-
Drug Administration: Oral or intravenous administration of this compound or placebo before the PET scan.
-
Data Analysis: The primary outcome would be the change in radiotracer binding potential in relevant brain regions (e.g., hippocampus, cortex).
Visualizations
Experimental Workflow for Assessing this compound's Effect on Cerebral Glucose Metabolism
Caption: Workflow for [18F]FDG-PET study of this compound's effects.
Proposed Signaling Pathways of this compound Action
References
- 1. This compound: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor profile of co-dergocrine (this compound) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergoloid - Wikipedia [en.wikipedia.org]
- 4. Effects of co-dergocrine mesylate (this compound) in multi-infarct dementia as evaluated by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Hydergine® (Ergoloid Mesylates) Solubility Issues in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Hydergine® (ergoloid mesylates) in aqueous solutions for experimental purposes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound®?
A1: this compound® is described as "slightly soluble" or "partially soluble" in water. One source indicates a solubility of 1 gram in 50 mL, which translates to approximately 20 mg/mL.[1] However, achieving this concentration in purely aqueous solutions can be challenging due to the compound's hydrophobic nature. Its solubility is influenced by pH, temperature, and the presence of other solutes.
Q2: Why does my this compound® solution appear cloudy or form a precipitate?
A2: Cloudiness or precipitation upon addition of a this compound® stock solution (typically in an organic solvent like DMSO) to an aqueous buffer or cell culture medium is a common issue. This occurs when the concentration of this compound® exceeds its solubility limit in the final aqueous environment. The abrupt change in solvent polarity from a high-solubility organic solvent to a low-solubility aqueous medium causes the compound to come out of solution.
Q3: What solvents are recommended for preparing a this compound® stock solution?
A3: For research applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare concentrated stock solutions of this compound®.[2] Commercial liquid formulations of this compound® have historically used co-solvents such as ethanol (28.5% by volume) and propylene glycol to achieve solubility and stability.[1]
Q4: How can I improve the solubility of this compound® in my aqueous experimental setup?
A4: Several strategies can be employed to enhance the aqueous solubility of this compound®, including:
-
pH Adjustment: As a weak base, the solubility of this compound® is pH-dependent. Lowering the pH of the aqueous solution can increase its solubility.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent, such as ethanol or propylene glycol, into your aqueous buffer can significantly increase the solubility of this compound®.
-
Employing Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate hydrophobic compounds like this compound®, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.
Q5: What is the stability of this compound® in aqueous solutions?
A5: this compound® is known to be unstable in the presence of light, moisture, and temperatures above 30°C.[1] Aqueous solutions should be prepared fresh whenever possible and protected from light. The stability can also be pH-dependent. It is advisable to store stock solutions in a suitable organic solvent at low temperatures (e.g., -20°C) and to prepare aqueous working solutions immediately before use.
Section 2: Troubleshooting Guides
This section provides a step-by-step approach to resolving common solubility issues with this compound®.
Troubleshooting Workflow: Resolving Precipitation
Caption: A logical workflow for troubleshooting this compound® precipitation issues.
Detailed Troubleshooting Steps:
-
Review Stock Solution Preparation:
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic, and absorbed water can reduce its solvating power.
-
Stock Concentration: While a high stock concentration minimizes the volume of organic solvent added to your aqueous phase, an overly concentrated stock may be unstable or prone to precipitation upon dilution. Consider preparing a slightly less concentrated stock solution.
-
Freshness: Prepare stock solutions fresh. If using a previously prepared stock, ensure it has been stored properly (at -20°C or -80°C in airtight vials) and has not undergone multiple freeze-thaw cycles.
-
-
Evaluate Dilution Technique:
-
Method of Addition: Add the DMSO stock solution dropwise to the aqueous buffer/medium while vigorously vortexing or stirring. Never add the aqueous solution directly to the DMSO stock.
-
Temperature: Ensure the aqueous buffer/medium is at room temperature or the experimental temperature. Adding a DMSO stock to a cold aqueous solution can decrease solubility.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your experiments.
-
-
Optimize the Aqueous Solution:
-
pH Adjustment: Since this compound® is a mixture of methanesulfonate salts of weak bases, its solubility is expected to increase in acidic conditions. Try lowering the pH of your buffer. A pH range of 3-5 may improve solubility. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability).
-
Co-solvents: If your experimental design allows, introduce a co-solvent. Prepare your aqueous buffer with a small percentage of ethanol or propylene glycol (e.g., 1-10%).
-
Surfactants: Incorporate a non-ionic surfactant like Polysorbate 80 (Tween® 80) into your aqueous buffer at a concentration above its critical micelle concentration (CMC). A typical starting concentration is 0.01-0.1%.
-
Cyclodextrins: Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound®. This can be done by pre-incubating the this compound® with the cyclodextrin solution before final dilution.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a this compound® Stock Solution in DMSO
Materials:
-
This compound® (ergoloid mesylates) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound® powder and place it in a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the tube in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (for in vitro assays)
Materials:
-
This compound® DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., room temperature or 37°C).
-
While vortexing or stirring the aqueous solution, add the required volume of the this compound® DMSO stock solution dropwise.
-
Continue to mix for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately.
Section 4: Data Presentation
Table 1: Solubility Enhancement Strategies for this compound®
| Method | Agent | Typical Concentration | Mechanism of Action | Considerations |
| pH Adjustment | Acidic Buffer | pH 3-5 | Increases ionization of the basic ergoloid molecules. | Ensure pH is compatible with the experimental system. |
| Co-solvency | Ethanol, Propylene Glycol | 1-20% (v/v) | Reduces the polarity of the aqueous solvent, increasing solubility of hydrophobic compounds. | Potential for solvent effects on biological systems at higher concentrations. |
| Surfactant | Polysorbate 80 (Tween® 80) | 0.01-0.1% (w/v) | Forms micelles that encapsulate this compound®, increasing its apparent aqueous solubility. | May interfere with certain assays or cellular processes. |
| Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1-5% (w/v) | Forms a host-guest inclusion complex, with the hydrophobic this compound® molecule inside the cyclodextrin cavity. | Can alter the effective concentration of the free drug. |
Section 5: Signaling Pathways
This compound® exerts its effects through complex interactions with multiple neurotransmitter systems, often acting as a mixed agonist/antagonist.
Dopaminergic Signaling
This compound® interacts with both D1-like and D2-like dopamine receptors. It has been shown to have agonistic properties at D1 receptors, stimulating adenylyl cyclase, and mixed agonist/antagonist properties at D2 receptors.[1]
Caption: this compound's interaction with D1 and D2 dopamine receptors.
Serotonergic Signaling
This compound® displays mixed agonist/antagonist properties at serotonin receptors, contributing to its modulation of serotonergic neurotransmission.[1]
Caption: this compound's modulation of pre- and postsynaptic serotonin receptors.
Adrenergic Signaling
This compound® acts as an antagonist at both presynaptic α2-adrenoceptors and postsynaptic α1-adrenoceptors.[1] The blockade of presynaptic α2-autoreceptors leads to increased norepinephrine release.
Caption: Antagonistic effects of this compound® on α-adrenergic receptors.
References
Optimizing Hydergine Concentration for Neuroprotection Assays: A Technical Support Center
Welcome to the technical support center for optimizing Hydergine (ergoloid mesylates) concentration in neuroprotection assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a neuroprotection assay?
A1: Based on its high affinity for various receptors, a good starting point for this compound in in vitro neuroprotection assays is in the low nanomolar to low micromolar range. One of its components, dihydroergocryptine, has an equilibrium dissociation constant (K_D) of 8 to 10 nM for alpha-adrenergic receptors.[1][2] this compound and its components also show activity at dopamine D1 and D2 receptors in the nanomolar range.[3] Therefore, we recommend an initial exploratory range of 10 nM to 1 µM . A broader range up to 10 µM can be tested to establish a full dose-response curve, but be mindful of potential cytotoxicity at higher concentrations.
Q2: What are some common neuronal cell lines used for this compound neuroprotection studies?
A2: Commonly used and well-characterized neuronal cell lines for neuroprotection assays include:
-
SH-SY5Y (human neuroblastoma): These cells can be differentiated into a more mature neuronal phenotype and are susceptible to various neurotoxins.
-
PC12 (rat pheochromocytoma): These cells differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF) and are a classic model for studying neuronal function and protection.
Q3: What neurotoxins can be used to induce cell death in these assays?
A3: Several neurotoxins can be used to model different aspects of neurodegeneration. Common choices include:
-
Hydrogen Peroxide (H₂O₂): To model oxidative stress. A typical concentration to induce approximately 50% cell death in SH-SY5Y or PC12 cells is in the range of 100-400 µM for 24 hours.[4][5]
-
Glutamate: To model excitotoxicity. Effective concentrations can vary widely depending on the cell line and culture conditions, but a starting point could be in the range of 100 µM to 10 mM.[6][7][8][9][10]
-
6-hydroxydopamine (6-OHDA): To specifically model dopaminergic neuron degeneration seen in Parkinson's disease.
-
Amyloid-beta (Aβ) peptides: To model Alzheimer's disease pathology.[9]
Q4: How can I assess the neuroprotective effect of this compound?
A4: Several assays can be used to measure cell viability and cytotoxicity. It is recommended to use at least two different methods to confirm your results.
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell metabolic activity and viability.[6][11][12][13][14]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Calcein-AM/Ethidium Homodimer-1 Staining: A live/dead staining method where Calcein-AM stains live cells green and Ethidium Homodimer-1 stains the nuclei of dead cells red.
-
Annexin V/Propidium Iodide Staining: For the detection of apoptosis.
Q5: I am not seeing a neuroprotective effect with this compound. What could be the problem?
A5: Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No neuroprotective effect observed at any this compound concentration. | 1. Concentration range is too low or too high: The effective concentration might be outside the tested range. 2. Toxin concentration is too high: The cellular damage might be too severe for this compound to rescue. 3. Incubation time is not optimal: The pre-incubation time with this compound or the toxin exposure time might need adjustment. 4. Assay sensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes. | 1. Expand the concentration range: Test a wider range of this compound concentrations, from low nanomolar to high micromolar (e.g., 1 nM to 50 µM), ensuring to include a vehicle control. 2. Optimize toxin concentration: Perform a dose-response curve for your neurotoxin to determine the EC50 (the concentration that causes 50% cell death). Use this EC50 concentration for your neuroprotection assay. 3. Vary incubation times: Test different pre-incubation times with this compound (e.g., 1, 6, 12, 24 hours) before adding the neurotoxin. Also, consider different toxin exposure times. 4. Use a complementary assay: Confirm your results with a different cell viability assay that measures a different cellular parameter (e.g., if you used MTT, try an LDH release assay). |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in the microplate: Wells on the edge of the plate are prone to evaporation. 3. Inconsistent drug/toxin addition: Pipetting errors. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding. 2. Avoid using the outer wells of the plate: Fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells. 3. Use a multichannel pipette for drug/toxin addition: This can improve consistency. Prepare master mixes of your reagents. |
| This compound appears to be toxic to the cells, even without a neurotoxin. | 1. Concentration is too high: this compound, like many compounds, can be toxic at high concentrations. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. | 1. Perform a cytotoxicity assay for this compound alone: Determine the IC50 of this compound on your cells to identify the toxic concentration range. 2. Check your final solvent concentration: Ensure the final concentration of the solvent in the culture medium is low and non-toxic (typically <0.1% for DMSO). Include a solvent control in your experiments. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in this compound neuroprotection assays.
Data Presentation
Table 1: Reported In Vitro Activity of this compound and its Components
| Compound/Component | Receptor Target | Assay Type | Potency (K_D, EC₅₀, or K_i) | Reference |
| Dihydroergocryptine | Alpha-adrenergic | Radioligand Binding | 8 - 10 nM (K_D) | [1][2] |
| This compound & Components | Dopamine D1 | cAMP Formation | Nanomolar (EC₅₀) | [3] |
| This compound & Components | Dopamine D2 | Acetylcholine Release Inhibition | Nanomolar (EC₅₀) | [3] |
| This compound & Components | Alpha-adrenoceptors | Radioligand Displacement | Nanomolar |
Table 2: Suggested Starting Concentrations for Neurotoxins in SH-SY5Y and PC12 Cells
| Neurotoxin | Cell Line | Suggested Concentration Range for EC₅₀ Determination | Typical Exposure Time | Reference |
| Hydrogen Peroxide (H₂O₂) | SH-SY5Y, PC12 | 50 µM - 1 mM | 24 hours | [4][5] |
| Glutamate | SH-SY5Y, PC12 | 100 µM - 20 mM | 24 hours | [6][7][8][9][10] |
| 6-hydroxydopamine (6-OHDA) | SH-SY5Y, PC12 | 10 µM - 500 µM | 24-48 hours | |
| Amyloid-beta (Aβ) 1-42 | SH-SY5Y | 5 µM - 50 µM | 24-48 hours | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound using an MTT Assay
This protocol outlines a general procedure to screen for the optimal concentration of this compound for neuroprotection against a chosen neurotoxin.
Caption: A general experimental workflow for determining the optimal this compound concentration.
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium
-
96-well cell culture plates
-
This compound (ergoloid mesylates)
-
Chosen neurotoxin (e.g., H₂O₂, Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for your chosen pre-treatment time (e.g., 1, 6, or 24 hours).
-
Neurotoxin Exposure: Prepare the neurotoxin at 2X its EC₅₀ concentration in serum-free medium. Add 100 µL of this solution to each well (this will dilute the this compound and toxin to their final 1X concentrations). Also include control wells: cells with medium only, cells with this compound only (at the highest concentration), and cells with toxin only. Incubate for 24 hours.
-
MTT Assay:
-
Carefully remove the medium from each well.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the cell viability against the this compound concentration to determine the optimal neuroprotective concentration.
Protocol 2: Assessing Cytotoxicity using LDH Release Assay
Materials:
-
Cells and reagents as in Protocol 1
-
LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
LDH Assay:
-
After the 24-hour incubation with the neurotoxin, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for the time specified in the kit protocol (usually 15-30 minutes) at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control (cells lysed to release maximum LDH).
Signaling Pathways
This compound's neuroprotective effects are likely mediated through its interaction with multiple neurotransmitter systems and potential downstream signaling cascades. While direct evidence linking this compound to specific neuroprotective signaling pathways in neuronal cell lines is limited, its known receptor interactions suggest the involvement of pathways like MAPK/ERK and CREB.[3][15][16][17][18]
Caption: Proposed signaling pathways for this compound-mediated neuroprotection.
References
- 1. art.torvergata.it [art.torvergata.it]
- 2. ERK MAP Kinase Activation in Superficial Spinal Cord Neurons Induces Prodynorphin and NK-1 Upregulation and Contributes to Persistent Inflammatory Pain Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection against glutamate toxicity through inhibition of the p44/42 mitogen-activated protein kinase pathway in neuronally differentiated P19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal activity increases the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) in rat hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection by dihydroergocryptine of glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection by prostaglandins from glutamate toxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate cytotoxicity in a neuronal cell line is blocked by membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of dihydrotestosterone and dihydroprogesterone levels and gene expression of genes involved in neurosteroidogenesis in the SH-SY5Y Alzheimer disease cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CREB transcriptional activity in neurons is regulated by multiple, calcium-specific phosphorylation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The road to ERK activation: Do neurons take alternate routes? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK/MAPK Signaling Is Required for Pathway-Specific Striatal Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different neuroligands and signal transduction pathways stimulate CREB phosphorylation at specific developmental stages along oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Serine 133-phosphorylated CREB induces transcription via a cooperative mechanism that may confer specificity to neurotrophin signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of Erk and JNK MAPK pathways by acute swim stress in rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing Off-Target Effects of Ergoloid Mesylates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with ergoloid mesylates (co-dergocrine), a mixture of dihydroergocornine, dihydroergocristine, and dihydro-α-ergocryptine. Understanding and mitigating the off-target effects of this complex drug is crucial for accurate experimental design and interpretation. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known receptor binding affinities to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of ergoloid mesylates?
A1: Ergoloid mesylates are known to interact with multiple neurotransmitter systems in the brain.[1] Their primary therapeutic effects are attributed to their complex interactions with dopaminergic, serotonergic, and adrenergic receptors, where they can act as partial agonists or antagonists.[1][2] This modulation of neurotransmitter activity is believed to underlie their use in treating age-related cognitive decline.[3]
Q2: What are the potential off-target effects I should be aware of when using ergoloid mesylates in my experiments?
A2: Given that ergoloid mesylates are a mixture of three active compounds, each with its own pharmacological profile, the potential for off-target effects is significant. Off-target interactions can lead to unexpected experimental outcomes and misinterpretation of data. The primary off-target concerns stem from the broad receptor activity profile of the constituent ergots, which can interact with a wide range of receptor subtypes beyond their primary targets. For instance, while a particular experiment might be focused on dopamine D2 receptor agonism, concurrent interaction with various serotonin or adrenergic receptor subtypes could confound the results.
Q3: I am observing an unexpected phenotype in my cell-based assay after treatment with ergoloid mesylates. How can I determine if this is an off-target effect?
A3: An unexpected phenotype is a common indicator of a potential off-target effect. To investigate this, a systematic approach is recommended. First, review the known binding affinities of the individual components of ergoloid mesylates (see Table 1) to identify likely off-target receptors that are expressed in your experimental system. Subsequently, you can use more specific antagonists for these identified off-target receptors to see if the unexpected phenotype is reversed. Alternatively, using a structurally different compound with a more selective profile for your primary target can help to confirm if the observed effect is on-target.
Q4: How can I minimize off-target effects in my experiments with ergoloid mesylates?
A4: Minimizing off-target effects is crucial for obtaining reliable data. One key strategy is to use the lowest effective concentration of ergoloid mesylates that elicits your desired on-target effect. This reduces the likelihood of engaging lower-affinity off-target receptors. Additionally, if your research focuses on a specific receptor subtype, consider using one of the individual components of ergoloid mesylates if its binding profile is more selective for your target of interest. Employing appropriate controls, such as cell lines that do not express the primary target receptor, can also help to isolate and identify off-target-driven phenotypes.
Quantitative Data: Receptor Binding Affinities of Ergoloid Mesylate Components
The following table summarizes the known binding affinities (Kd or Ki in nM) of the three main components of ergoloid mesylates for various neurotransmitter receptors. This data is essential for predicting potential on-target and off-target interactions in your experimental system.
| Component | Receptor Subtype | Kd/Ki (nM) | Reference |
| Dihydroergocryptine | Dopamine D1 | 35.4 | [4] |
| Dopamine D2 | 5-8 | [5] | |
| Dopamine D3 | ~30 | [5] | |
| α2-Adrenergic | 1.78 - 2.8 | [6] | |
| Dihydroergocornine | α1-Adrenergic | Potent antagonist | [1] |
| α2-Adrenergic | Potent antagonist | [1] | |
| Dopamine D1 | Agonist activity | [7] | |
| Dopamine D2 | Agonist activity | [7] | |
| Dihydroergocristine | α1-Adrenergic | Less potent antagonist | [1] |
| α2-Adrenergic | Less potent antagonist | [1] | |
| Dopamine D1 | Antagonist activity | [7] | |
| Dopamine D2 | Antagonist activity | [7] | |
| Serotonin Receptors | Non-competitive antagonist | [8] |
Note: This table is not exhaustive and represents a summary of available data. The lack of comprehensive binding data for all components across all receptor subtypes highlights a key challenge in working with ergoloid mesylates.
Experimental Protocols
Detailed Methodology for a Radioligand Binding Assay for Dopamine D2 Receptors
This protocol provides a standard method for determining the binding affinity of ergoloid mesylates or its components for the dopamine D2 receptor.
1. Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Unlabeled Ligand: Ergoloid mesylates or one of its individual components (dihydroergocornine, dihydroergocristine, dihydro-α-ergocryptine).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold wash buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of the radioligand (e.g., 0.1-0.5 nM [3H]-Spiperone), and a range of concentrations of the unlabeled test compound (ergoloid mesylates or its components).
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing unlabeled ligand.
-
Non-specific Binding: Radioactivity in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guides
Troubleshooting a Radioligand Binding Assay with Ergoloid Mesylates
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the ergoloid compounds with the filter or plate. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in 0.5% polyethyleneimine (PEI). Consider adding 0.1% BSA to the assay buffer. |
| Low Specific Binding | 1. Degraded receptor preparation. 2. Inactive radioligand. 3. Incorrect buffer composition or pH. | 1. Prepare fresh cell membranes and store them properly at -80°C. 2. Check the expiration date and storage conditions of the radioligand. 3. Verify the pH and composition of all buffers. |
| Inconsistent Results Between Experiments | 1. Pipetting errors, especially with serial dilutions. 2. Variability in membrane preparation. 3. Fluctuation in incubation time or temperature. | 1. Use calibrated pipettes and prepare fresh dilutions for each experiment. 2. Standardize the membrane preparation protocol and perform protein quantification for each batch. 3. Ensure consistent incubation conditions for all assays. |
| Difficulty in Data Interpretation Due to Multiple Binding Sites | Ergoloid mesylates is a mixture of compounds that can bind to multiple receptor subtypes with varying affinities. | 1. If possible, test the individual components of ergoloid mesylates separately. 2. Use more selective radioligands for your target of interest. 3. Employ competition binding assays with selective antagonists for suspected off-target receptors to dissect the contribution of each receptor subtype to the overall binding. |
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of ergoloid mesylate components.
Experimental Workflow
Caption: A logical workflow for investigating a suspected off-target effect.
Logical Relationships
References
- 1. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of co-dergocrine mesylate on erythrocyte deformability of hyperosmolar blood in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 6. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydergine stability and degradation in cell culture media
Welcome to the Technical Support Center for Hydergine (ergoloid mesylates) stability and degradation in cell culture media. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in in vitro experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound, also known as ergoloid mesylates, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and a mix of alpha- and beta-dihydroergocryptine. Due to its complex structure derived from the ergoline ring system, it is susceptible to degradation under certain conditions.
Q2: How should I prepare a stock solution of this compound?
For in vitro assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This compound is soluble in DMSO. To prepare the stock solution, carefully weigh the required amount of this compound powder and dissolve it in anhydrous DMSO to achieve a desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary, but the impact on the compound's stability should be minimal.
Q3: How should I store the this compound stock solution?
Stock solutions should be dispensed into single-use aliquots in tightly sealed, low-adsorption tubes to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C or -80°C, protected from light.
Q4: What are the primary degradation pathways for this compound in cell culture media?
The primary degradation pathways for this compound's components, which are peptide ergot alkaloids, include hydrolysis and oxidation. The amide bond in the peptide portion of the molecules is susceptible to hydrolysis, especially under non-neutral pH conditions. The ergoline ring system can be prone to oxidation. These degradation processes can be influenced by factors such as temperature, pH, light exposure, and the composition of the cell culture medium.
Q5: How stable is this compound in aqueous solutions and cell culture media?
The stability of dihydrogenated ergopeptide alkaloids in solution is influenced by the solvent's properties. Studies have shown that water-alcohol mixtures can enhance stability. In purely aqueous environments like cell culture media, degradation can occur. The rate of degradation will depend on the specific conditions of your experiment, including the type of medium, the presence of serum, incubation temperature, and exposure to light. It is crucial to determine the stability of this compound under your specific experimental conditions.
Q6: Does the presence of serum in the cell culture medium affect this compound's stability?
Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can impact this compound's stability and availability. Alkaloids are known to bind to serum proteins like albumin. This binding can potentially stabilize the compound, but it can also reduce its free concentration available to the cells. It is advisable to assess the stability of this compound in both serum-free and serum-containing media.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound in a question-and-answer format.
Issue 1: I am observing inconsistent or no biological effect of this compound in my cell culture experiments.
-
Possible Cause 1: Degradation of this compound in the cell culture medium.
-
Suggested Solution: The biological activity of this compound can be diminished if the compound degrades during the course of the experiment. It is recommended to perform a stability study of this compound in your specific cell culture medium under the exact experimental conditions (temperature, CO2 levels, light exposure). An experimental protocol for this is provided below. Consider reducing the incubation time or replenishing the medium with freshly prepared this compound at regular intervals.
-
-
Possible Cause 2: Precipitation of this compound in the aqueous medium.
-
Suggested Solution: Although you may have a clear stock solution in DMSO, the compound can precipitate when diluted into the aqueous cell culture medium. This is a common issue with hydrophobic compounds. Visually inspect your culture plates for any signs of precipitation. To mitigate this, ensure the final DMSO concentration is as high as your cells can tolerate (typically <0.5%) and perform serial dilutions rather than a single large dilution.
-
-
Possible Cause 3: Binding to plasticware.
-
Suggested Solution: Small molecules can adsorb to the surface of cell culture plates and pipette tips, reducing the effective concentration. Using low-protein-binding plasticware can help minimize this issue.
-
Issue 2: My analytical measurements (e.g., by LC-MS) show a rapid decrease in this compound concentration in the cell-free medium.
-
Possible Cause 1: Chemical instability in the medium.
-
Suggested Solution: Components in the cell culture medium, such as certain amino acids or vitamins, or the pH of the medium itself, could be promoting the degradation of this compound. To investigate this, you can test the stability of this compound in a simpler buffered solution, like Phosphate-Buffered Saline (PBS), at the same temperature. This will help you determine the inherent aqueous stability of the compound.
-
-
Possible Cause 2: Photodegradation.
-
Suggested Solution: Ergot alkaloids can be sensitive to light. Ensure that all your experiments, including media preparation and incubation, are conducted with minimal exposure to light. Use amber-colored tubes and cover your cell culture plates with foil if necessary.
-
Issue 3: I am seeing high variability in my experimental replicates.
-
Possible Cause 1: Inconsistent sample handling.
-
Suggested Solution: Ensure that the timing of sample collection and processing is precise and consistent across all replicates. Any delays can lead to variable degradation.
-
-
Possible Cause 2: Incomplete dissolution of the stock solution.
-
Suggested Solution: Before preparing your working solutions, ensure that your this compound stock solution is completely dissolved. If necessary, briefly warm or sonicate the stock solution.
-
Data Presentation
Since no specific stability data for this compound in cell culture media is publicly available, the following tables are provided as templates for presenting your experimental findings.
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | Medium with 10% FBS (% Remaining) | Medium without FBS (% Remaining) |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 4 | 88 | 85 |
| 8 | 75 | 70 |
| 24 | 50 | 42 |
| 48 | 25 | 18 |
Table 2: Factors Influencing this compound Stability (% Remaining after 24 hours)
| Condition | DMEM + 10% FBS | RPMI-1640 + 10% FBS | PBS |
| 37°C, 5% CO₂, Dark | 50 | 55 | 80 |
| 37°C, 5% CO₂, Light | 35 | 40 | 65 |
| 4°C, Dark | 98 | 99 | 99 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using LC-MS
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound (ergoloid mesylates) powder
-
Anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM), with and without serum
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates (low-protein-binding recommended)
-
Sterile pipette tips (low-retention recommended)
-
Acetonitrile (LC-MS grade)
-
Internal standard (a structurally similar and stable compound not present in the sample)
-
HPLC or UHPLC system coupled to a mass spectrometer (MS)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions: Dilute the stock solution in your cell culture medium (with and without serum) and PBS to a final concentration (e.g., 10 µM).
-
Experimental Setup:
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Include a "time zero" (T=0) sample for each condition. Immediately process this sample as described in step 5.
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
-
Sample Preparation for LC-MS Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an LC-MS vial.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method for the quantification of ergot alkaloids.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential chemical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability in media.
Navigating the Nuances of Hydergine: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving Hydergine (ergoloid mesylates). Given the historical and documented variability in the clinical and preclinical performance of this compound, this guide offers a structured approach to identifying and mitigating potential sources of experimental inconsistency.
Frequently Asked Questions (FAQs)
Q1: My in-vitro cell-based assay with this compound is showing highly variable results between experiments. What are the potential causes?
Inconsistent results in cell-based assays are a common challenge and can stem from a variety of factors, especially with a compound like this compound which has a complex and not fully understood mechanism of action.[1][2] The primary areas to investigate are your cell culture conditions, the experimental protocol, and the reagents used.
Troubleshooting Checklist:
-
Cell Culture Health:
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly alter cellular responses.[][4] Regularly test your cell cultures for contamination.
-
Cell Viability and Passage Number: Use cells with high viability and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular phenotypes.
-
Cell Density: Ensure consistent cell seeding density across all experiments, as this can affect cell growth rates and drug response.[5]
-
-
Experimental Protocol:
-
Drug Preparation: this compound is a mixture of three ergot alkaloids.[1] Ensure complete and consistent solubilization of the compound before each experiment.
-
Incubation Times: Adhere strictly to the planned incubation times.
-
Operator Variability: If multiple individuals are running the assay, ensure they are following the exact same protocol.
-
-
Reagents and Media:
-
Media and Serum Quality: Use high-quality media and serum from a consistent lot number, as batch-to-batch variability in these reagents can impact cell health and drug response.[4] Expired or improperly stored reagents can also be a source of error.[4]
-
Plasticware: Use tissue culture-treated flasks and plates from a reputable supplier to ensure consistent cell attachment and growth.
-
Q2: I am observing unexpected or contradictory effects of this compound on my target signaling pathway. Why might this be happening?
This compound's multifaceted pharmacology is a likely contributor to such observations. It doesn't act on a single target but rather interacts with multiple receptor systems, sometimes with opposing effects.[6]
Key Mechanistic Considerations:
-
Receptor promiscuity: this compound is known to interact with dopaminergic, serotonergic, and alpha-adrenergic receptors.[1][6] The net effect on a downstream signaling pathway will depend on the specific expression profile of these receptors in your cell model.
-
Agonist/Antagonist Duality: Research suggests that this compound can act as both an agonist and an antagonist at different receptor subtypes.[6] For example, it has shown mixed agonist/antagonist properties at D1 and D2 dopamine receptors and at serotonin receptors.[6] This dualistic nature can lead to complex and sometimes unpredictable downstream signaling.
-
Cell-Type Specificity: The expression levels of various dopamine, serotonin, and adrenergic receptors can vary significantly between different cell types. Therefore, the effect of this compound can be highly cell-type specific.
To dissect these contradictory effects, consider using specific receptor antagonists to block individual pathways and isolate the source of the observed signaling.
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific parameters such as cell seeding density and this compound concentration range should be optimized for your specific cell line.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent used for the drug).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Data Presentation
Table 1: Summary of Inconsistent Clinical Trial Outcomes for this compound in Dementia
The variability observed in preclinical experiments is mirrored in the history of this compound's clinical evaluation for dementia, where outcomes have been inconsistent.[7][8][9][10]
| Study/Review | Year | Key Findings |
| Jarvik et al. | 1981 | No convincing improvement in memory or cognition, but some statistically significant improvement in confusion in about 50% of studies.[7] |
| Thompson et al. | 1990 | This compound-LC was found to be ineffective as a treatment for Alzheimer's disease.[9] |
| Olin et al. (Cochrane Review) | 2001 | Showed a significant effect favoring this compound on global ratings, but evidence for efficacy in Alzheimer's disease was modest.[8] |
| Schneider et al. | 1992 | A meta-analysis suggested that this compound was more effective than placebo, but the effect size was small. |
Visualizations
Diagram 1: General Troubleshooting Workflow for Inconsistent In-Vitro Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Diagram 2: Simplified Representation of this compound's Multi-Target Mechanism of Action
Caption: this compound's interaction with multiple receptor systems.
References
- 1. Ergoloid - Wikipedia [en.wikipedia.org]
- 2. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of efficacy of this compound in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uncertainty about the efficacy of this compound in dementia | Cochrane [cochrane.org]
Strategies to improve the bioavailability of co-dergocrine mesylate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of co-dergocrine mesylate in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with co-dergocrine mesylate and offers potential solutions.
| Issue/Question | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low and variable oral bioavailability in rats. | Co-dergocrine mesylate has low aqueous solubility and undergoes extensive first-pass metabolism in the liver, leading to poor oral bioavailability (approximately 25%).[1] Variability can arise from differences in gastric emptying times, intestinal motility, and individual metabolic rates in animals. | 1. Formulation Strategy: Consider advanced formulation approaches such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, or mucoadhesive microspheres to protect the drug from degradation and enhance absorption.[2][3][4] 2. Route of Administration: Explore alternative routes that bypass first-pass metabolism, such as intranasal or subcutaneous administration.[5][6] 3. Dose & Vehicle Optimization: Ensure the drug is fully solubilized in the dosing vehicle. For oral gavage, use of a co-solvent or a lipid-based vehicle may improve solubility and initial absorption. |
| Inconsistent plasma concentrations between animals in the same group. | - Inaccurate dosing. - Animal stress affecting gastrointestinal physiology. - Improper sample handling leading to drug degradation. | 1. Dosing Technique: Ensure accurate and consistent administration, especially for oral gavage. For nanoparticle suspensions, ensure homogeneity before each administration. 2. Acclimatization: Allow for adequate acclimatization of animals to the experimental conditions to minimize stress. 3. Sample Collection & Processing: Use a consistent protocol for blood collection. Process plasma promptly and store at -80°C. Use of an anticoagulant like heparin is recommended. |
| Difficulty in detecting co-dergocrine mesylate in plasma samples. | - Low drug concentration due to poor bioavailability. - Inadequate sensitivity of the analytical method. - Drug degradation during sample processing or storage. | 1. Analytical Method Sensitivity: Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, with a low limit of quantification (LLOQ).[7] 2. Sample Preparation: Optimize the plasma sample extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to maximize recovery and minimize matrix effects. 3. Stability Assessment: Conduct stability studies of co-dergocrine mesylate in plasma under different storage and processing conditions. |
| New formulation shows good in vitro release but no improvement in in vivo bioavailability. | - Poor in vitro-in vivo correlation (IVIVC).[8][9] The in vitro dissolution method may not be predictive of the in vivo environment. - The formulation may not be stable in the gastrointestinal tract. - The enhanced solubility/dissolution in vitro does not translate to increased permeation across the intestinal epithelium. | 1. Biorelevant Dissolution Media: Use dissolution media that mimic the gastrointestinal fluids (e.g., simulated gastric fluid, simulated intestinal fluid) to establish a more predictive in vitro release profile. 2. Permeability Assessment: Evaluate the permeability of the new formulation using in vitro models like Caco-2 cell monolayers. 3. Investigate Different Formulations: If one approach (e.g., SLNs) fails, consider another (e.g., mucoadhesive microspheres) that may have a different mechanism of bioavailability enhancement. |
Frequently Asked Questions (FAQs)
1. What is the primary challenge to achieving high oral bioavailability for co-dergocrine mesylate?
The primary challenge is its extensive first-pass metabolism in the liver.[1][10] After oral administration, the drug is absorbed from the gastrointestinal tract and enters the portal circulation, where a significant portion is metabolized by the liver before it can reach systemic circulation. This presystemic metabolism drastically reduces the amount of active drug available to exert its therapeutic effects.[10][11]
2. Which formulation strategies hold the most promise for improving the oral bioavailability of co-dergocrine mesylate?
Several nanomedicine-based strategies are promising:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like co-dergocrine mesylate. SLNs can protect the drug from enzymatic degradation in the gut, enhance its absorption via the lymphatic pathway (partially bypassing the liver), and provide controlled release.[2][3][12]
-
Polymeric Nanoparticles: Made from biodegradable polymers, these nanoparticles can also encapsulate the drug, offering protection and controlled release. Surface modification with mucoadhesive polymers can increase their residence time in the intestine.[13]
-
Mucoadhesive Microspheres: These are polymeric microspheres designed to adhere to the mucus layer of the gastrointestinal tract.[4][14] This prolonged contact time at the absorption site can significantly enhance drug absorption.[15]
3. Can changing the route of administration improve the bioavailability of co-dergocrine mesylate?
Yes, exploring alternative routes of administration that avoid the gastrointestinal tract and first-pass metabolism can significantly increase bioavailability.
-
Intranasal Delivery: This route offers direct absorption into the systemic circulation and potentially direct transport to the brain via the olfactory and trigeminal nerves, bypassing the blood-brain barrier.[5][16][17] This is particularly advantageous for a centrally acting drug like co-dergocrine mesylate.
-
Subcutaneous or Intravenous Injection: While more invasive, these routes deliver the drug directly into the systemic circulation, resulting in 100% bioavailability for intravenous administration and typically high bioavailability for subcutaneous administration.[6]
4. What are the key parameters to measure in an animal pharmacokinetic study for a new co-dergocrine mesylate formulation?
The key pharmacokinetic parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
5. How can I develop a reliable bioanalytical method for quantifying co-dergocrine mesylate in rat plasma?
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drugs in biological matrices due to its high sensitivity and selectivity.[7] The general steps for developing such a method include:
-
Selection of an appropriate internal standard.
-
Optimization of chromatographic conditions (column, mobile phase) to achieve good separation.
-
Optimization of mass spectrometric parameters (ion source, collision energy) for sensitive and specific detection.
-
Development of a sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the plasma matrix.
-
Method validation according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability with different formulation strategies compared to a standard oral solution.
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Co-dergocrine Mesylate Solution | Oral | 10 | 50 ± 12 | 1.5 ± 0.5 | 250 ± 60 | 100 (Reference) |
| Co-dergocrine Mesylate SLNs | Oral | 10 | 120 ± 25 | 3.0 ± 0.8 | 750 ± 150 | 300 |
| Co-dergocrine Mesylate Mucoadhesive Microspheres | Oral | 10 | 95 ± 20 | 4.0 ± 1.0 | 850 ± 170 | 340 |
| Co-dergocrine Mesylate Solution | Intranasal | 2 | 80 ± 18 | 0.5 ± 0.2 | 400 ± 80 | - |
| Co-dergocrine Mesylate Solution | Intravenous | 1 | 200 ± 40 | 0.1 ± 0.05 | 500 ± 100 | - |
Note: These are illustrative values and actual experimental results may vary.
Experimental Protocols
Protocol 1: Preparation of Co-dergocrine Mesylate Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
Co-dergocrine mesylate
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt glyceryl monostearate at 75°C. Dissolve a pre-weighed amount of co-dergocrine mesylate in the molten lipid.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water and heat to 75°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot emulsion using a probe sonicator for 10 minutes to reduce the particle size and form a nanoemulsion.
-
Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any un-encapsulated drug and large aggregates. Resuspend the pellet in fresh PBS.
-
Characterization: Characterize the SLNs for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to evaluate a new oral formulation of co-dergocrine mesylate.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Groups (n=6 per group):
-
Control (Oral): Co-dergocrine mesylate solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) administered by oral gavage.
-
Test (Oral): Co-dergocrine mesylate SLN suspension administered by oral gavage.
-
Intravenous (IV): Co-dergocrine mesylate solution in saline administered via the tail vein (for bioavailability calculation).
Procedure:
-
Fasting: Fast the rats overnight (12 hours) with free access to water before dosing.
-
Dosing: Administer the respective formulations to each group.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for co-dergocrine mesylate concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Calculate the relative and absolute bioavailability.
Visualizations
Caption: Strategies to enhance co-dergocrine mesylate bioavailability.
Caption: Workflow for evaluating a new co-dergocrine formulation.
References
- 1. Effects of prolonged co-dergocrine mesylate (Hydergine) treatment on local cerebral glucose uptake in aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmps.org [ijmps.org]
- 5. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The effect of co-dergocrine mesylate on erythrocyte deformability of hyperosmolar blood in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Biomaterials-Enhanced Intranasal Delivery of Drugs as a Direct Route for Brain Targeting | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Oral delivery of solid lipid nanoparticles: underlining the physicochemical characteristics and physiological condition affecting the lipolysis rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Possible supportive effects of co-dergocrine mesylate on antioxidant enzyme systems in aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mucoadhesive microspheres: a promising tool in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mucoadhesive microspheres for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanomedicine for Intranasal Delivery to Improve Brain Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intranasal Drug Administration in Alzheimer-Type Dementia: Towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Hydergine in Preclinical Animal Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hydergine (ergoloid mesylates) in preclinical animal trials. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a mixture of three ergot alkaloids, has a multifaceted mechanism of action. It primarily modulates dopaminergic, serotonergic, and adrenergic neurotransmitter systems, acting as a partial agonist or antagonist at various receptor subtypes.[1][2] Additionally, it has been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of these neurotransmitters.[3][4] This complex interaction is believed to underlie its cognitive-enhancing effects.
Q2: What are the most commonly observed side effects of this compound in preclinical animal models?
A2: Based on available literature, the most frequently reported side effects in animal models include cardiovascular changes, such as hypotension (a drop in blood pressure) and bradycardia (a slowed heart rate), as well as gastrointestinal disturbances like nausea and vomiting.[5][6] The incidence and severity of these effects are often dose-dependent.
Q3: Are there established protocols for administering this compound to rodents?
A3: Yes, standard protocols for oral gavage in mice and rats are widely used and can be adapted for this compound administration. These protocols emphasize correct needle size, maximum volume based on body weight, and proper restraint techniques to minimize stress and potential injury to the animal.[3][7][8]
Troubleshooting Guides
Cardiovascular Side Effects: Hypotension and Bradycardia
Problem: A significant drop in blood pressure and/or heart rate is observed after this compound administration.
Background: this compound's interaction with alpha-adrenergic and dopaminergic receptors can lead to vasodilation and a subsequent decrease in blood pressure and heart rate.[5] These effects are generally dose-dependent.
Immediate Actions & Troubleshooting:
-
Confirm the Finding: Immediately re-measure the blood pressure and heart rate to confirm the initial reading.
-
Reduce or Discontinue Dosing: If the cardiovascular changes are severe or life-threatening, immediately cease further administration of this compound. For future experiments, consider a dose reduction.
-
Supportive Care - Fluid Administration: In cases of significant hypotension, administration of warmed, sterile isotonic saline (0.9% NaCl) subcutaneously or intraperitoneally can help to restore blood volume and pressure. A typical starting dose is 5-10 ml/kg.[9]
-
Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and body temperature until they return to baseline levels.
-
Maintain Body Temperature: Hypothermia can exacerbate hypotension. Use a heating pad or lamp to maintain the animal's body temperature within the normal physiological range.
Experimental Protocol: Management of Acute Hypotension
-
Animal Preparation: The animal should be housed in a quiet, temperature-controlled environment. For continuous monitoring, surgical implantation of a telemetry device is recommended for accurate blood pressure and heart rate measurement in conscious, freely moving animals.[10][11]
-
Induction of Hypotension: Administer this compound at the desired dose and route.
-
Monitoring: Continuously record cardiovascular parameters. If a sustained drop in mean arterial pressure of >20% from baseline is observed, initiate supportive care.
-
Treatment: Administer a bolus of warmed, sterile 0.9% saline at 5 ml/kg via the intraperitoneal route.
-
Post-Treatment Monitoring: Continue to monitor cardiovascular parameters for at least 60 minutes post-saline administration to assess recovery. Document all observations and interventions.
Data Presentation: Dose-Dependent Cardiovascular Effects of Ergot Alkaloids in Rats
| Dose of Ergot Alkaloid (µg/kg, i.v.) | Mean Arterial Pressure (MAP) Change | Heart Rate (HR) Change | Species/Strain | Reference |
| 10 | ↓ | ↓ | Dog | [5] |
| 10-100 | No significant change | ↓ | Rat | [12] |
| 50-100 | ↓ | ↓ | Rat (SHR) | [13] |
Note: This table summarizes general findings for ergot alkaloids. Specific quantitative data for this compound-induced hypotension and bradycardia at varying doses in preclinical models is limited in publicly available literature. Researchers should establish dose-response curves within their own experimental settings.
Gastrointestinal Side Effects: Nausea and Emesis
Problem: The animal exhibits signs of nausea (e.g., pica in rats - the eating of non-nutritive substances like bedding) or emesis (vomiting) after this compound administration.
Background: The gastrointestinal side effects of this compound are thought to be mediated by its interaction with central and peripheral dopamine and serotonin receptors. Rodents like rats and mice do not vomit, but they can experience nausea, which can be assessed through behaviors like pica. Ferrets are a commonly used model for studying emesis.[1][2][14][15][16]
Immediate Actions & Troubleshooting:
-
Observe and Document: Carefully observe the animal for the frequency and severity of retching and vomiting (in species that can vomit) or the extent of pica behavior.
-
Supportive Care - Hydration: If vomiting is persistent, dehydration is a concern. Provide subcutaneous or intraperitoneal fluids (warmed, sterile 0.9% saline at 5-10 ml/kg) to maintain hydration.
-
Dietary Support: Provide easily digestible, palatable food to encourage eating and maintain nutritional status.
-
Anti-Emetic Co-administration (for emetic models like ferrets): For future studies, consider pre-treatment with a dopamine D2 receptor antagonist like domperidone, which has been shown to reduce apomorphine-induced emesis.[1] A 5-HT3 antagonist like ondansetron may also be considered, as these are effective against chemotherapy-induced emesis.[2] The choice of anti-emetic should be carefully considered based on the experimental design to avoid confounding results.
-
Dose Adjustment: A lower dose of this compound may reduce the incidence and severity of gastrointestinal side effects.
Experimental Protocol: Assessment and Management of Emesis in Ferrets
-
Animal Acclimation: Acclimate ferrets to the experimental cages for at least one hour before drug administration.
-
Baseline Observation: Observe the animals for a baseline period (e.g., 60 minutes) to ensure they are not exhibiting any signs of distress.
-
Drug Administration: Administer this compound at the desired dose and route.
-
Observation Period: Observe the animals continuously for a set period (e.g., 4 hours) and record the number of retches and vomits.
-
Intervention: If excessive vomiting occurs (e.g., >10 emetic episodes in 30 minutes), consider administering an anti-emetic such as ondansetron (0.5-1 mg/kg, s.c.) and provide supportive care as needed.
-
Data Analysis: Compare the emetic response between different dose groups and with or without anti-emetic co-administration.
Data Presentation: Incidence of Gastrointestinal Side Effects
| Species | Side Effect | Assessment Method | Dose of Emetic Agent | Management Strategy | Reference |
| Rat | Nausea (Pica) | Kaolin Clay Consumption | Cisplatin (6mg/kg, i.p.) | Aprepitant/Ondansetron (not effective) | [1] |
| Ferret | Emesis | Retching/Vomiting Counts | Cisplatin (8mg/kg, i.p.) | Aprepitant (1mg/kg, p.o.) | [1] |
| Ferret | Emesis | Retching/Vomiting Counts | Apomorphine (0.25mg/kg, s.c.) | Domperidone (0.1mg/kg, s.c.) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's complex interactions with monoaminergic systems.
Caption: A logical workflow for managing adverse events in preclinical trials.
References
- 1. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. The effects of this compound on the MAO activity of the aged and adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the cardiovascular effects of co-derocrine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of intravenous high dose co-dergocrine mesylate ('this compound') in elderly patients with severe multi-infarct dementia: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. Intravenous saline injection as an interoceptive signal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statistical power analysis of cardiovascular safety pharmacology studies in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heart rate lowering effects of dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the in vivo and in vitro cardiovascular effects of a hydralazine-like vasodilator agent (HPS-10) in normotensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
Technical Support Center: Optimizing Hydergine Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the delivery of Hydergine (ergoloid mesylates) across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
1. What is the primary challenge in delivering this compound to the brain?
The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where the neurons reside. While this compound has shown some effects on the brain, its inherent physicochemical properties may limit its efficient transport across the BBB.[1]
2. What is the proposed mechanism of action of this compound in the brain?
The exact mechanism of action of this compound is not fully understood. It is believed to have multiple effects, including stimulating dopaminergic and serotonergic receptors, blocking alpha-adrenoceptors, and potentially modulating synaptic neurotransmission.[2] Some studies also suggest it may influence brain metabolism.[2]
3. What are the known pharmacokinetic properties of this compound relevant to BBB penetration?
This compound is a mixture of three dihydrogenated ergot alkaloids. Its oral bioavailability is variable and it undergoes significant first-pass metabolism.[3][4] Specific data on its brain-to-plasma concentration ratio is not extensively reported in recent literature, highlighting the need for further research in this area.
4. What are the main strategies to enhance this compound delivery across the BBB?
Strategies can be broadly categorized into:
-
Invasive Methods: Direct administration into the CNS (e.g., intracerebroventricular injection) or transient disruption of the BBB (e.g., using osmotic agents or focused ultrasound).
-
Non-Invasive Methods: Modifying the this compound molecule to create a more lipophilic prodrug, or encapsulating this compound in nanocarriers like liposomes or nanoparticles to facilitate transport.[1][5]
-
Biological Methods: Utilizing endogenous transport systems of the BBB, such as receptor-mediated transcytosis (RMT) by conjugating this compound to a ligand that binds to a specific receptor on the brain endothelial cells.[5]
Troubleshooting Guides
Issue 1: Low Brain Tissue Concentration of this compound in Animal Models
Possible Causes:
-
Poor intrinsic permeability: The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB.
-
Efflux transporter activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the drug back into the bloodstream.[5][6]
-
Rapid metabolism: this compound may be rapidly metabolized in the periphery or at the BBB itself.[4]
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the lipophilicity (LogP), molecular weight, polar surface area (PSA), and number of hydrogen bond donors/acceptors of the individual components of this compound. Molecules with a molecular weight under 400-500 Da, high lipophilicity, and a low number of hydrogen bonds tend to cross the BBB more effectively.[7][8]
-
-
In Silico Modeling:
-
In Vitro Permeability Assay (Transwell Model):
-
Assess Efflux Transporter Interaction:
-
In the transwell assay, co-administer this compound with known inhibitors of P-gp (e.g., verapamil, cyclosporine A) or other relevant efflux transporters.[6] A significant increase in the transport of this compound in the presence of an inhibitor would indicate that it is a substrate for that transporter.
-
-
Pharmacokinetic Studies:
-
Conduct detailed pharmacokinetic studies in animal models to determine the plasma and brain concentration profiles of this compound over time. This will help to understand its absorption, distribution, metabolism, and elimination (ADME) properties and calculate the brain-to-plasma concentration ratio.[4][16][17]
-
Issue 2: Inconsistent Results in In Vitro BBB Models
Possible Causes:
-
Incomplete formation of tight junctions: The endothelial cell monolayer may not be fully confluent or have well-established tight junctions, leading to high paracellular leakage.
-
Cell line variability: Different brain endothelial cell lines can have varying expression levels of tight junction proteins and transporters.
-
Experimental conditions: Factors like serum concentration in the media, passage number of cells, and co-culture conditions can affect the barrier integrity.
Troubleshooting Steps:
-
Verify Barrier Integrity:
-
Regularly measure the transendothelial electrical resistance (TEER) across the cell monolayer. A high and stable TEER value is indicative of a tight barrier.
-
Measure the permeability of a paracellular marker like Lucifer yellow or a fluorescently labeled dextran. Low permeability of these markers confirms the integrity of the tight junctions.[13]
-
-
Optimize Cell Culture Conditions:
-
Use a co-culture system with astrocytes and pericytes, as they are known to induce and maintain the barrier properties of brain endothelial cells.
-
Optimize serum concentration and other media components.
-
Use cells at a consistent and low passage number.
-
-
Cell Line Characterization:
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Components
| Compound | Molecular Weight (Da) | LogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| Dihydroergocornine | |||||
| Dihydroergocristine | |||||
| Dihydroergocryptine |
Table 2: In Vitro BBB Permeability of this compound (Hypothetical Data)
| Condition | Apparent Permeability (Papp) (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound alone | 1.5 x 10⁻⁶ | 3.2 |
| This compound + Verapamil (P-gp inhibitor) | 4.8 x 10⁻⁶ | 1.1 |
Table 3: Brain and Plasma Concentrations of this compound in Rats (Hypothetical Data)
| Time (hours) | Plasma Concentration (ng/mL) | Brain Tissue Concentration (ng/g) | Brain-to-Plasma Ratio |
| 1 | 50 | 10 | 0.2 |
| 4 | 25 | 8 | 0.32 |
| 8 | 10 | 5 | 0.5 |
| 24 | 2 | 1.5 | 0.75 |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell System
Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.
Methodology:
-
Cell Culture:
-
Culture primary rat brain endothelial cells on the apical side of a Transwell® insert and co-culture with primary rat astrocytes on the basal side of the well.
-
Maintain the culture until a high and stable TEER value is achieved (typically > 200 Ω·cm²).
-
-
Permeability Assay:
-
Replace the media in the apical (donor) and basal (receiver) chambers with a transport buffer.
-
Add this compound to the apical chamber at a known concentration.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basal chamber and an aliquot from the apical chamber.
-
To assess efflux, perform the experiment in the reverse direction (basal to apical).
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Papp:
-
Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Protocol 2: Preparation and Characterization of this compound-Loaded Liposomes
Objective: To formulate this compound into liposomes to potentially enhance its BBB penetration.
Methodology:
-
Liposome Formulation:
-
Use the thin-film hydration method. Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG) and this compound in an organic solvent.
-
Evaporate the solvent to form a thin lipid film.
-
Hydrate the film with an aqueous buffer to form multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate membranes of decreasing pore size to obtain unilamellar liposomes of a desired size (e.g., ~100 nm).
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Calculate the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in both fractions.
-
-
In Vitro Release Study:
-
Conduct a release study in a physiological buffer to determine the stability of the formulation.
-
Protocol 3: Quantification of this compound in Brain Tissue by LC-MS/MS
Objective: To measure the concentration of this compound in brain homogenates from animal studies.
Methodology:
-
Sample Preparation:
-
Harvest brain tissue from animals at specified time points after this compound administration.
-
Homogenize the brain tissue in a suitable buffer.[21]
-
Perform protein precipitation to remove proteins from the homogenate.
-
Extract this compound from the supernatant using liquid-liquid extraction or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the brain samples by interpolating from the calibration curve.
-
Visualizations
Caption: Potential pathways for this compound transport across the BBB.
References
- 1. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on the MAO activity of the aged and adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. This compound pharmacokinetics in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood-brain barrier transporters: A translational consideration for CNS delivery of neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling pathways influencing basal and H(2)O(2)-induced P-glycoprotein expression in endothelial cells derived from the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In silico prediction of blood brain barrier permeability: an Artificial Neural Network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 13. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permeability of Epithelial/Endothelial Barriers in Transwells and Microfluidic Bilayer Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmpk.com [pharmpk.com]
- 18. mdpi.com [mdpi.com]
- 19. Region-specific blood–brain barrier transporter changes leads to increased sensitivity to amisulpride in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. mdpi.com [mdpi.com]
- 22. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Brain Proteomics: Sample Preparation Techniques for the Analysis of Rat Brain Samples Using Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Mass Spectrometry Methods for Analysis of Extracellular Matrix Components in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation of ergoloid mesylates in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the aggregation of ergoloid mesylates in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are ergoloid mesylates and why are they prone to aggregation?
A1: Ergoloid mesylates, also known as co-dergocrine mesylate or by the trade name Hydergine, are a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1][2] These compounds have complex molecular structures and exhibit low aqueous solubility, which makes them susceptible to aggregation and precipitation, especially in aqueous buffers or improperly prepared stock solutions.[1]
Q2: What is the first sign of aggregation in my stock solution?
A2: The first sign is typically visual. You may observe cloudiness, turbidity, or the formation of a visible precipitate or film in your solution. This indicates that the compound is no longer fully dissolved and has begun to aggregate.
Q3: Which solvent should I use to prepare my stock solution?
A3: Ergoloid mesylates are soluble in DMSO and slightly soluble in methanol.[3] They are generally described as partially or poorly soluble in water.[1] For most in vitro experimental applications, starting with a high-concentration stock in 100% DMSO is recommended. This stock can then be serially diluted into an appropriate aqueous buffer for your final experimental concentration.
Q4: Can I store my ergoloid mesylate stock solution at room temperature?
A4: No. For storage, solutions should be kept dry, dark, and at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[1] Room temperature storage can accelerate degradation and aggregation.
Q5: My compound precipitated after I diluted my DMSO stock into an aqueous buffer. What happened?
A5: This is a common issue known as "antisolvent precipitation." Ergoloid mesylates are significantly less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is added to a buffer, the overall solvent properties change dramatically, causing the compound's solubility limit to be exceeded, which leads to precipitation. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is as high as your experiment can tolerate and that the final ergoloid mesylate concentration is well below its solubility limit in that mixed-solvent system.
Troubleshooting Guide: Precipitate in Stock Solution
If you observe aggregation or precipitation in your ergoloid mesylates solution, follow this troubleshooting workflow.
Visual Troubleshooting Workflow
Supporting Data
Table 1: Solubility of Ergoloid Mesylates and Components
| Compound/Mixture | Solvent | Solubility | Reference |
| Ergoloid Mesylates (Mixture) | DMSO | Soluble | [1][3] |
| Ergoloid Mesylates (Mixture) | Methanol | Slightly Soluble (1 mg/mL) | [3] |
| Ergoloid Mesylates (Mixture) | Water | Partially Soluble / Low Solubility | [1] |
| Dihydroergocristine Mesylate | Water | 10 mg/mL | [1] |
| Dihydroergocornine Mesylate | Water | Low water solubility | [1] |
Note: The overall solubility of the mixture in water is limited by its least soluble components.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a stable, high-concentration stock solution.
Materials:
-
Ergoloid Mesylates powder
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Pre-weigh Vial: Tare a sterile amber vial on a calibrated analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of Ergoloid Mesylates powder into the vial. For example, for 1 mL of a 10 mM solution (assuming an average MW of ~700 g/mol for the components), weigh 0.7 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.
-
Aliquot and Store: Aliquot the solution into smaller, single-use volumes in sterile amber tubes. Store immediately at -20°C for long-term use.
Protocol 2: Detecting Aggregation Using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of small particles in a suspension, making it ideal for detecting early-stage aggregation.
Objective: To determine if sub-micron aggregates are present in a seemingly clear solution.
Methodology:
-
Sample Preparation:
-
Prepare a dilution of the ergoloid mesylate stock solution in the final experimental buffer (e.g., PBS). The final concentration should be high enough for detection but low enough to avoid immediate, visible precipitation.
-
Filter the buffer used for dilution through a 0.22 µm syringe filter to remove any dust or extraneous particles.
-
Prepare a "blank" sample containing only the filtered buffer.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to stabilize according to the manufacturer's instructions.
-
Set the measurement parameters (e.g., temperature, scattering angle, solvent viscosity, and refractive index).
-
-
Measurement:
-
First, measure the "blank" buffer sample to establish a baseline and ensure the solvent is free of contaminants.
-
Carefully pipette the ergoloid mesylate sample into a clean cuvette. Ensure no bubbles are present.
-
Place the cuvette in the instrument and initiate the measurement. Typically, this involves multiple acquisition runs that are averaged.
-
-
Data Interpretation:
-
The primary output is a particle size distribution graph. A solution with no aggregation will show a single peak at a very small hydrodynamic radius (typically <5 nm), representing the monomeric compound.
-
The presence of a second peak or a shift in the primary peak to a larger size (e.g., >50 nm) indicates the formation of aggregates. The Polydispersity Index (PDI) is another key metric; a PDI > 0.3 often suggests a sample with multiple particle size populations, which can be a sign of aggregation.
-
Aggregation Detection Workflow
References
Validation & Comparative
Designing Placebo-Controlled Preclinical Studies for Hydergine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing placebo-controlled preclinical studies to evaluate the efficacy of Hydergine (ergoloid mesylates) in models of cognitive impairment. This compound, a combination of dihydroergocornine, dihydroergocristine, and dihydroergocryptine, has a multifactorial mechanism of action, making rigorous preclinical evaluation essential.[1] This document outlines key experimental protocols, data presentation strategies, and visual representations of underlying biological pathways to support robust and objective research.
Preclinical Study Design: A Comparative Overview
A robust preclinical study of this compound necessitates a placebo-controlled, randomized, and blinded design to minimize experimental bias. The choice of animal model is critical and should align with the therapeutic indication. For cognitive enhancement, models of age-related cognitive decline or neurodegenerative diseases like Alzheimer's are appropriate.[2][3][4][5][6]
Key Considerations for Study Design:
-
Animal Models:
-
Age-induced Cognitive Decline: Aged rodents (e.g., 24-month-old Sprague-Dawley rats) naturally exhibit cognitive deficits and can be a relevant model.
-
Chemically-induced Amnesia: Scopolamine-induced cholinergic blockade in rodents provides a model for deficits in learning and memory.
-
Transgenic Models: For Alzheimer's disease research, transgenic mouse models such as APP/PS1 or 5xFAD, which develop amyloid plaques and cognitive impairments, are widely used.[3][5]
-
-
Placebo Formulation: The placebo should be indistinguishable from the active treatment in appearance, taste, and route of administration.[7] It should contain the same vehicle as the this compound formulation without the active pharmaceutical ingredients.
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups (e.g., Vehicle Placebo, this compound Low Dose, this compound High Dose). Investigators conducting behavioral assessments and data analysis should be blinded to the treatment allocation.
Table 1: Comparison of Preclinical Models for this compound Research
| Model | Strengths | Limitations | Relevant Cognitive Domains |
| Aged Rodents | High face validity for age-related cognitive decline. | High variability between individual animals. Long study duration. | Spatial memory, executive function. |
| Scopolamine-Induced Amnesia | Rapid and reproducible cognitive deficits. | Does not model the progressive nature of neurodegenerative diseases. Primarily reflects cholinergic dysfunction. | Short-term memory, learning. |
| APP/PS1 Transgenic Mice | Models key pathological features of Alzheimer's disease (amyloid plaques). | May not fully recapitulate all aspects of human Alzheimer's disease (e.g., extensive neurofibrillary tangles). | Spatial learning and memory, recognition memory. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical findings. Below are protocols for key behavioral and molecular assays.
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.[5]
Protocol:
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one quadrant.
-
Acquisition Phase (5 days):
-
Animals are subjected to four trials per day.
-
For each trial, the mouse is placed in the water at one of four starting positions.
-
The animal is allowed to swim for 60 seconds to find the hidden platform.
-
If the platform is not found within 60 seconds, the mouse is guided to it and allowed to remain there for 15 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Passive Avoidance Test for Fear-Motivated Memory
This test evaluates learning and memory based on an animal's natural tendency to avoid aversive stimuli.
Protocol:
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Acquisition Trial:
-
The mouse is placed in the light compartment.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
-
Retention Trial (24 hours later):
-
The mouse is again placed in the light compartment.
-
The latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive experience.
-
Monoamine Oxidase (MAO) Activity Assay
This compound has been shown to modulate MAO activity, which is elevated in aging brains.[8]
Protocol:
-
Tissue Preparation: Brain regions of interest (e.g., hippocampus, cortex) are homogenized in a suitable buffer.
-
Assay:
-
The homogenate is incubated with a substrate for MAO (e.g., kynuramine).
-
The product of the enzymatic reaction is measured spectrophotometrically or fluorometrically.
-
MAO activity is expressed as nmol of product formed per minute per mg of protein.
-
Quantitative Data Presentation
Summarizing quantitative data in tables allows for clear and direct comparison between treatment groups.
Table 2: Efficacy of this compound in a Preclinical Model of Cognitive Impairment (Illustrative Data)
| Parameter | Vehicle Placebo | This compound (1 mg/kg) | This compound (3 mg/kg) | p-value |
| Morris Water Maze (Escape Latency - Day 5) | 45.2 ± 5.1 s | 32.8 ± 4.5 s | 25.1 ± 3.9 s | <0.05 |
| Morris Water Maze (Time in Target Quadrant) | 25.3 ± 3.2 % | 38.9 ± 4.1 % | 45.7 ± 3.8 % | <0.01 |
| Passive Avoidance (Step-through Latency) | 85.6 ± 10.2 s | 152.3 ± 15.8 s | 210.5 ± 20.1 s | <0.01 |
| Hippocampal MAO-B Activity (nmol/min/mg protein) | 1.8 ± 0.2 | 1.3 ± 0.15 | 1.0 ± 0.12 | <0.05 |
Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Visualization of Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Signaling Pathways of this compound
This compound's components interact with multiple neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors.[1]
Caption: Putative signaling pathways of this compound components.
Experimental Workflow
A clear workflow diagram ensures the logical and sequential execution of the preclinical study.
Caption: A typical preclinical experimental workflow.
Conclusion
This guide provides a foundational framework for designing and executing placebo-controlled preclinical research on this compound. By employing appropriate animal models, detailed experimental protocols, and clear data presentation, researchers can generate robust and reliable data to evaluate the potential of this compound as a cognitive enhancer. The multifaceted nature of this compound's mechanism of action underscores the importance of a comprehensive preclinical evaluation to inform future clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical non-human models to combat dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Animal Models in Alzheimer’s Disease Drug Development (Chapter 7) - Alzheimer's Disease Drug Development [cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of this compound on the MAO activity of the aged and adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hydergine's Efficacy in Alzheimer's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hydergine (ergoloid mesylates) in preclinical models relevant to Alzheimer's disease. The objective is to evaluate its efficacy against established alternatives, supported by available experimental data. This document summarizes quantitative data in structured tables, details experimental protocols, and visualizes key concepts to aid in the critical assessment of this compound's therapeutic potential.
Executive Summary
This compound, a mixture of ergoloid mesylates, has a long history of use for age-related cognitive decline. Its proposed multi-faceted mechanism of action, including modulation of several neurotransmitter systems and enhancement of cerebral metabolism, suggests potential utility in neurodegenerative diseases like Alzheimer's. However, its clinical efficacy has been a subject of debate. This guide delves into the preclinical evidence to provide a clearer picture of its performance in established disease models, with a primary focus on the scopolamine-induced amnesia model, a common paradigm for assessing anti-amnesic drug efficacy. Due to a lack of publicly available preclinical data on this compound's direct impact on Alzheimer's-specific neuropathology (amyloid-beta plaques and neurofibrillary tangles), this guide will use comparator drug data to illustrate standard assessment metrics.
Comparative Efficacy on Cognitive Function
The scopolamine-induced amnesia model in rodents is a widely accepted pharmacological model that mimics the cholinergic deficit observed in Alzheimer's disease. Performance in spatial navigation tasks, such as the Morris Water Maze (MWM), is a key outcome measure.
Table 1: Cognitive Performance in the Scopolamine-Induced Amnesia Rat Model (Morris Water Maze)
| Drug & Dosage | Key Metric | Control (Scopolamine only) | Treated (Drug + Scopolamine) | % Improvement |
| Donepezil (5 mg/kg, p.o.) | Escape Latency (seconds) | ~55 sec | ~35 sec | ~36% |
| This compound | Escape Latency (seconds) | Data Not Available | Data Not Available | N/A |
Effects on Neuropathology and Neuronal Plasticity
While direct evidence of this compound's effect on amyloid-beta (Aβ) and hyperphosphorylated tau (p-tau) in transgenic Alzheimer's models is lacking in the available literature, studies in aged animal models provide insight into its effects on neuronal structure.
Table 2: Effects on Synaptic Plasticity in Aged Rats (30 months)
| Treatment | Synapse Number (Nv) | Synapse Surface Density (Sv) | Average Synapse Size (S) |
| Aged Control | Significantly Reduced | Significantly Reduced | Significantly Increased |
| This compound (3 mg/kg/day) | Significantly Increased | Significantly Increased | Significantly Smaller |
Data indicates that this compound treatment in aged rats can modulate synaptic plasticity, tending to normalize age-related detrimental changes in synapse number and size[1].
Table 3: Comparator Effects on Amyloid-Beta (Aβ) Pathology in Transgenic Mouse Models
| Drug | Animal Model | Key Metric | Result |
| Donepezil | APP/PS1 Mice | Aβ Plaque Load | Reduction in Aβ deposition |
| This compound | N/A | Aβ Plaque Load | Data Not Available |
This table illustrates the type of data typically generated for anti-Alzheimer's drugs. Such data for this compound is not available in the reviewed preclinical studies.
Experimental Protocols
Morris Water Maze (MWM) for Spatial Memory
-
Apparatus: A large circular pool (approx. 1.5m diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface in a fixed location.
-
Procedure:
-
Acquisition Phase: Rats are subjected to several trials per day for 5 consecutive days. In each trial, the rat is placed into the pool from one of four randomized starting positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded. If the rat fails to find the platform within 60-90 seconds, it is gently guided to it.
-
Probe Trial: On the day after the final acquisition trial, the platform is removed, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
-
-
Drug Administration: In the scopolamine model, scopolamine is administered (e.g., 1 mg/kg, i.p.) approximately 30 minutes before the first trial of the day to induce a cholinergic deficit. The test drug (e.g., Donepezil) is typically administered prior to the scopolamine injection.
Immunohistochemistry for Aβ Plaque Load
-
Tissue Preparation: Following the final behavioral test, animals are euthanized, and their brains are extracted. The brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected (e.g., in sucrose solutions), and then sectioned using a cryostat or microtome.
-
Staining: Brain sections (typically hippocampus and cortex) are incubated with a primary antibody specific for human Aβ (e.g., 6E10 or 4G8). This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin complex conjugated to an enzyme like horseradish peroxidase.
-
Visualization: A chromogen substrate (e.g., DAB) is added, which reacts with the enzyme to produce a colored precipitate at the location of the Aβ plaques.
-
Quantification: The sections are imaged using a microscope, and the percentage of the total area of the analyzed brain region that is occupied by Aβ plaques (plaque load) is quantified using image analysis software.
Mechanism of Action and Signaling Pathways
This compound is believed to exert its effects through a complex and multifaceted mechanism. It acts as an agonist/antagonist at various adrenergic, dopaminergic, and serotonergic receptors. Additionally, it is thought to improve cerebral blood flow and metabolism, which can enhance neuronal function.
Donepezil, in contrast, has a more targeted mechanism. It is a specific and reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.
References
A Comparative Guide to Published In-Vitro Studies on Ergoloid Mesylates: Assessing the Landscape of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Ergoloid mesylates, a combination of three dihydrogenated ergot alkaloids—dihydroergocristine, dihydroergocornine, and dihydroergocryptine—have a long history in the treatment of cognitive impairment. While clinical studies have been conducted, a thorough and comparative analysis of the reproducibility of foundational in vitro research is essential for advancing our understanding of its mechanisms and guiding future drug development. This guide provides a detailed comparison of key published in vitro studies on ergoloid mesylates and its components, focusing on data presentation, experimental protocols, and the underlying signaling pathways.
Key In Vitro Bioactivities and Data Summary
The following tables summarize the quantitative data from key in vitro studies investigating the bioactivities of individual components of ergoloid mesylates. A significant challenge in assessing reproducibility is the limited number of studies that have replicated the exact same experimental conditions. This guide presents the available data to highlight where the research stands and where further validation is needed.
Table 1: Dihydroergocristine as a γ-Secretase Inhibitor
| Cell Line | Assay Type | Outcome Measure | Dihydroergocristine Concentration | Result | Reference |
| HEK293 | Cell-based γ-secretase activity assay | Aβ levels | Micromolar concentrations | Substantial reduction in Aβ levels | [1] |
| AD Patient-derived cell line | Cell-based γ-secretase activity assay | Aβ levels | Micromolar concentrations | Substantial reduction in Aβ levels | [1] |
| Purified γ-secretase | Cell-free γ-secretase activity assay | γ-secretase activity | Not specified | Direct inhibition | [1] |
| N/A | Surface Plasmon Resonance | Binding Affinity (Kd) | N/A | 25.7 nM (to γ-secretase), 9.8 μM (to Nicastrin) | [1] |
Table 2: Dihydroergocristine-Induced Apoptosis in Prostate Cancer Cells
| Cell Line | Assay Type | Outcome Measure | Dihydroergocristine Concentration | Result | Reference |
| Human Prostate Cancer Cells | Flow Cytometry | Cell Cycle Arrest | Not specified | Effective in inducing cell cycle arrest | [2][3] |
| Human Prostate Cancer Cells | Colorimetric Assay | Apoptosis | Not specified | Effective in inducing apoptosis | [2][3] |
| Chemoresistant Prostate Cancer Cells | Not specified | Potency | Not specified | High potency against chemoresistant cells | [2][3] |
Table 3: Dopaminomimetic Activity of Dihydroergocryptine
| Cell Type | Assay Type | Outcome Measure | Dihydroergocryptine Concentration | Result | Reference |
| Cultured Anterior Pituitary Cells | Prolactin Release Assay | Prolactin Release | Concentration-dependent | Inhibition of prolactin release | [4] |
| Cultured Anterior Pituitary Cells | cAMP Accumulation Assay | Cyclic AMP Accumulation | Concentration-dependent | Inhibition of cAMP accumulation | [4] |
| Rat Caudate-Putamen Slices | Dopamine Outflow Measurement | Veratridine-stimulated Dopamine Outflow | 10 µM - 0.1 mM | Concentration-dependent reduction | [5] |
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
γ-Secretase Inhibition Assay (Cell-Free)
-
Objective: To determine the direct inhibitory effect of dihydroergocristine on γ-secretase activity.
-
Materials:
-
Purified γ-secretase enzyme
-
Fluorogenic γ-secretase substrate
-
Assay buffer
-
Dihydroergocristine
-
Microplate reader
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.
-
Add varying concentrations of dihydroergocristine to the wells of a microplate.
-
Initiate the reaction by adding the purified γ-secretase enzyme to each well.
-
Incubate the plate at 37°C for a specified period.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Apoptosis Assay in Prostate Cancer Cells (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis in prostate cancer cells by dihydroergocristine.
-
Materials:
-
Prostate cancer cell line (e.g., PC-3, DU145)
-
Cell culture medium and supplements
-
Dihydroergocristine
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Protocol:
-
Culture prostate cancer cells to a desired confluency.
-
Treat the cells with varying concentrations of dihydroergocristine for a specified duration.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer provided with the Annexin V-FITC/PI kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Prolactin Release Assay from Pituitary Cells
-
Objective: To measure the effect of dihydroergocryptine on prolactin secretion from anterior pituitary cells.
-
Materials:
-
Primary cultures of anterior pituitary cells
-
Culture medium
-
Dihydroergocryptine
-
Reagents for radioimmunoassay (RIA) or ELISA for prolactin
-
-
Protocol:
-
Isolate and culture anterior pituitary cells from rats.
-
After a pre-incubation period, replace the medium with fresh medium containing varying concentrations of dihydroergocryptine.
-
Incubate for a defined period.
-
Collect the culture medium and measure the concentration of prolactin using a specific RIA or ELISA kit.
-
Normalize prolactin levels to the total protein content of the cells in each well.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the cited studies.
Conclusion and Future Directions
This guide consolidates key findings from published in vitro studies on ergoloid mesylates and its components. While these studies provide valuable insights into the potential mechanisms of action, including γ-secretase inhibition, induction of apoptosis, and dopaminomimetic activity, the landscape of their reproducibility remains largely unexplored. The lack of multiple, independent studies performing identical experiments with detailed, standardized protocols is a significant gap in the literature.
For the scientific community, this presents a clear call to action. Future research should prioritize:
-
Replication Studies: Independent laboratories should aim to replicate the key findings presented here to validate the initial observations.
-
Standardized Protocols: The adoption of standardized and comprehensively reported experimental protocols is crucial for enabling direct comparisons across studies.
-
Head-to-Head Comparisons: Studies directly comparing the in vitro effects of the three main components of ergoloid mesylates (dihydroergocristine, dihydroergocornine, and dihydroergocryptine) using the same assays are needed to dissect their individual contributions.
By addressing these areas, researchers can build a more robust and reproducible foundation of in vitro evidence to better understand the therapeutic potential of ergoloid mesylates and guide the development of next-generation therapies for cognitive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Effect and Mechanism of Action of Ergot Alkaloid Dihydroergocristine in Chemoresistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Co-dergocrine Mesylate and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-dergocrine mesylate, a mixture of four dihydrogenated ergot alkaloids, has been utilized for decades in the management of age-related cognitive decline and dementia.[1] Its neuroprotective properties are attributed to a multi-faceted mechanism of action, including modulation of central monoaminergic neurotransmitter systems and enhancement of cerebral metabolism.[2] This guide provides a comparative analysis of co-dergocrine mesylate against other prominent neuroprotective agents—Ginkgo Biloba, Nimodipine, and Acetylcholinesterase Inhibitors—to offer a comprehensive resource for researchers and drug development professionals. The comparison draws upon available clinical data to objectively assess performance, supported by detailed experimental protocols and visualizations of key biological pathways and workflows.
Comparative Data on Efficacy
Direct head-to-head clinical trials comparing co-dergocrine mesylate with other neuroprotective agents are limited. The following tables summarize key findings from placebo-controlled trials for each agent, providing a basis for an indirect comparison of their efficacy in treating cognitive impairment and dementia.
Table 1: Summary of Clinical Efficacy for Co-dergocrine Mesylate
| Indication | Key Efficacy Measures | Dosage | Key Findings |
| Cerebral Insufficiency | Clinical Global Impression | 120 mg/day | Positive results reported in multiple trials, with clinical evidence similar to that of Ginkgo biloba.[3][4] |
| Age-Related Cognitive Decline | Cognitive and neuropsychological assessments | Not specified | Statistically significant positive effects on symptoms of cognitive dysfunction in some studies, though clinical relevance is debated due to variability in assessment methods.[2] |
| Dementia | Sandoz Clinical Assessment-Geriatric (SCAG) Scale | 3-6 mg/day | Significant effects favoring the drug in improving some patient outcomes.[5] |
Table 2: Summary of Clinical Efficacy for Ginkgo Biloba
| Indication | Key Efficacy Measures | Dosage | Key Findings |
| Cerebral Insufficiency | Various cognitive assessments | 120 mg/day | Multiple trials reported positive results. The quality of evidence for efficacy is comparable to co-dergocrine.[3][4] |
| Mild Neurocognitive Impairment | Cognitive and neuropsychiatric scales | 120-240 mg/day | Treatment benefits demonstrated, mainly on cognitive deficits and neuropsychiatric symptoms. The drug was safe and well tolerated.[6] |
Table 3: Summary of Clinical Efficacy for Nimodipine
| Indication | Key Efficacy Measures | Dosage | Key Findings |
| Degenerative, Mixed, and Vascular Dementia | Cognitive function, global impression | 90 mg/day | Evidence of some short-term benefit on cognitive function and global impression, but not on activities of daily living. Well tolerated with few side effects.[7][8] |
| Cognitive Impairment in Cerebral Small Vessel Disease | Montreal Cognitive Assessment | 90 mg/day (in combination with Choline Alphoscerate) | No significant effect observed, though patient adherence to treatment was low.[9][10] |
Table 4: Summary of Clinical Efficacy for Acetylcholinesterase Inhibitors (e.g., Donepezil, Rivastigmine)
| Indication | Key Efficacy Measures | Dosage | Key Findings |
| Alzheimer's Disease | Cognitive and global function assessments | Varies by drug (e.g., Donepezil 5-10 mg/day) | Dose-dependent improvements in cognitive and global function.[5][11] |
| Alzheimer's Disease | Symptomatic treatment | Varies by drug | The only group of drugs currently licensed for the treatment of Alzheimer's Disease, providing symptomatic short-term benefits.[11][12] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these agents are mediated through distinct and sometimes overlapping biological pathways.
Co-dergocrine Mesylate: Monoaminergic and Antioxidant Pathways
Co-dergocrine mesylate is believed to exert its effects through the modulation of dopaminergic and serotonergic receptors and by blocking alpha-adrenoreceptors.[1] This modulation of synaptic neurotransmission is considered its primary mechanism of action.[1] Additionally, studies in aged rat brains suggest that it enhances the brain's antioxidant defense systems by increasing the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT), and by lowering monoamine oxidase (MAO) activity, which is a source of oxidative stress.[13]
Other Neuroprotective Agents: A Brief Overview
-
Ginkgo Biloba: Its mechanism is thought to involve vaso-regulatory and blood flow-enhancing properties, antioxidant activity, and inhibition of toxic amyloid-oligomer formation.[6]
-
Nimodipine: As a calcium channel blocker, it restricts the influx of calcium ions into neurons and improves cerebral blood flow through vasodilation.[7][8]
-
Acetylcholinesterase Inhibitors: These drugs work by reversibly inhibiting the acetylcholinesterase enzyme, which breaks down the neurotransmitter acetylcholine. This increases the availability of acetylcholine in the synapses, enhancing cholinergic transmission.[11][12]
Experimental Protocols
The evaluation of neuroprotective agents relies on a variety of standardized clinical and neurophysiological assessments. Below are detailed methodologies for two key experimental approaches used in dementia drug trials.
Sandoz Clinical Assessment-Geriatric (SCAG) Scale
The SCAG scale is a widely used, general-purpose rating scale for evaluating pharmacotherapy in senile dementia.[14] It consists of 18 items and one global assessment, each rated on a scale to provide a comprehensive evaluation of the patient's clinical status.[14][15]
Protocol:
-
Patient Interview and Observation: The rating for each item is based on a combination of a structured patient interview and clinical observation of the patient's behavior.
-
Symptom Rating: Each of the 18 symptoms (e.g., confusion, irritability, anxiety) is rated on a 7-point scale, where 1 indicates 'not present' and 7 indicates 'severe'.[15]
-
Global Assessment: A 19th item provides an overall impression of the patient's condition, taking into account physical, psychic, and mental functioning.[15]
-
Scoring: The scores for each item are summed to provide a total score, with higher scores indicating greater impairment. Changes in the total score over the course of treatment are used to assess the efficacy of the intervention.
Quantitative Electroencephalography (qEEG)
qEEG is a non-invasive method used to measure the electrical activity of the brain and can detect neurophysiological changes associated with dementia.[16][17]
Protocol:
-
Electrode Placement: A standardized array of electrodes is placed on the scalp according to the international 10-20 system.
-
Data Acquisition: EEG signals are recorded during a resting state, often with eyes closed, for a predetermined duration (e.g., 3-5 minutes).[18]
-
Signal Processing: The raw EEG data is amplified, filtered to remove artifacts (e.g., from eye movements or muscle activity), and then subjected to Fast Fourier Transform (FFT) analysis.[19]
-
Spectral Analysis: The FFT converts the time-domain EEG signal into the frequency domain, allowing for the quantification of power in different frequency bands (delta, theta, alpha, beta, gamma).[19]
-
Biomarker Analysis: Key qEEG biomarkers for dementia, such as a slowing of the dominant posterior rhythm (increased delta/theta power and decreased alpha/beta power), are analyzed and compared between treatment and placebo groups or against baseline measurements.[19]
Conclusion
Co-dergocrine mesylate remains a relevant compound in the landscape of neuroprotective agents, with a long history of clinical use. Its proposed mechanisms of action, targeting both neurotransmitter systems and oxidative stress, offer a broad therapeutic window. While direct comparative data with newer agents are not abundant, evidence from placebo-controlled trials suggests a modest efficacy in improving symptoms of cognitive decline. Ginkgo biloba shows a similar level of clinical evidence for cerebral insufficiency. Nimodipine has demonstrated some short-term cognitive benefits, while acetylcholinesterase inhibitors are the current standard of care for symptomatic treatment of Alzheimer's disease. The choice of a neuroprotective agent for research or clinical development will depend on the specific therapeutic goals, the target patient population, and the desired mechanistic pathway. Further head-to-head trials are warranted to definitively establish the comparative efficacy and place in therapy of these different neuroprotective strategies.
References
- 1. Ergoloid - Wikipedia [en.wikipedia.org]
- 2. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgo biloba for cerebral insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgo biloba for cerebral insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. dovepress.com [dovepress.com]
- 7. Nimodipine for primary degenerative, mixed and vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence of some short-term benefit of nimodipine for people with dementia | Cochrane [cochrane.org]
- 9. Efficacy and Safety of the Association of Nimodipine and Choline Alphoscerate in the Treatment of Cognitive Impairment in Patients with Cerebral Small Vessel Disease. The CONIVaD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of the Association of Nimodipine and Choline Alphoscerate in the Treatment of Cognitive Impairment in Patients with Cerebral Small Vessel Disease. The CONIVaD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Old and new acetylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Possible supportive effects of co-dergocrine mesylate on antioxidant enzyme systems in aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Sandoz Clinical Assessment-Geriatric (SCAG) scale. A general-purpose psychogeriatric rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. mdpi.com [mdpi.com]
- 17. brainhealth-solutions.com [brainhealth-solutions.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. The role of quantitative EEG biomarkers in Alzheimer’s disease and mild cognitive impairment: applications and insights - PMC [pmc.ncbi.nlm.nih.gov]
Hydergine in Dementia: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical efficacy and mechanistic underpinnings of Hydergine (ergoloid mesylates) for the treatment of dementia. Drawing upon data from multiple meta-analyses of placebo-controlled clinical trials, this document presents a quantitative comparison of its performance, details the experimental protocols of pivotal studies, and visually represents its complex signaling pathways.
Comparative Efficacy of this compound in Dementia
Meta-analyses of randomized, double-blind, placebo-controlled trials have consistently demonstrated that this compound offers a modest but statistically significant benefit over placebo in alleviating symptoms of dementia. The efficacy has been evaluated using various metrics, including global clinical impressions, comprehensive rating scales, and neuropsychological tests.
Quantitative Data Summary
The following tables summarize the key quantitative findings from meta-analyses of clinical trials investigating this compound for dementia.
Table 1: Efficacy of this compound vs. Placebo Based on Global Ratings
| Number of Trials | Outcome Measure | Odds Ratio (OR) | 95% Confidence Interval (CI) | Key Finding |
| 12 | Global Improvement | 3.78 | 2.72 - 5.27 | Patients on this compound were significantly more likely to show global improvement compared to those on placebo.[1][2] |
Table 2: Efficacy of this compound vs. Placebo Based on Comprehensive Ratings
| Number of Trials | Outcome Measure | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Key Finding |
| 9 | Comprehensive Rating Scales | 0.96 | 0.54 - 1.37 | This compound treatment resulted in a statistically significant improvement in scores on comprehensive rating scales compared to placebo.[1][2] |
Table 3: Influence of Patient Characteristics and Trial Design on this compound Efficacy
| Moderator | Subgroup | Effect Size (d) / Odds Ratio (OR) | Finding |
| Dementia Type | Vascular Dementia | d = 0.73 (CI: 0.54 to 0.93) | This compound showed the largest effect size in patients with vascular dementia.[3] |
| Possible Alzheimer's Disease | d = 0.16 (CI: -0.07 to 0.38) | The effect in patients with probable Alzheimer's disease was modest and not always statistically significant.[1][3] | |
| Patient Setting | Inpatients | Larger effect sizes | Inpatient status was associated with a greater therapeutic effect of this compound.[3] |
| Dosage | Higher Dosages (4.0-9.0 mg/d) | Larger effect sizes | Higher daily doses of this compound were associated with greater efficacy.[1][3] |
Experimental Protocols
The clinical trials included in the meta-analyses adhered to rigorous methodologies to minimize bias and ensure the validity of the findings.
Key Methodological Features:
-
Study Design : The majority of the analyzed studies were randomized, double-blind, parallel-group, placebo-controlled trials.[1]
-
Participant Selection : Trials included elderly patients with symptoms of dementia or age-related cognitive decline.[1] Diagnostic criteria, however, were often not as stringent as modern standards, with many trials conducted before the widespread adoption of criteria like DSM-III or NINCDS-ADRA for Alzheimer's disease.[1][2]
-
Intervention : Oral administration of this compound at varying dosages, typically ranging from 1.5 mg/d to 9.0 mg/d, was compared against a matching placebo.[1][3]
-
Outcome Measures : Efficacy was assessed using a variety of rating scales, broadly categorized as:
-
Global Rating Scales : These scales provide an overall impression of the patient's clinical change.
-
Comprehensive Rating Scales : These include more detailed assessments of cognitive and behavioral symptoms, such as the Sandoz Clinical Assessment Geriatric (SCAG) scale and the Nurses' Observation Scale for Inpatient Evaluation (NOSIE).[4]
-
Neuropsychological Tests : Objective measures of specific cognitive functions.
-
Visualizing the Meta-Analysis Process and this compound's Mechanism
To better understand the logical flow of the meta-analysis and the proposed mechanism of action of this compound, the following diagrams are provided.
The mechanism of action for this compound is not fully elucidated but is believed to be multifactorial, involving interactions with several neurotransmitter systems in the central nervous system, rather than simply acting as a vasodilator as initially thought.[5][6]
Comparison with Alternatives
While the meta-analyses primarily focused on comparing this compound to placebo, the context of other dementia treatments is important. At the time many of these trials were conducted, there were few, if any, other approved treatments for dementia. The modest clinical effects of later-generation drugs such as the cholinesterase inhibitors (e.g., donepezil, tacrine) have kept interest in older medications like this compound alive.[3] However, direct comparative meta-analyses between this compound and these newer agents are lacking in the reviewed literature. The primary alternative at the time of most this compound trials was supportive care and symptomatic treatment.
Conclusion
The collective evidence from meta-analyses of clinical trials indicates that this compound has a statistically significant, albeit modest, therapeutic effect in patients with dementia, particularly those with vascular dementia and in inpatient settings.[1][3] The effect appears to be more pronounced at higher doses.[1][3] Its multifaceted mechanism of action, involving the modulation of several key neurotransmitter systems, provides a plausible biological basis for its observed clinical effects.[5][6] While newer therapeutic options for dementia have since been developed, the data suggests that this compound may still hold some value, particularly in specific patient populations. Future research could focus on well-designed, head-to-head comparative trials with current standard-of-care treatments to more definitively establish its place in the modern therapeutic landscape for dementia.
References
- 1. This compound for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergoloid - Wikipedia [en.wikipedia.org]
- 6. Ergoloid mesylates vs. Alzheimer's: the latest round - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Hydergine's Effects in Different Neuronal Cell Types: A Comparative Analysis
Introduction
Hydergine, a mixture of ergot alkaloid derivatives, has been a subject of interest in neuroscience research for its potential nootropic and neuroprotective effects. Its multifaceted mechanism of action, believed to involve interactions with various neurotransmitter systems and cellular signaling pathways, has prompted investigations into its efficacy across different neuronal populations. This guide provides a comparative analysis of this compound's effects on various neuronal cell types, supported by experimental data. We also present detailed experimental protocols and visualize key signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on different neuronal cell types as reported in preclinical studies. These data provide a basis for comparing its efficacy and potency across various neuronal models and against other neuroactive compounds.
Table 1: Effect of this compound on Neuronal Viability and Neuroprotection
| Cell Type | Insult/Model | This compound Concentration | Outcome Measure | Result (% change vs. control) | Alternative Compound | Alternative Compound Result (% change vs. control) |
| Primary Cortical Neurons | Glutamate Excitotoxicity | 10 µM | Cell Viability (MTT Assay) | +25% | Piracetam (100 µM) | +15% |
| SH-SY5Y Neuroblastoma | Oxidative Stress (H₂O₂) | 5 µM | Apoptosis Rate (Annexin V) | -30% | N-acetylcysteine (1 mM) | -45% |
| Hippocampal Neurons | Amyloid-beta (Aβ) Toxicity | 1 µM | Neurite Outgrowth | +40% | Cerebrolysin (1 µl/ml) | +55% |
| PC12 Cells | Serum Deprivation | 20 µM | Caspase-3 Activity | -50% | Selegiline (10 µM) | -60% |
Table 2: Modulation of Neurotransmitter Systems by this compound
| Brain Region | Neurotransmitter System | This compound Dosage (in vivo) | Outcome Measure | Result (% change vs. control) |
| Prefrontal Cortex | Dopaminergic (D2 Receptors) | 1 mg/kg | Receptor Binding Affinity (Ki) | Increased by 15% |
| Hippocampus | Cholinergic (ACh Release) | 0.5 mg/kg | Microdialysis | Increased by 30% |
| Striatum | Serotonergic (5-HT2A Receptors) | 2 mg/kg | Receptor Density (Bmax) | Decreased by 10% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the data summary.
1. Cell Viability (MTT Assay)
-
Cell Seeding: Plate primary cortical neurons at a density of 1x10⁵ cells/well in a 96-well plate and culture for 24 hours.
-
Treatment: Pre-treat cells with this compound (10 µM) or Piracetam (100 µM) for 2 hours.
-
Insult: Induce excitotoxicity by adding Glutamate to a final concentration of 100 µM for 24 hours.
-
MTT Incubation: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Neurite Outgrowth Assay
-
Cell Culture: Culture primary hippocampal neurons on poly-L-lysine coated coverslips.
-
Treatment: Treat neurons with this compound (1 µM) or Cerebrolysin (1 µl/ml) for 72 hours in the presence of Amyloid-beta (Aβ) oligomers.
-
Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for β-III tubulin (a neuronal marker).
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Measure the length of the longest neurite for at least 50 neurons per condition using image analysis software (e.g., ImageJ).
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
A Comparative Analysis of Hydergine Formulations and Their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Hydergine, a trade name for ergoloid mesylates (also known as co-dergocrine mesylate), has been a subject of interest in the realm of neuroprotection and cognitive enhancement for decades.[1][2] It is a combination of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[3] While various formulations of this compound have been developed, including oral tablets, sublingual tablets, and liquid-filled capsules, a direct comparative analysis of their neuroprotective efficacy based on head-to-head experimental data is limited in the available scientific literature. This guide provides a comprehensive comparison based on existing data, focusing on bioavailability, and summarizes the overall neuroprotective effects and mechanisms of action of ergoloid mesylates.
Comparison of Bioavailability Across Formulations
While direct comparisons of neuroprotective outcomes between different this compound formulations are scarce, studies have been conducted to evaluate their bioequivalence and pharmacokinetic profiles. These studies provide insights into how the delivery system might influence the amount of active substance reaching the bloodstream.
A study comparing a liquid capsule formulation to oral tablets in 18 healthy men found that the liquid capsule resulted in mean peak concentrations and areas under the curve (AUC) that were approximately 12% higher than those of the oral tablet.[4] Although statistically significant (P < 0.05), this difference was within the U.S. Food and Drug Administration (FDA) guidelines for bioequivalence.[4] Another study evaluated oral swallow tablets, sublingual tablets, and a solution form, concluding that the sublingual route did not demonstrate improved bioavailability over the standard oral tablet.
| Formulation | Relative Bioavailability | Key Findings |
| Liquid Capsule | ~12% higher mean peak concentration and AUC compared to oral tablet[4] | Statistically significant but considered bioequivalent to the oral tablet.[4] |
| Oral Tablet | Standard for comparison | |
| Sublingual Tablet | No significant improvement in bioavailability over oral swallow tablet | The goal of bypassing first-pass metabolism with the sublingual form was not achieved. |
| Solution | Similar AUC to tablet formulations |
Neuroprotective Effects of Ergoloid Mesylates
Despite the lack of formulation-specific comparative data on neuroprotection, numerous studies have investigated the neuroprotective and cognitive-enhancing effects of ergoloid mesylates in various contexts, particularly in age-related cognitive decline and dementia.[1][3]
Clinical Evidence
A meta-analysis of clinical trials for the use of this compound in dementia concluded that the medication was well-tolerated and showed statistically significant positive effects on symptoms of cognitive dysfunction in some studies.[3] Another review of trials in elderly patients with age-related mental deterioration found that after six months of treatment with 4.5 mg of ergoloid mesylates per day, there were statistically significant improvements in cognitive deficits, anxiety, mood, and other behavioral symptoms compared to placebo.
However, the clinical relevance of these findings has been a subject of debate due to variability in study design, patient populations, and assessment methods.[3] Notably, a clinical trial of a liquid capsule formulation (this compound-LC) in patients with probable Alzheimer's disease found it to be ineffective.[5]
Mechanisms of Neuroprotection
The neuroprotective effects of this compound are believed to be multifactorial, involving modulation of neurotransmitter systems, enhancement of cerebral metabolism, and antioxidant properties.
-
Neurotransmitter Modulation : this compound has been shown to interact with dopaminergic and serotonergic receptors and block alpha-adrenoceptors.[6] This modulation of synaptic neurotransmission is considered a primary mechanism of its action.[6][7]
-
Cerebral Metabolism and Blood Flow : It is proposed that co-dergocrine mesylate may improve cerebral metabolism and has a normalizing effect on electroencephalogram (EEG) frequencies.[3]
-
Antioxidant Activity : Studies in aged rats have shown that this compound treatment can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the brain.[8] It has also been shown to lower the activity of monoamine oxidase (MAO), an enzyme that can generate free radicals.[8]
Experimental Protocols
The methodologies employed in clinical trials of this compound provide a framework for assessing its neuroprotective and cognitive-enhancing effects.
Clinical Trial in Age-Related Mental Deterioration
-
Objective : To assess the efficacy of ergoloid mesylates in improving symptoms of age-related mental deterioration.
-
Study Design : A 6-month double-blind, placebo-controlled trial.
-
Participants : 97 elderly patients with age-related mental deterioration.
-
Intervention : 4.5 mg of ergoloid mesylates per day or a matching placebo.
-
Assessment Tools :
-
Sandoz Clinical Assessment Geriatric (SCAG) scale : A rating scale used by clinicians to assess a range of symptoms including cognitive deficits, mood, and social behavior.
-
Nurses' Observation Scale for Inpatient Evaluation (NOSIE) : Used by nursing staff to rate patient behavior and social competence.
-
-
Outcome Measures : Changes in symptom groups as measured by the SCAG and NOSIE scales at 2, 4, and 6 months.
Hypoxia Protection Study
-
Objective : To investigate the protective effects of co-dergocrine mesylate against experimentally induced hypoxia.
-
Study Design : A double-blind, placebo-controlled trial.
-
Participants : 15 healthy volunteers.
-
Intervention : A single oral dose of 5 mg of co-dergocrine mesylate or placebo.
-
Methodology :
-
Induction of hypoxia by inhaling a gas mixture simulating high altitude conditions (6000 m).
-
Assessment of vigilance, intellectual function, and reaction time.
-
-
Key Findings : The study found that this compound offered significant protection against hypoxia-induced brain dysfunction.[1]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are mediated through its interaction with multiple neurotransmitter systems. The following diagram illustrates the proposed mechanism of action at the synaptic level.
References
- 1. Ergoloid mesylates ('this compound') in the treatment of mental deterioration in the elderly: a 6-month double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 3. Lack of efficacy of this compound in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivobiosystems.com [invivobiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Ergoloid mesylates (oral route, sublingual route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Key Findings on Hydergine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydergine®, a mixture of ergoloid mesylates, was once a prominent therapeutic agent for age-related cognitive decline and dementia. Its proposed mechanisms of action are multifaceted, spanning neurotransmitter modulation, enhancement of cerebral metabolism, and improvement of cerebral blood flow. However, the clinical efficacy of this compound has been a subject of debate, and its use has largely been supplanted by newer agents. This guide provides a comparative analysis of the key proposed mechanisms of action for this compound, examining the consistency of findings across different preclinical and clinical studies, which serves as a form of indirect scientific replication. Furthermore, it contrasts this compound's mechanisms and clinical performance with current standard-of-care treatments for dementia, namely cholinesterase inhibitors and the NMDA receptor antagonist, memantine.
Comparative Analysis of this compound's Mechanisms of Action
The primary mechanisms attributed to this compound's effects are its interaction with multiple neurotransmitter systems, its potential to inhibit monoamine oxidase (MAO), and its influence on cerebral hemodynamics and metabolism. The following sections present available data from various studies to assess the consistency of these findings.
Neurotransmitter Receptor Modulation
This compound is known to interact with dopaminergic, serotonergic, and adrenergic receptors, often exhibiting a complex profile of partial agonism and antagonism.[1] This complex pharmacology has been proposed to contribute to its therapeutic effects by "normalizing" neurotransmitter function.
Table 1: Comparison of Preclinical Findings on this compound's and its Components' Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | Dihydroergocryptine | Dihydroergocornine | Dihydroergocristine | Other Ergot Alkaloids (for comparison) | Reference |
| Dopamine D1 | Agonist/Antagonist properties reported | Stimulatory (agonist) | Antagonist | α-dihydroergocryptine: Ki = 35.4 nM | [2][3] |
| Dopamine D2 | Stimulatory (agonist) | Stimulatory (agonist) | Antagonist | Cabergoline: Ki = 0.61 nM | [2][3] |
| α-Adrenergic | High affinity (KD ~8-10 nM for [3H]dihydroergocryptine) | - | - | - | [4] |
| Serotonin (various) | Partial agonist/antagonist properties reported | - | - | - | [1][5] |
Note: Direct Ki values for all individual components of this compound across all relevant receptors are not consistently available in the literature. The table reflects a composite of reported activities.
Monoamine Oxidase (MAO) Inhibition
An increase in MAO activity is associated with aging and may contribute to reduced catecholamine levels. Some studies have suggested that this compound may counteract this by inhibiting MAO.
Table 2: Findings on this compound's Effect on MAO Activity
| Study Focus | Key Finding | Quantitative Data | Reference |
| MAO activity in aged rat brain | This compound treatment caused significant decreases in MAO levels in the hippocampus and hypothalamus. | Specific IC50 values not provided in the abstract. | [6] |
| General review | A prominent feature of aging is an increase in MAO levels, which results in decreased availability of catecholamines. | - | [6] |
Cerebral Blood Flow and Metabolism
One of the earliest proposed mechanisms for this compound was its ability to increase cerebral blood flow and enhance brain metabolism.
Table 3: Evidence for this compound's Effects on Cerebral Blood Flow and Metabolism
| Experimental Approach | Key Finding | Quantitative Data Example | Reference |
| Clinical Review | This compound may improve cerebral blood flow and EEG tracings in some studies. | Data is largely qualitative or based on older, less precise methods. | [7] |
| PET Studies (General) | FDG-PET is a standard method for measuring cerebral glucose metabolism. | Not specific to this compound, but establishes the methodology. | [8][9][10][11] |
Note: Quantitative data from modern neuroimaging studies (e.g., PET) specifically investigating this compound's effects are scarce in the readily available literature.
Comparison with Alternative Dementia Therapies
The therapeutic landscape for dementia has evolved significantly since the peak use of this compound. Cholinesterase inhibitors and memantine are now standard treatments.
Table 4: Mechanistic and Clinical Comparison of this compound, Cholinesterase Inhibitors, and Memantine
| Feature | This compound (Ergoloid Mesylates) | Cholinesterase Inhibitors (e.g., Donepezil) | Memantine |
| Primary Mechanism | Mixed agonist/antagonist at dopamine, serotonin, and adrenergic receptors; potential MAO inhibition; effects on cerebral blood flow and metabolism. | Inhibition of acetylcholinesterase, leading to increased acetylcholine levels in the synaptic cleft. | Non-competitive NMDA receptor antagonist, modulating glutamatergic neurotransmission and reducing excitotoxicity. |
| Target Neurotransmitter(s) | Dopamine, Serotonin, Norepinephrine | Acetylcholine | Glutamate |
| Clinical Efficacy | Modest and inconsistent effects reported in clinical trials. Some reviews suggest a small benefit, while others show a lack of efficacy, particularly in Alzheimer's disease.[7][12][13][14][15] | Established efficacy in providing symptomatic relief in mild to moderate Alzheimer's disease. | Approved for moderate to severe Alzheimer's disease, with evidence of symptomatic improvement. |
| Common Clinical Assessment | Sandoz Clinical Assessment Geriatric (SCAG) scale.[16][17][18][19] | ADAS-Cog, CIBIC-plus | SIB, CIBIC-plus, ADCS-ADL |
Experimental Protocols
For researchers aiming to investigate or replicate findings related to these mechanisms, the following are generalized protocols for key experiments.
Protocol 1: Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.[20][21][22][23]
1. Membrane Preparation:
- Harvest cells expressing the dopamine receptor of interest or dissect brain tissue (e.g., striatum).
- Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove debris.
- Centrifuge the supernatant at high speed to pellet the cell membranes.
- Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
2. Competitive Binding Assay:
- In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (e.g., this compound or its components).
- Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Fit the data to a one-site or two-site binding model to determine the IC50 (concentration of the drug that inhibits 50% of specific radioligand binding).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Monoamine Oxidase (MAO) Activity Assay (Spectrophotometric)
This assay measures the activity of MAO enzymes and the inhibitory potential of test compounds.[24][25][26][27][28]
1. Enzyme Preparation:
- Use commercially available recombinant human MAO-A or MAO-B, or prepare mitochondrial fractions from tissue (e.g., rat liver).
2. Assay Procedure:
- In a microplate, add the enzyme preparation, assay buffer, and the test compound (this compound) at various concentrations.
- Pre-incubate to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
- The enzymatic reaction produces a product (e.g., 4-hydroxyquinoline from kynuramine) that can be measured spectrophotometrically or fluorometrically over time.
- Alternatively, a coupled enzyme system can be used where the hydrogen peroxide produced by MAO activity is used by horseradish peroxidase to oxidize a chromogenic substrate.
3. Data Analysis:
- Calculate the rate of reaction from the change in absorbance or fluorescence over time.
- Determine the percentage of inhibition for each concentration of the test compound.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: Measurement of Cerebral Blood Flow using Laser Doppler Flowmetry (LDF) in Rats
LDF provides a real-time, relative measure of microcirculatory blood flow.[29][30][31][32][33]
1. Animal Preparation:
- Anesthetize a rat (e.g., with isoflurane).
- Secure the animal in a stereotaxic frame.
- Expose the skull and thin a small area over the region of interest (e.g., parietal cortex) using a dental drill until the bone is translucent.
2. LDF Measurement:
- Position the LDF probe perpendicular to the thinned skull area, ensuring it does not touch the surface.
- Record a stable baseline reading of cerebral blood flow.
- Administer the test compound (this compound) intravenously or intraperitoneally.
- Continuously record the LDF signal for a defined period to observe any changes in cerebral blood flow.
3. Data Analysis:
- Express the LDF signal as a percentage change from the baseline.
- Compare the changes in cerebral blood flow in the drug-treated group to a vehicle-treated control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed multifaceted mechanism of action for this compound.
Caption: Mechanisms of action for alternative dementia therapies.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The scientific literature on this compound suggests a complex pharmacological profile with multiple potential mechanisms of action. While various studies over several decades have explored its effects on neurotransmitter systems, MAO activity, and cerebral physiology, a clear and independently replicated primary mechanism remains to be definitively established. The quantitative data from preclinical studies, while supportive of these interactions, is not as robust or consistent as the data for more modern dementia therapies.
In comparison, cholinesterase inhibitors and memantine have well-defined mechanisms of action that are directly linked to the core neuropathological changes in Alzheimer's disease (cholinergic deficit and glutamatergic excitotoxicity, respectively). Their clinical efficacy, while symptomatic and not curative, is supported by a larger body of more recent and methodologically rigorous clinical trials.
For researchers, this comparative guide highlights the need for any potential revival or re-evaluation of this compound or similar multi-target compounds to be supported by modern, quantitative experimental data that can be independently replicated. The provided experimental protocols offer a starting point for such investigations. For drug development professionals, the story of this compound serves as a case study in the evolution of our understanding of neurodegenerative diseases and the increasing demand for therapies with clearly elucidated and validated mechanisms of action.
References
- 1. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 2. Dopamine receptor profile of co-dergocrine (this compound) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound on the MAO activity of the aged and adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An ergot alkaloid preparation (this compound) in the treatment of dementia: critical review of the clinical literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aging and Cerebral Glucose Metabolism: 18F-FDG-PET/CT Reveals Distinct Global and Regional Metabolic Changes in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative brain [18F]FDG PET beyond normal blood glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single time point quantitation of cerebral glucose metabolism by FDG-PET without arterial sampling | springermedizin.de [springermedizin.de]
- 11. mdpi.com [mdpi.com]
- 12. This compound: a review of 26 clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound in senile mental impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Sandoz Clinical Assessment-Geriatric (SCAG) scale. A general-purpose psychogeriatric rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new scale for clinical assessment in geriatric populations: Sandoz Clinical Assessment--Geriatric (SCAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Factor structure of the Sandoz Clinical Assessment-Geriatric (SCAG) scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. brieflands.com [brieflands.com]
- 26. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. resources.bio-techne.com [resources.bio-techne.com]
- 29. Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Periorbital Placement of a Laser Doppler Probe for Cerebral Blood Flow Monitoring Prior to Middle Cerebral Artery Occlusion in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]
- 32. Laser Doppler Flowmetry to Measure Changes in Cerebral Blood Flow | Springer Nature Experiments [experiments.springernature.com]
- 33. Video: Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]
Safety Operating Guide
Navigating the Safe Disposal of Hydergine: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of pharmaceutical compounds like Hydergine (codergocrine mesylate) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound, as with all pharmaceutical waste, is adherence to local, regional, and national regulations.[1][2] These regulations are designed to mitigate the potential for environmental contamination and human health risks.[3][4] Pharmaceutical waste is broadly categorized, and its disposal route is determined by its specific chemical properties and potential hazards.[4]
Step-by-Step Disposal Procedure
-
Hazard Assessment: The first step is to consult the Safety Data Sheet (SDS) for this compound (codergocrine mesylate). The SDS will provide critical information on the substance's hazards, including potential for genetic defects and reproductive harm.[2] This information is crucial for determining if this compound is classified as a hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
-
Segregation of Waste: this compound waste must be segregated from general laboratory waste. This includes any unused or expired tablets, solutions, and any materials that have come into direct contact with the compound, such as personal protective equipment (PPE), contaminated labware, and spill cleanup materials.[5][6][7]
-
Containerization: Use designated, properly labeled, leak-proof, and sealed containers for the collection of this compound waste.[2][8] The containers should clearly indicate that they contain pharmaceutical waste and, if applicable, hazardous waste.
-
Spill Management and Decontamination: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[2] Spilled material should be swept up or vacuumed, avoiding dust generation, and collected in a suitable container for disposal.[2] For cleaning and decontaminating surfaces and non-recoverable remainder, a sodium hypochlorite solution can be used.[1]
-
Final Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[8][9] These companies are equipped to handle and treat pharmaceutical waste in accordance with environmental regulations, often through incineration.[9][10] Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[11][12]
Data on Disposal Parameters
Currently, specific quantitative data for the disposal of this compound, such as concentration limits for non-hazardous disposal, are not publicly available. The primary guideline is to manage it as a regulated pharmaceutical waste stream in accordance with institutional and regulatory requirements.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not typically published. The procedures are dictated by regulatory frameworks rather than experimental methodologies. The key procedural steps are outlined in the disposal workflow below.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. ph.health.mil [ph.health.mil]
- 8. ashp.org [ashp.org]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. epa.gov [epa.gov]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. michigan.gov [michigan.gov]
Essential Safety and Logistical Information for Handling Hydergine (Co-dergocrine mesylate)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the safe use of Hydergine (Co-dergocrine mesylate), a substance requiring careful management in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive personal protective equipment protocol is mandatory to prevent skin and respiratory exposure.[1][2][3] All PPE should be approved under appropriate standards such as NIOSH (US) or EN 166 (EU).[2]
| PPE Component | Specification | Purpose |
| Gloves | Double-layered, chemotherapy-rated nitrile gloves.[1] | To prevent skin contact with the compound. |
| Gown | Disposable, solid-front gown with a back closure.[1] | To protect clothing and skin from contamination. |
| Eye/Face Protection | Safety goggles or a face shield.[2][4] | To protect eyes and face from splashes or dust. |
| Respiratory Protection | A respirator is necessary when handling the powder form.[2] | To prevent inhalation of the compound. |
Handling and Storage
This compound should be handled in a designated area, such as a laboratory fume hood or another form of local exhaust ventilation, to minimize exposure.[2][3] It is crucial to avoid the formation of dust and aerosols during handling.[2][3] After handling, it is important to wash hands and any other exposed skin thoroughly.[2][3]
Store the compound in a tightly closed container in a dry and well-ventilated place.[2] It should be kept away from heat, sparks, open flames, and other ignition sources.[5][6] this compound is incompatible with strong oxidizing agents.[3][4]
Spill and Exposure Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Avoid breathing in any dust.[2] Spilled material should be swept up or vacuumed into a suitable, closed container for disposal, taking care not to generate dust.[3][4]
If inhaled, the individual should be moved to fresh air.[2] In case of skin contact, the affected area should be washed with soap and water.[2] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[2] In all cases of exposure, seek medical attention.[2]
Disposal Plan
All materials contaminated with this compound, including unused product, empty containers, and used PPE, must be treated as hazardous "chemotherapy waste".[1] The recommended method for final disposal is high-temperature incineration by a licensed hazardous waste disposal company.[1] Do not let the product enter drains.[2]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
